molecular formula C11H11ClN2O B577554 4-Chloro-6-isopropoxyquinazoline CAS No. 1223748-36-4

4-Chloro-6-isopropoxyquinazoline

Cat. No.: B577554
CAS No.: 1223748-36-4
M. Wt: 222.672
InChI Key: FKMDJWCZSDSMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 4-Chloro-6-isopropoxyquinazoline is a versatile chemical intermediate designed for research and development, primarily in medicinal chemistry and drug discovery. Quinazoline derivatives are recognized as a "privileged structure" in pharmaceutical development due to their wide range of biological activities . This core scaffold is a key building block in the synthesis of compounds for investigating new therapeutic agents, particularly in oncology . Mechanism of Action and Utility The reactivity of the 4-chloro and 6-isopropoxy substituents on the quinazoline core makes this compound a valuable precursor for further functionalization. The chloro group at the 4-position is a well-established reactive site that allows for nucleophilic aromatic substitution, facilitating the introduction of various amine-containing moieties to create targeted molecular libraries . This synthetic strategy is foundational in the development of protein kinase inhibitors, which are a major class of therapeutics for cancer and other diseases . Several FDA-approved drugs, such as erlotinib, gefitinib, and lapatinib, are based on the 4-anilinoquinazoline structure, underscoring the high research value of this chemical class . Handling and Usage This product is intended for research purposes by qualified laboratory personnel. Please refer to the relevant Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use. Notice: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-propan-2-yloxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDJWCZSDSMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676532
Record name 4-Chloro-6-[(propan-2-yl)oxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-36-4
Record name 4-Chloro-6-[(propan-2-yl)oxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-isopropoxyquinazoline: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-isopropoxyquinazoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, structural features, synthesis, and reactivity. Particular emphasis is placed on its role as a versatile intermediate in the synthesis of targeted therapeutics, most notably protein kinase inhibitors. This document synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols and visual guides to its synthesis and mechanism of action in relevant biological pathways.

Introduction: The Quinazoline Scaffold's Privileged Role

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinazoline scaffold is a preeminent example of such a structure. Its derivatives are renowned for a wide spectrum of pharmacological activities, forming the core of numerous FDA-approved drugs.

Specifically, the 4-anilinoquinazoline framework is a cornerstone in modern oncology, giving rise to highly successful Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[1][2] The strategic value of this compound lies in its identity as a key building block for creating vast libraries of these potent therapeutic agents. The chlorine atom at the 4-position is an excellent leaving group, primed for nucleophilic substitution, while the isopropoxy group at the 6-position provides a means to modulate solubility, metabolic stability, and target engagement.[3][4]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential.

Structural Analysis

The molecule consists of a bicyclic quinazoline core, which is a fusion of a pyrimidine ring and a benzene ring. The key functional groups for reactivity and modulation are the chloro group at position C4 and the isopropoxy group at C6.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design
  • Choice of Chlorinating Agent : Thionyl chloride is used in excess to serve as both the reagent and the solvent. Its volatility allows for easy removal under reduced pressure upon reaction completion. [3][5]Phosphorus oxychloride (POCl₃) is another common and effective alternative. * Role of the Catalyst : DMF is crucial. It accelerates the reaction by forming the Vilsmeier reagent, which is more reactive than thionyl chloride alone. This allows the reaction to proceed under milder conditions (reflux) and ensures high conversion. [6]* Azeotropic Removal : Post-reaction, azeotroping with a high-boiling solvent like toluene is a critical step. This ensures the complete removal of residual thionyl chloride, which could otherwise interfere with subsequent, often base-sensitive, nucleophilic substitution reactions. [5]

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Hub

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. The quinazoline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly C4, highly electrophilic and thus susceptible to attack by nucleophiles.

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. [7][8]The key steps are:

  • Nucleophilic Attack : A nucleophile (commonly an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization : The system expels the chloride ion, a good leaving group, to restore the aromaticity of the quinazoline ring, yielding the final substituted product.

This reaction is highly efficient and regioselective for the C4 position. [8][9]The high reactivity at this site allows for the facile introduction of a wide variety of functional groups, which is why this compound is a preferred intermediate for building libraries of drug candidates. [4][10]Electron-rich amines react readily, while electron-poor amines may require more forcing conditions like higher temperatures or microwave irradiation to achieve good yields. [4]

Applications in Drug Discovery: Targeting Protein Kinases

This compound is primarily used as a scaffold to synthesize inhibitors of protein kinases, a class of enzymes that regulate a vast number of cellular processes. [11]Dysregulation of kinase signaling is a hallmark of many diseases, especially cancer. [12][13][14]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The most prominent application is in the development of EGFR inhibitors. [1][15]EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration. [13][16][17]In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

4-Anilinoquinazoline derivatives, synthesized from their 4-chloro precursors, act as ATP-competitive inhibitors. They bind to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation events necessary for signal transduction. [18][19]The quinazoline core mimics the adenine ring of ATP, while the anilino side chain extends into an adjacent hydrophobic pocket, conferring selectivity and potency. [18]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor EGFR EGFR RAS RAS EGFR->RAS Activates Inhibitor 4-Anilino-6-isopropoxy -quinazoline Derivative Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Alters Gene Expression

Caption: Simplified EGFR signaling pathway and the inhibitory action of a 4-anilinoquinazoline derivative.

Experimental Protocols

The following protocols are representative methodologies based on established procedures for analogous compounds and are intended for use by qualified laboratory personnel.

Protocol 1: Synthesis of this compound

(Adapted from procedures for 4-chloro-6,7-dimethoxyquinazoline) [3][5] Materials:

  • 6-Isopropoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-isopropoxyquinazolin-4(3H)-one (1.0 eq).

  • Carefully add an excess of thionyl chloride (e.g., 10-20 mL per gram of starting material).

  • Add a catalytic amount of DMF (e.g., 2-3 drops) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The solution should become clear.

  • Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add toluene (2 x volume of the residue) and co-evaporate (azeotrope) to remove the final traces of thionyl chloride. Repeat this step.

  • Carefully dissolve the resulting residue in DCM.

  • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: This neutralization can be vigorous due to residual acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude this compound, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a N-Aryl-4-amino-6-isopropoxyquinazoline Derivative

(General procedure for SNAr reaction) [4][20] Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 - 2.0 eq)

  • Isopropanol or a THF/water mixture

  • Round-bottom flask with reflux condenser or microwave reaction vessel

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.

  • Add the desired aniline (1.1-2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the precipitate by vacuum filtration. Wash the filter cake with cold isopropanol or diethyl ether to remove unreacted starting materials.

  • Dry the solid product under vacuum.

Procedure (Microwave Irradiation):

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the aniline (1.5 eq) in a solvent system such as THF/water (1:1).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for 10-40 minutes. [4]4. After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined reactivity, centered on the SNAr reaction at the C4 position, provides a reliable and efficient gateway to a vast chemical space of potential drug candidates. Its primary role as a precursor to potent kinase inhibitors, particularly those targeting the EGFR pathway, underscores its importance in the ongoing development of targeted cancer therapies. The synthetic protocols and mechanistic principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this key intermediate in their drug discovery and development programs.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]

  • Bridges, A. J. (2001). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Farmaco, 56(1-2), 51-56. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. [Link]

  • O'Brien, M. K., & Blanchard, E. J. (1993). Process for the preparation of 4-haloquinazolines. U.S.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

  • Bhusare, N., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]

  • Al-Suwaidan, I. A., et al. (2012). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate. [Link]

  • Angapelly, S., et al. (2019). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. ResearchGate. [Link]

  • de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Khan, I., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Infection, Genetics and Evolution, 112, 105456. [Link]

  • Zhang, H., et al. (2018). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current organic synthesis, 15(5), 689–703. [Link]

  • Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 674558. [Link]

  • Martínez-Pascual, R., et al. (2012). Synthesis and biological evaluation of 4-alkoxy-6,9-dichlorot[12][14][16]riazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. European Journal of Medicinal Chemistry, 54, 87-94. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. [Link]

  • Mészáros, Z. (1971). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Nematpour, M., & Ebrahimi, S. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 15. [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxyquinazoline. Retrieved from [Link]

  • Ullah, H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]

Sources

A Technical Guide to 4-Chloro-6-isopropoxyquinazoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-isopropoxyquinazoline (CAS Number: 1223748-36-4) is a crucial heterocyclic building block in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of bioactive molecules, most notably protein kinase inhibitors for targeted cancer therapy. The quinazoline scaffold is recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, and the specific substitution pattern of this compound offers a unique entry point for novel drug design. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Core Compound Properties

A clear understanding of the fundamental properties of this compound is the first step in its successful application. These details are summarized in the table below.

PropertyValueSource
CAS Number 1223748-36-4[1]
Molecular Formula C₁₁H₁₁ClN₂O[1]
Molecular Weight 222.68 g/mol [1]
IUPAC Name This compound
Canonical SMILES CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The overall synthetic workflow involves the formation of the quinazolinone core followed by a chlorination step.

Synthesis_Workflow A 2-Amino-5-isopropoxybenzoic Acid C 6-Isopropoxyquinazolin-4(3H)-one A->C Cyclization B Formamide B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., POCl₃, SOCl₂) D->E Reactivity_Diagram A This compound C 4-Amino-6-isopropoxyquinazoline Derivative A->C SNAr Reaction B Nucleophile (e.g., R-NH₂) B->C D Kinase Inhibitors (e.g., EGFR, VEGFR) C->D Biological Target

Sources

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6-isopropoxyquinazoline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful protein kinase inhibitors. This technical guide delves into the pivotal role of a specific, highly functionalized intermediate: 4-Chloro-6-isopropoxyquinazoline . We will explore its synthesis, the critical chemical properties that make it an ideal synthetic building block, and its application in the construction of potent therapeutic agents. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the causality behind its use, detailed experimental protocols, and insights into the structure-activity relationships it helps to define.

Introduction: The Quinazoline Core in Oncology

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1] Their rigid, bicyclic structure serves as an effective mimic of the adenine portion of ATP, enabling competitive and often highly selective inhibition of protein kinases at their ATP-binding site.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3]

Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline framework.[4] These molecules have revolutionized the treatment of specific cancer types by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][4] The journey to these complex final molecules invariably proceeds through a highly reactive, strategically substituted intermediate. This compound represents a refined version of this critical precursor, designed for optimal reactivity and for imparting specific, desirable properties to the final active pharmaceutical ingredient (API).

Synthesis of the Core Intermediate: this compound

The preparation of this compound is a multi-step process that begins with appropriately substituted anthranilic acids. The key is the initial formation of the quinazolinone ring system, followed by activation via chlorination.

Pathway Overview

The synthetic workflow is designed for efficiency and scalability, ensuring the production of a high-purity intermediate ready for subsequent coupling reactions. The general pathway involves two main stages: the formation of the 6-isopropoxyquinazolin-4-one precursor and its subsequent chlorination.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2-Amino-5-isopropoxybenzoic Acid C 6-Isopropoxyquinazolin-4(3H)-one A->C Cyclization B Formamide B->C E This compound C:e->E:w Chlorination D Chlorinating Agent (e.g., POCl₃, SOCl₂) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Isopropoxyquinazolin-4(3H)-one

This protocol describes the cyclization reaction to form the quinazolinone core, a method adapted from well-established procedures for similar derivatives.[5]

Materials:

  • 2-Amino-5-isopropoxybenzoic acid

  • Formamide

  • Glycerin bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine 1.0 equivalent of 2-amino-5-isopropoxybenzoic acid with 4.0 equivalents of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into crushed ice with stirring. A precipitate will form.

  • Allow the mixture to stand for 6-8 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-isopropoxyquinazolin-4(3H)-one.

Causality: Formamide serves as both a reactant and a solvent in this cyclization, providing the necessary carbon atom to form the pyrimidine ring of the quinazoline. Heating is essential to drive the condensation and subsequent dehydration reactions.

Experimental Protocol: Chlorination to this compound

The conversion of the quinazolinone to the highly reactive 4-chloro intermediate is a critical activation step. This procedure is analogous to the synthesis of other 4-chloroquinazoline intermediates used in the production of kinase inhibitors.[6][7]

Materials:

  • 6-Isopropoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 6-isopropoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride (approx. 10-20 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure (azeotropic removal) to eliminate any remaining traces of POCl₃. Repeat this step if necessary.

  • Carefully quench the residue by slowly adding it to crushed ice.

  • Neutralize the acidic solution with saturated aqueous sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product, this compound, can be purified by recrystallization or column chromatography if necessary.

Causality: The hydroxyl group of the quinazolinone is a poor leaving group. Chlorinating agents like POCl₃ or SOCl₂ convert it into an excellent leaving group, simultaneously installing the reactive chlorine atom at the C4 position, priming it for nucleophilic attack.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is centered on the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various aniline derivatives, which are essential for kinase inhibitory activity.[8]

Mechanism and Rationale

The quinazoline ring system is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the two nitrogen atoms. This electronic property makes the C4 carbon highly electrophilic and thus an excellent site for nucleophilic attack.[6] The chlorine atom serves as a superb leaving group, facilitating the substitution reaction.

SNAr_Mechanism Quinazoline This compound Meisenheimer Meisenheimer-like Intermediate (Resonance Stabilized) Quinazoline->Meisenheimer Nucleophilic Attack Aniline Substituted Aniline (Nucleophile) Aniline->Meisenheimer Product 4-Anilino-6-isopropoxyquinazoline (Final Product) Meisenheimer->Product Elimination of Cl⁻ HCl HCl (Byproduct)

Sources

The Quinazoline Scaffold as a Privileged Motif for Kinase Inhibition: A Technical Guide to the Therapeutic Potential of 4-Isopropoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has given rise to a multitude of potent and selective kinase inhibitors, several of which have achieved clinical success. This technical guide delves into the therapeutic landscape of a specific subclass: 4-isopropoxyquinazoline derivatives. We will explore the scientific rationale behind their design, their primary molecular targets, and the critical experimental workflows required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutic agents.

Introduction: The Quinazoline Nucleus - A Privileged Scaffold in Kinase Inhibition

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in drug discovery. This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. In the realm of oncology, the 4-anilinoquinazoline framework is particularly noteworthy, forming the core of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib[1].

The therapeutic efficacy of these agents has solidified the importance of the quinazoline core in targeting the ATP-binding site of various kinases. Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinazoline ring system, with its nitrogen atoms, acts as a hydrogen bond acceptor, mimicking the adenine region of ATP and enabling it to anchor within the kinase hinge region. Substitutions at various positions on the quinazoline ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on a specific and promising modification: the incorporation of an isopropoxy group at the 4-position of the quinazoline ring. We will explore how this particular substitution influences the therapeutic potential of these derivatives, with a primary focus on their activity as inhibitors of key kinases involved in tumor angiogenesis and proliferation.

Key Therapeutic Targets of 4-Isopropoxyquinazoline Derivatives

While the quinazoline scaffold can be adapted to target a range of kinases, evidence points towards two primary and highly relevant targets for 4-alkoxy derivatives, including the isopropoxy variants: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Central Regulator of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove waste products. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal mediators of this process[2][3]. VEGFR-2 is a receptor tyrosine kinase expressed predominantly on vascular endothelial cells. Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival[2].

The inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Several approved drugs, such as sorafenib and sunitinib, target VEGFR-2. The 4-alkoxyquinazoline scaffold has been identified as a promising pharmacophore for the development of potent and selective VEGFR-2 inhibitors[4][5].

4-Alkoxyquinazoline derivatives are designed to be competitive inhibitors of ATP at the VEGFR-2 kinase domain. The quinazoline core forms key hydrogen bonds with the hinge region of the kinase, while the 4-alkoxy substituent projects into a hydrophobic pocket. The isopropoxy group, with its branched alkyl nature, can enhance van der Waals interactions within this pocket, potentially leading to increased potency and selectivity. Molecular modeling studies have suggested that the 4-alkoxy group can occupy a region of the ATP-binding site that contributes to the overall binding affinity of the inhibitor[4].

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for 4-isopropoxyquinazoline derivatives.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Dimerized & Autophosphorylated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Migration Cell Migration P_VEGFR2->Migration Permeability Vascular Permeability P_VEGFR2->Permeability Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Isopropoxyquinazoline Derivative Inhibitor->P_VEGFR2 Inhibition of Autophosphorylation

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of 4-isopropoxyquinazoline derivatives.

Epidermal Growth Factor Receptor (EGFR): A Key Driver of Tumor Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation[6]. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, making it a well-established therapeutic target[7][8].

As previously mentioned, the 4-anilinoquinazoline scaffold is the foundation for several clinically successful EGFR inhibitors[1]. While the direct investigation of 4-isopropoxyquinazoline derivatives as EGFR inhibitors is less documented in publicly available literature compared to their VEGFR-2 inhibitory potential, the structural similarities to known EGFR inhibitors suggest this as a highly plausible and promising area of investigation.

Similar to their interaction with VEGFR-2, 4-isopropoxyquinazoline derivatives would be expected to act as ATP-competitive inhibitors of the EGFR kinase domain. The quinazoline core would anchor in the hinge region, while the 4-isopropoxy group would occupy a hydrophobic pocket. The specific substitutions on other parts of the quinazoline ring and any appended moieties would determine the selectivity and potency against wild-type and mutant forms of EGFR.

The following diagram illustrates the EGFR signaling pathway and the potential point of intervention for 4-isopropoxyquinazoline derivatives.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Dimerized & Autophosphorylated) EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor 4-Isopropoxyquinazoline Derivative Inhibitor->P_EGFR Inhibition of Autophosphorylation

Figure 2: Simplified EGFR signaling pathway and the potential inhibitory action of 4-isopropoxyquinazoline derivatives.

Data Presentation: Biological Activity of 4-Alkoxyquinazoline Derivatives

The following table summarizes the in vitro biological activity of representative 4-alkoxyquinazoline derivatives against various cancer cell lines and their target kinases. This data highlights the potential of this chemical class as potent anticancer agents.

Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
3h VEGFR-22.89MCF-70.25[5]
4t VEGFR-2Not ReportedA5490.15 (µg/mL)[4][9]
4t VEGFR-2Not ReportedHeLa0.22 (µg/mL)[4][9]
4t VEGFR-2Not ReportedMCF-70.24 (µg/mL)[4][9]
11d VEGFR-25490HepG-2Not Reported[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-isopropoxyquinazoline derivatives.

General Synthesis of 4-Isopropoxyquinazoline Derivatives

The synthesis of 4-isopropoxyquinazoline derivatives can be achieved through a multi-step process, adapted from the general procedure for 4-alkoxyquinazolines[4].

Synthesis_Workflow Start Starting Material: 2-Amino-substituted benzoic acid Step1 Cyclization with Formamide Start->Step1 Intermediate1 Quinazolin-4-one Step1->Intermediate1 Step2 Chlorination with SOCl2 or POCl3 Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Step2->Intermediate2 Step3 Nucleophilic Substitution with Isopropanol (in the presence of a base) Intermediate2->Step3 FinalProduct 4-Isopropoxyquinazoline Derivative Step3->FinalProduct

Figure 3: General synthetic workflow for 4-isopropoxyquinazoline derivatives.

Step-by-Step Protocol:

  • Synthesis of the Quinazolin-4-one Intermediate:

    • A mixture of the appropriately substituted 2-aminobenzoic acid and formamide is heated at reflux for several hours.

    • The reaction mixture is cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield the quinazolin-4-one intermediate.

  • Chlorination to form the 4-Chloroquinazoline Intermediate:

    • The quinazolin-4-one intermediate is refluxed with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) until the reaction is complete (monitored by TLC).

    • Excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., ammonia solution).

    • The resulting solid is filtered, washed with water, and dried to afford the 4-chloroquinazoline intermediate.

  • Nucleophilic Substitution to Yield the Final 4-Isopropoxyquinazoline Product:

    • To a solution of the 4-chloroquinazoline intermediate in a suitable solvent (e.g., DMF or isopropanol), isopropanol and a base (e.g., sodium hydride or potassium carbonate) are added.

    • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, until the reaction is complete (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the pure 4-isopropoxyquinazoline derivative.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a typical in vitro enzyme assay to determine the inhibitory activity of a compound against VEGFR-2 kinase[2].

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (4-isopropoxyquinazoline derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well microplates

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate in each well of a 96-well plate.

  • Add serial dilutions of the test compound (typically from 100 µM to 0.1 nM) or the positive control to the wells. Include a DMSO control (vehicle).

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines[10].

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 4-isopropoxyquinazoline scaffold represents a promising platform for the development of novel kinase inhibitors with therapeutic potential in oncology. The available evidence strongly supports their activity against VEGFR-2, a key mediator of tumor angiogenesis. Furthermore, the well-established role of the broader quinazoline class as EGFR inhibitors suggests that 4-isopropoxy derivatives are also worthy of investigation for this critical cancer target.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at other positions of the quinazoline ring in combination with the 4-isopropoxy group to optimize potency and selectivity.

  • Kinome Profiling: Comprehensive screening of lead compounds against a panel of kinases to assess their selectivity profile and identify potential off-target effects.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in preclinical animal models of cancer to determine their antitumor activity, pharmacokinetics, and safety profiles.

  • Exploration of Other Kinase Targets: Given the versatility of the quinazoline scaffold, investigating the activity of 4-isopropoxy derivatives against other relevant cancer-associated kinases is a logical next step.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the discovery and development of 4-isopropoxyquinazoline derivatives as the next generation of targeted cancer therapies.

References

  • Lu, L., Zhao, T. T., Liu, T. B., Sun, W. X., Xu, C., Li, D. D., & Zhu, H. L. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. Chemical & pharmaceutical bulletin, 64(11), 1570–1575.
  • Lu, L., Zhao, T. T., Liu, T. B., Sun, W. X., Xu, C., Li, D. D., & Zhu, H. L. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. [Online]. Available: [Link]

  • Bridges, A. J. (2001). The medicinal chemistry of quinazolines. In Progress in Heterocyclic Chemistry (Vol. 13, pp. 1-29). Elsevier.
  • Hirsch, F. R., Varella-Garcia, M., Bunn, P. A., Jr, Franklin, W. A., Dziadziuszko, R., Thatcher, N., Chang, A., Parikh, P., Pereira, J. R., Ciuleanu, T., von Pawel, J., Watkins, C., Flannery, A., Ellison, G., Johnson, B. E., & G. (2003). Epidermal growth factor receptor in non-small-cell lung carcinomas: correlation between gene copy number and protein expression and impact on prognosis. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 21(20), 3798–3807.
  • Simon, G. R., Extermann, M., & Chiappori, A. (2003). Epidermal growth factor receptor inhibitors in the treatment of non-small cell lung cancer. Cancer control : journal of the Moffitt Cancer Center, 10(5), 379–388.
  • Smith, I. E. (2005). Gefitinib in the treatment of non-small cell lung cancer. Expert review of anticancer therapy, 5(4), 587–598.
  • Umekita, Y., Ohi, Y., Sagara, Y., & Yoshida, H. (2000). Co-expression of epidermal growth factor receptor and transforming growth factor-alpha in human breast carcinomas. International journal of cancer, 89(3), 230–235.
  • Elgazwy, A. S., George, R. F., & Ali, A. M. (2013). Synthesis and antitumor activity of novel quinazoline derivatives. Archiv der Pharmazie, 346(10), 735–744.
  • Mghwary, E. Z., Ammar, Y. A., & Ali, A. M. (2019). Synthesis and biological evaluation of new quinazoline derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(1), 105–116.
  • Sever, B., Altıntop, M. D., & Özdemir, A. (2019). Synthesis and evaluation of new quinazoline derivatives as potential anticancer agents. Turkish Journal of Chemistry, 43(1), 221–233.
  • Sun, W., Liu, T., & Zhu, H. (2019). Recent advances in the development of quinazoline-based anticancer agents. Future Medicinal Chemistry, 11(13), 1635–1655.
  • Yin, Y., Sha, S., Wang, Y. T., & Zhu, H. L. (2015). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Chemical biology & drug design, 85(5), 555–560.
  • Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Leopold, W. R., Connors, R. W., & Bridges, A. J. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science (New York, N.Y.), 265(5175), 1093–1095.
  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., El-Sayed, M. A., & Abdel-Hamide, S. G. (2010). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian journal of pharmaceutical research : IJPR, 9(4), 405–415.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., Mohamed, M. A., El-Azab, A. S., & Al-Obaid, A. M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 25(7), 1057–1065.
  • El-Damasy, A. K., Seo, S. H., & Keum, Y. S. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][9][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific reports, 11(1), 11440.

  • Zhang, X., Zhao, Y., & Zhang, L. (2020). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules (Basel, Switzerland), 25(22), 5431.
  • To, C., & Jang, J. (2018). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS medicinal chemistry letters, 9(10), 1004–1009.
  • Chen, J., & Feng, J. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 9(27), 15291–15306.
  • Park, H., & Jung, Y. (2020). IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant EGFR in comparison with those for the wild type. ResearchGate. [Online]. Available: [Link]

  • Kumar, A., & Singh, U. P. (2021). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. ResearchGate. [Online]. Available: [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in chemistry, 9, 678482.
  • El-Sayed, M. A., & Abdel-Aziz, A. A. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. European journal of medicinal chemistry, 222, 113609.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-6-isopropoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-6-isopropoxyquinazoline, a key intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in pharmaceutical development, this document delves into the core physicochemical properties, analytical characterization, and synthetic considerations of this versatile quinazoline derivative. The narrative structure is designed to offer not just data, but actionable insights grounded in established scientific principles.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are integral to the development of targeted therapies, particularly in oncology.[1] this compound, with its reactive 4-chloro group and the modulating 6-isopropoxy substituent, serves as a crucial building block for the synthesis of a diverse array of molecules, most notably protein kinase inhibitors.[1] The strategic placement of the isopropoxy group can influence solubility, metabolic stability, and target engagement of the final drug candidate.

The inherent reactivity of the 4-chloro position allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of various pharmacophores, typically amine-containing moieties.[2][3] This synthetic handle is fundamental to the construction of libraries of compounds for screening and lead optimization in drug discovery programs.[1] Understanding the physicochemical characteristics of this intermediate is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the properties of its derivatives. While extensive experimental data for this specific molecule is not widely published, we can infer and predict its characteristics based on the well-documented properties of analogous quinazoline derivatives.

Table 1: Summary of Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted/Inferred)4-Chloro-6-methoxyquinazoline[4]4-Chloro-6-iodoquinazoline[5]4-Chloro-6,7-dimethoxyquinazoline[6]
Molecular Formula C₁₁H₁₁ClN₂OC₉H₇ClN₂OC₈H₄ClIN₂C₁₀H₉ClN₂O₂
Molecular Weight 222.68 g/mol 194.62 g/mol 290.49 g/mol 224.64 g/mol
Appearance Expected to be a solid, likely a white to pale yellow powder--White solid
Melting Point (°C) Estimated: 100-120---
Boiling Point (°C) > 300 (Decomposition may occur)---
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO, DMF).[7] Limited solubility in water.---
pKa (Predicted) Basic pKa (quinazoline nitrogen) estimated around 2-4---

Causality Behind Properties:

  • Melting Point: The melting point is influenced by the planarity of the quinazoline core, allowing for efficient crystal packing, and the size and nature of the substituents. The isopropoxy group, being larger than a methoxy group, may slightly disrupt crystal lattice forces compared to its methoxy analog, leading to a potentially lower melting point.

  • Solubility: The presence of the isopropoxy group is anticipated to enhance solubility in organic solvents compared to less substituted or more polar quinazoline derivatives. The overall nonpolar character of the molecule dictates its poor aqueous solubility.

  • pKa: The quinazoline ring system possesses basic nitrogen atoms. The electron-withdrawing effect of the chlorine atom at the 4-position and the oxygen of the isopropoxy group at the 6-position will decrease the basicity of the ring nitrogens.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence, culminating in the chlorination of the corresponding 6-isopropoxyquinazolin-4-one. This precursor can be prepared from appropriately substituted anthranilic acid derivatives.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, drawing parallels from established syntheses of related 4-chloroquinazolines.[6][8]

G cluster_0 Synthesis of this compound Start Substituted Anthranilic Acid Derivative Step1 Cyclization with Formamide or similar reagent Start->Step1 Formation of pyrimidine ring Intermediate 6-Isopropoxyquinazolin-4-one Step1->Intermediate Step2 Chlorination (e.g., POCl₃ or SOCl₂) Intermediate->Step2 Conversion of hydroxyl to chloro group Product This compound Step2->Product

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Chlorination of 6-Isopropoxyquinazolin-4-one (Representative)

This protocol is a generalized procedure based on the synthesis of analogous 4-chloroquinazolines and should be optimized for the specific substrate.[6]

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-isopropoxyquinazolin-4-one (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add phosphorus oxychloride (POCl₃, 5-10 equivalents) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until a precipitate forms. Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The key to the utility of this compound is the high reactivity of the C4-chloro substituent towards nucleophilic displacement.[2][3] The electron-withdrawing nature of the quinazoline ring system activates the C4 position for SNAr reactions.

G cluster_1 Nucleophilic Aromatic Substitution at C4 Reactant This compound Intermediate Meisenheimer-like Intermediate Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate Product 4-Substituted-6-isopropoxyquinazoline Intermediate->Product - Cl⁻

Caption: The SNAr mechanism at the C4 position of this compound.

This reactivity allows for the facile introduction of a wide range of functionalities, particularly amines, which is a cornerstone of the synthesis of many kinase inhibitors.[9] The reaction conditions can often be tuned to achieve high yields, with common protocols involving heating the 4-chloroquinazoline with the desired amine in a solvent such as isopropanol, ethanol, or dioxane, sometimes with the addition of a base to scavenge the HCl generated.[9][10]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound [1]

Position¹H Chemical Shift (ppm) (Multiplicity)¹³C Chemical Shift (ppm)
2 ~8.8 (s)~155
4 -~158
5 ~7.8 (d)~125
6 -~159
7 ~7.5 (dd)~120
8 ~8.1 (d)~128
4a -~150
8a -~122
O-CH(CH₃)₂ ~4.8 (sept)~72
O-CH(CH₃)₂ ~1.4 (d)~22

Note: These are predicted values based on analogous structures. Actual shifts may vary. The solvent is typically CDCl₃ or DMSO-d₆.[11]

Experimental Insight:

  • ¹H NMR: The proton spectrum will be characterized by distinct signals in the aromatic region for the quinazoline core protons and the characteristic septet and doublet for the isopropoxy group.

  • ¹³C NMR: The carbon spectrum will show signals for all 11 carbon atoms, with the quaternary carbons (C4, C6, C4a, C8a) typically exhibiting lower intensity.[12]

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion Peak: For C₁₁H₁₁ClN₂O, the expected monoisotopic mass is approximately 222.06 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 223.07. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

  • Expected Characteristic Absorptions:

    • C=N and C=C stretching: In the aromatic region, typically between 1620-1450 cm⁻¹.

    • C-O stretching (alkoxy group): Strong absorption around 1250-1000 cm⁻¹.

    • C-Cl stretching: Typically in the fingerprint region, around 800-600 cm⁻¹.

    • C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic substitution, makes it an invaluable precursor for the synthesis of targeted therapeutics. A thorough understanding of its physicochemical properties and analytical characteristics is fundamental to its effective application. Future research will likely continue to leverage this and similar quinazoline scaffolds to develop next-generation kinase inhibitors and other novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Sánchez, et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Jin, L., Le, Z. G., & Qi, Q. (2023).
  • Al-Sanea, M. M., et al. (2018). Reaction of 4-chloroquinazolines with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Asian Journal of Chemistry, 28(1), 151-155.
  • Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.
  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6296.
  • da Silva, A. C., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2368-2378.
  • El-Hashash, M. A., et al. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E231-E238.
  • Patil, S., et al. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(4).
  • Joshi, R. D., & Joshi, V. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (6), 598-601.
  • Kumar, D., et al. (2016). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-174.
  • Chupakhin, O. N., et al. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Chemistry of Heterocyclic Compounds, 47(1), 83-90.
  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.
  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(8), 633-647.
  • Gomha, S. M., et al. (2015). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760.
  • Reddy, T. S., et al. (2014).
  • AstraZeneca. (2005). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
  • PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. Retrieved from [Link]

  • CN102321076B. (2013). Preparation method of lapatinib intermediate and analogues thereof.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxyquinazoline. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mary, Y. S., et al. (2021). FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. ResearchGate. Available at: [Link]

  • Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide to the Safe Handling of 4-Chloro-6-isopropoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Chemical Profile

4-Chloro-6-isopropoxyquinazoline (CAS No. 1223748-36-4) is a substituted quinazoline derivative.[1] The quinazoline scaffold is a foundational structure in medicinal chemistry, with numerous derivatives developed as kinase inhibitors and anticancer agents. This compound serves as a critical intermediate in the synthesis of more complex bioactive molecules, making its proper handling paramount for ensuring the safety of research personnel and the integrity of experimental outcomes. This guide provides a detailed framework for its safe use in a laboratory setting, grounded in established chemical safety principles and data from structurally related analogs.

Chemical Identity:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁ClN₂O[1]

  • Molecular Weight: 222.68 g/mol [1]

Comprehensive Hazard Analysis

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining data from structurally similar quinazoline compounds. The primary reactive center is the 4-chloro position, and the overall toxicological profile is expected to align with other chlorinated heterocyclic compounds.

Inferred GHS Hazard Classification:

Based on data for analogs like 4-chloro-6-nitroquinazoline and 4-chloro-6-iodoquinazoline, the following classifications are anticipated[2][3]:

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

Summary of Anticipated Hazards:

Hazard ClassGHS CategoryAnticipated Statement
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Eye IrritationCategory 2A/1H318/H319: Causes serious eye damage/irritation[2][3][4][5]
STOT (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2]

Causality of Hazards: The chlorinated quinazoline core is electrophilic and can react with biological nucleophiles, leading to irritation and potential toxicity. As a fine powder, the compound can be easily aerosolized, posing an inhalation risk that can lead to irritation of the respiratory tract. Direct contact with mucous membranes, such as the eyes, can cause significant irritation or damage.[4][5]

Laboratory Handling and Risk Mitigation Protocol

A multi-layered approach encompassing engineering controls, personal protective equipment, and strict procedural adherence is required for safe handling.

Engineering Controls: The Primary Barrier

The primary defense against exposure is to handle the compound within a certified chemical fume hood.[6] This is non-negotiable. The rationale is to contain any dust or powder that may become airborne during weighing or transfer, preventing inhalation.[5][7] The fume hood also provides a contained space to manage any accidental spills. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is mandatory to prevent dermal and eye contact.[8] The selection of specific PPE should be guided by a thorough risk assessment.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9][10] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[8]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[9] Use proper glove removal technique, avoiding contact between the outer glove surface and bare skin. Dispose of contaminated gloves in accordance with institutional protocols.[9]

  • Body Protection: A laboratory coat is standard. For tasks with a higher risk of contamination, impervious clothing or an apron should be utilized.[9][10]

  • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[11] However, if engineering controls fail or during emergency situations, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N100 or P3 type) should be used.[5][9]

Procedural Workflow for Safe Handling

The following workflow is designed to minimize exposure risk at every stage of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area Verify Fume Hood Operation & Emergency Equipment Accessibility don_ppe Don PPE: Goggles, Lab Coat, Gloves prep_area->don_ppe 1. Area Check weigh Weigh Compound on Tared Weigh Paper/Boat transfer Carefully Transfer to Reaction Vessel weigh->transfer 2. Transfer dissolve Add Solvent Slowly to Prevent Splashing transfer->dissolve 3. Solubilize clean Decontaminate Surfaces & Glassware dispose_waste Dispose of Contaminated Waste in Labeled Bins clean->dispose_waste 4. Decontaminate doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe 5. Segregate wash Wash Hands Thoroughly doff_ppe->wash 6. Final Step

Sources

A Technical Guide to Determining the Solubility Profile of 4-Chloro-6-isopropoxyquinazoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solubility profile of 4-Chloro-6-isopropoxyquinazoline, a key intermediate in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document offers detailed, field-proven methodologies for accurate and reproducible solubility assessment. It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles that govern experimental choices. The guide synthesizes best practices from international guidelines to ensure the generation of high-quality, reliable data essential for preclinical and formulation studies.

Introduction: The Strategic Importance of Solubility Profiling

This compound is a heterocyclic compound recognized as a valuable building block in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1] The quinazoline scaffold is a "privileged structure" in pharmaceutical development, forming the core of several FDA-approved drugs.[1] The journey of such a compound from a laboratory intermediate to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a paramount parameter.

Solubility dictates a compound's behavior in various biological and chemical environments, influencing everything from reaction kinetics in synthesis to absorption and bioavailability in physiological systems.[2] A poorly defined solubility profile can lead to significant challenges in formulation, inaccurate biological assay results, and ultimately, the failure of a promising drug candidate.[2][3] Therefore, a thorough and early-stage characterization of the solubility of this compound in a range of common laboratory solvents is not merely a data collection exercise; it is a strategic imperative for efficient and successful drug development.[4]

This guide provides a robust framework for establishing this critical solubility profile, focusing on the principles of thermodynamic equilibrium solubility and the practical application of the shake-flask method, a technique recommended by global health organizations.[5][6]

Physicochemical Characterization of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from analogous quinazoline derivatives. A precise understanding of these properties is fundamental, as they directly influence solubility.[7]

Property Predicted Value/Information Significance for Solubility
Molecular Formula C₁₁H₁₁ClN₂O-
Molecular Weight 222.67 g/mol Influences the molar concentration calculations.
Structure Quinazoline core with a chloro group at position 4 and an isopropoxy group at position 6.The quinazoline ring system has low intrinsic aqueous solubility. The chloro and isopropoxy groups are hydrophobic, likely further reducing water solubility.
pKa (Predicted) The quinazoline ring contains nitrogen atoms that can be protonated. The pKa will determine the extent of ionization at different pH values.[8]The solubility of ionizable compounds is highly pH-dependent. For a basic compound, solubility will increase as the pH drops below its pKa.[8]
LogP (Predicted) Likely to be in the range of 2.5 - 3.5, based on similar structures like 4-chloro-6-methoxyquinazoline (XLogP3-AA: 2.5)[9] and 4-chloro-6-iodoquinazoline (XLogP3-AA: 3.2).[10]A positive LogP value indicates lipophilicity, suggesting higher solubility in non-polar organic solvents and lower solubility in water.[7]
Melting Point Not available. Likely a solid at room temperature, similar to other substituted 4-chloroquinazolines.[11][12]A higher melting point often correlates with lower solubility due to stronger crystal lattice energy that must be overcome by the solvent.[13]

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The cornerstone of accurate solubility measurement is the determination of thermodynamic equilibrium solubility. This represents the true saturation point of a compound in a solvent under specific conditions, where the solid and dissolved states are in equilibrium.[13] The most widely accepted and robust method for this is the shake-flask method .[3][5]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to reach equilibrium.[5] Once equilibrium is established, the undissolved solid is separated, and the concentration of the compound in the resulting saturated solution is quantified using a validated analytical technique.[3]

Mandatory Experimental Workflow

The following diagram outlines the self-validating workflow for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Quantification cluster_validation Phase 4: Validation & Reporting A 1. Solvent Selection & Preparation of Media B 2. Compound Weighing (Excess Solid) A->B E 5. Add Excess Compound to Solvent A->E B->E C 3. Analytical Method Development (HPLC-UV) D 4. Calibration Curve Generation C->D K 11. Concentration Calculation (vs. Calibration Curve) D->K F 6. Agitation at Constant Temp (e.g., 37 °C for Biorelevance) [4] E->F G 7. Time Point Sampling (e.g., 24, 48, 72h) [4] F->G H 8. Phase Separation (Centrifugation/Filtration) G->H I 9. Dilution of Supernatant H->I J 10. HPLC-UV Analysis I->J J->K L 12. Confirm Equilibrium (Concentration Plateau) K->L M 13. Report Solubility (e.g., mg/mL, µM) L->M

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

A. Materials and Reagents:

  • This compound (purity >98%)

  • Selected Solvents (HPLC Grade):

    • Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) to meet regulatory guidelines for biopharmaceutics classification.[5][6]

    • Organic Solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

  • Volumetric flasks, analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm), HPLC system with UV detector.

B. Protocol:

  • Solvent Preparation: Prepare aqueous buffers according to standard pharmacopeial procedures.[5] Degas all solvents prior to use, especially for HPLC mobile phases.[14]

  • Analytical Method Validation: Develop and validate an HPLC-UV method for the quantification of this compound. This involves demonstrating specificity, linearity, accuracy, and precision.[15][16] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid for peak shape improvement) is a suitable starting point.[15][17]

  • Equilibration:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The key is to ensure solid material remains visible at the end of the experiment.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for lab conditions or 37 °C for physiological relevance) and agitation speed.[5]

    • Agitate for a predetermined period. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent samples does not deviate significantly.[5]

  • Sample Processing:

    • At each time point, cease agitation and allow the vials to stand for a short period.

    • Withdraw an aliquot of the supernatant. For separation of the solid from the liquid phase, either centrifuge the sample and draw from the supernatant or filter the sample through a chemical-resistant syringe filter (e.g., PTFE).[13] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

  • Quantification:

    • Dilute the clarified supernatant with the mobile phase to a concentration that falls within the linear range of the validated HPLC method.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration in the diluted sample using the calibration curve. Back-calculate to determine the concentration in the original undiluted supernatant. This value represents the solubility.

  • Data Reporting: Perform each solubility determination in at least triplicate for each solvent and pH condition.[5] Report the results as mean ± standard deviation.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison and informs decisions regarding solvent selection for various applications.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

Solvent System Solvent Type Solubility (mg/mL) Solubility (mM) Qualitative Classification
pH 1.2 BufferAqueousExpected: LowCalculatedSlightly Soluble / Very Slightly Soluble
pH 4.5 BufferAqueousExpected: Very LowCalculatedVery Slightly Soluble / Practically Insoluble
pH 6.8 BufferAqueousExpected: Very LowCalculatedVery Slightly Soluble / Practically Insoluble
MethanolPolar ProticExpected: ModerateCalculatedSoluble / Sparingly Soluble
EthanolPolar ProticExpected: ModerateCalculatedSoluble / Sparingly Soluble
AcetonitrilePolar AproticExpected: ModerateCalculatedSoluble / Sparingly Soluble
DichloromethaneNon-PolarExpected: HighCalculatedFreely Soluble
THFPolar AproticExpected: HighCalculatedFreely Soluble
DMSOPolar AproticExpected: Very HighCalculatedVery Soluble
Interpreting the Data: Causality and Application

The solubility results directly guide the compound's progression. The choice of solvent is not arbitrary but is dictated by the intended application.[18][19]

G cluster_app Application-Driven Solvent Selection SolubilityData Solubility Profile Data (Aqueous & Organic) Reaction Chemical Synthesis (Reaction Medium) SolubilityData->Reaction High solubility for reactants Low for byproducts Purification Purification (Crystallization) SolubilityData->Purification Moderate solubility at high T Low solubility at low T Biology Biological Assays (Stock Solutions) SolubilityData->Biology High solubility in DMSO for stock preparation Formulation Pre-formulation (Vehicle Screening) SolubilityData->Formulation Aqueous pH-solubility profile for oral formulation [4] Note1 Note1 Reaction->Note1 Choice: DCM, THF Note2 Note2 Purification->Note2 Choice: Ethanol/Water, Heptane/EtOAc Note3 Note3 Biology->Note3 Choice: DMSO Note4 Note4 Formulation->Note4 Choice: Aqueous Buffers

Caption: Logic of Application-Based Solvent Selection.

  • For Chemical Synthesis: Solvents in which reactants are highly soluble, such as DCM or THF, are preferred to ensure efficient mass transfer and reaction rates.

  • For Purification: An ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, facilitating high recovery of pure crystals.[4] Mixtures like ethanol/water are often employed.

  • For Biological Screening: High-throughput screening (HTS) typically requires preparing concentrated stock solutions.[8] DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds at high concentrations.[20] However, the final assay concentration of DMSO must be kept low (typically <0.5%) to avoid artifacts.

  • For Pre-formulation: The aqueous pH-solubility profile is paramount. For orally administered drugs, low solubility in the pH range of 1.2-6.8 can indicate potential absorption issues and may classify the drug as having low solubility according to the Biopharmaceutics Classification System (BCS).[2][5]

Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to determining the solubility profile of this compound. By adhering to these validated protocols, researchers can generate reliable and reproducible data that is essential for making informed decisions throughout the drug discovery and development pipeline. A well-characterized solubility profile de-risks subsequent development activities, from chemical synthesis and purification to formulation and in vivo studies, ultimately increasing the probability of translating a promising chemical entity into a successful therapeutic agent.

References

  • OnlyTRAININGS. (n.d.). Important points to be considered for selecting solvents in different applications.
  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.
  • World Health Organization. (n.d.). Annex 4.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • SIELC Technologies. (n.d.). Separation of 4-Chloro-6,7,8-trimethoxyquinazoline on Newcrom R1 HPLC column.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Alsenz, J., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Chemistry For Everyone. (2025). How Are Solvents Used In Industrial Chemical Processes?.
  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace.
  • American Chemical Society. (n.d.). SOLVENTS. Green Chemistry Toolkit.
  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • BenchChem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • Me-Linh, L., et al. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC - NIH.
  • BenchChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Chloroquinazoline Product Description.
  • PubChem. (n.d.). 4-Chloro-6-methoxyquinazoline.
  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline.
  • Al-Suhaimi, E. A., et al. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI.
  • BenchChem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
  • Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry.

Sources

discovery of novel bioactive molecules from quinazoline precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Bioactive Molecules from Quinazoline Precursors

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy and Future Promise of the Quinazoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their consistent presence in a multitude of therapeutic agents. The quinazoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a paramount example of such a "privileged structure".[1][2][3] Its journey from a structural component of natural alkaloids to the core of FDA-approved drugs is a testament to its remarkable versatility and therapeutic potential.[1][4] Quinazoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[5][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the experimental choices in the discovery pipeline. We will explore not just how to synthesize and screen these molecules, but why specific strategies are employed, how to build self-validating systems into your protocols, and how to leverage the rich history of this scaffold to design the next generation of bioactive molecules.

Part 1: Foundational Chemistry & Strategic Synthesis

The success of any drug discovery campaign hinges on the ability to generate a diverse and relevant chemical library. For quinazolines, the synthetic accessibility and the potential for functionalization at multiple positions make it an ideal starting point.[2]

The Quinazoline Core: A Privileged Scaffold

The quinazoline nucleus is a light yellow crystalline solid (C₈H₆N₂) first synthesized in 1895.[1][5] Its derivatives, particularly the oxidized forms known as quinazolinones, are of significant interest.[9] The scaffold's "privileged" status stems from its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a wide array of biological targets. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2, 4, 6, and 7-positions are critical for modulating biological activity.[10][11]

Synthetic Workflows: From Precursors to Library

The construction of a quinazoline library begins with robust and flexible synthetic routes. While numerous methods exist, a common and effective strategy involves the cyclization of anthranilic acid derivatives. Modern advancements often employ transition-metal-catalyzed reactions to improve yields and reduce reaction times.[12]

A generalized workflow is crucial for systematic library development. The rationale behind this multi-step process is to create a core scaffold in an efficient manner and then introduce diversity in the final steps, allowing for the rapid generation of numerous analogs from a common intermediate.

G cluster_0 Phase 1: Precursor Selection & Core Synthesis cluster_1 Phase 2: Core Functionalization cluster_2 Phase 3: Library Diversification P Select Anthranilic Acid Precursor R Choose Cyclization Reagent (e.g., Amide, Nitrile) P->R S Synthesize Quinazolinone Core (e.g., Niementowski Reaction) R->S C Chlorination at C4 (e.g., with POCl₃) S->C N Nucleophilic Substitution at C4 with Amines C->N D Introduce Diverse R-groups via Parallel Synthesis N->D L Generate Final Compound Library D->L QC QC & Purification (HPLC, LC-MS) L->QC

Caption: Generalized workflow for quinazoline library synthesis.

Part 2: High-Throughput Screening & Hit Identification

With a diversified chemical library in hand, the next critical phase is identifying molecules that exhibit the desired biological activity. High-throughput screening (HTS) is the cornerstone of this effort, enabling the rapid evaluation of thousands of compounds.[13]

Designing a Self-Validating HTS Campaign

A robust screening protocol is inherently self-validating. This means incorporating appropriate controls and secondary assays to ensure that the "hits" identified are real, reproducible, and act on the intended target. For quinazolines, a primary focus has been the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[14]

The workflow below illustrates a typical HTS campaign, from initial screening to hit confirmation. The logic is to use a high-sensitivity primary assay to cast a wide net, followed by increasingly specific secondary and counter-assays to eliminate false positives and confirm the mechanism of action.

G cluster_0 Primary Screen cluster_1 Data Analysis & Hit Selection cluster_2 Hit Confirmation & Follow-up Lib Quinazoline Library (10 µM final concentration) Plate Assay Plating (384-well format) Lib->Plate Incubate Incubate with Target (e.g., EGFR Kinase) & ATP Plate->Incubate Detect Add Detection Reagent (e.g., Luminescence-based) Incubate->Detect Read Read Plates Detect->Read Data Raw Data Analysis (Z'-factor, % Inhibition) Read->Data Hits Identify Primary Hits (>50% Inhibition) Data->Hits Dose Dose-Response (IC₅₀) Confirmation Hits->Dose Counter Counter-Screening (Rule out assay interference) Dose->Counter Ortho Orthogonal Assay (e.g., Cell-based Proliferation) Counter->Ortho Select Validated Hit Selection Ortho->Select

Caption: High-Throughput Screening (HTS) workflow for identifying inhibitors.

Detailed Protocol: Cell-Based HTS for Antiproliferative Activity

This protocol provides a concrete example of a cell-based assay used to screen for compounds that inhibit the growth of cancer cells dependent on EGFR signaling.[14] The causality is direct: if a compound inhibits EGFR, it should block the proliferation of cells whose survival depends on that signal.

Objective: To identify quinazoline derivatives that inhibit the proliferation of the A549 non-small cell lung cancer cell line.

Materials:

  • A549 cell line (EGFR-expressing).

  • Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin.

  • Quinazoline compound library (10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Sterile, 384-well white, clear-bottom plates.

  • Positive Control: Gefitinib or another known EGFR inhibitor.

  • Negative Control: DMSO vehicle.

Step-by-Step Methodology:

  • Cell Seeding:

    • a. Culture A549 cells to ~80% confluency.

    • b. Harvest, count, and dilute cells to a final concentration of 5,000 cells per 40 µL in culture medium.

    • c. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • d. Incubate plates for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase, ensuring they are responsive to antiproliferative agents.

  • Compound Addition:

    • a. Prepare compound plates by diluting the 10 mM stock to an intermediate concentration.

    • b. Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of diluted compounds to the cell plates to achieve a final screening concentration (e.g., 10 µM).

    • c. Add positive and negative controls to designated wells on each plate. This is critical for validating the performance of each individual plate.

  • Incubation:

    • a. Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient for antiproliferative effects to manifest as a measurable change in cell number.

  • Signal Detection:

    • a. Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • b. Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 50 µL). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of cell viability.

    • c. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition & Analysis:

    • a. Read luminescence on a plate reader.

    • b. Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • c. Flag compounds showing significant inhibition (e.g., >50%) as primary hits for follow-up studies.

Part 3: Mechanism of Action & Lead Optimization

Identifying a hit is only the beginning. The subsequent phase focuses on understanding how the molecule works and systematically improving its properties to create a viable drug candidate.

Unraveling the Mechanism: Targeting Key Signaling Pathways

Many quinazoline-based anticancer agents function by inhibiting protein kinases, particularly those in the ErbB family of receptors, such as EGFR and HER2.[15][16] These drugs are typically ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events that trigger downstream pro-survival signaling cascades like the RAS-RAF-MEK and PI3K-Akt pathways.[14]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Quin Quinazoline Inhibitor Quin->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif AKT Akt PI3K->AKT AKT->Prolif

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Beyond kinase inhibition, quinazoline derivatives have been shown to possess other mechanisms of action, including the inhibition of tubulin polymerization (disrupting cell division) and the inhibition of DNA repair enzymes like PARP-1.[17][18] This versatility underscores the importance of performing mechanism-of-action studies to fully characterize a novel bioactive molecule.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are the core of lead optimization, providing insights into how specific structural modifications impact biological activity.[3][19] For quinazoline-based EGFR inhibitors, a well-established SAR indicates that a 4-anilino substitution is crucial for high-affinity binding to the kinase domain.[20]

Key Optimization Strategies:

  • Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a carbon atom with a sulfur atom can alter binding affinities and metabolic stability.[21][22][23]

  • Scaffold Hopping: Modifying the core quinazoline ring itself to explore new chemical space while retaining key binding interactions.

  • In Silico Modeling: Using computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the activity of new designs before synthesis, thereby prioritizing the most promising candidates.[24][25][26]

Data Summary: Bioactivity of Representative Quinazoline Derivatives

The following table summarizes the biological activities of various quinazoline derivatives against different targets, illustrating the scaffold's broad therapeutic potential.

Compound ClassTarget/ActivityRepresentative IC₅₀/GI₅₀Reference(s)
4-AnilinoquinazolinesEGFR Kinase Inhibition80 nM - 0.5 µM[27]
2-Anilino-4-alkylaminoquinazolinesApoptosis Induction (HepG2 cells)0.5 µM[27]
Quinazoline-based 1,6-naphthyridinonesMET Kinase Inhibition9.0 nM[28]
6-Substituted QuinazolinonesCDK9 Inhibition0.115 µM[10]
4-Amino quinazolinesAnti-inflammatoryPotent activity reported[5]
Benzimidazo quinazolinesAnti-tubercular (M. tuberculosis)0.78 µg/mL (MIC)[11]

Conclusion: A Privileged Scaffold for Future Discovery

The quinazoline core remains a structure of immense interest and proven value in pharmaceutical chemistry.[5] Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. The journey from precursor to a bioactive lead molecule is a complex, multi-step process that demands a strategic fusion of synthetic chemistry, high-throughput biology, and computational modeling. By understanding the causality behind each experimental step—from the design of a synthetic route to the validation of a screening hit—researchers can more efficiently navigate this pipeline. The principles and protocols outlined in this guide provide a robust framework for unlocking the full potential of quinazoline precursors to discover the next generation of innovative therapeutics.

References

  • Jadhav, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Jadhav, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ProQuest. Available at: [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. PubMed. Available at: [Link]

  • Yadav, P., et al. (2025). Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. YMER. Available at: [Link]

  • Asif, M. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). PubMed. Available at: [Link]

  • Asif, M. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. Available at: [Link]

  • Shiau, C.-Y., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. Molecular Cancer Therapeutics. Available at: [Link]

  • Li, R., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]

  • Roy, A., & De, P. (2023). Synthesis of Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Selvam, T. P., & Kumar, P. V. (2011). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. ResearchGate. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences. Available at: [Link]

  • IJFMR (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research. Available at: [Link]

  • Roy, A., & De, P. (2023). Synthesis of Quinazoline Derivatives. Bentham Science. Available at: [Link]

  • Kaur, R., et al. (2020). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PubMed. Available at: [Link]

  • ACS (2023). In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses. American Chemical Society. Available at: [Link]

  • ResearchGate (n.d.). Structure-activity relationship (SAR) of 2-arylquinazolinones. ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry (2010). In Silico Screening and ADME Predictions of Some Quinazolinones as Potential Dihydrofolate Reductase Inhibitors for Anticancer Activity. Asian Journal of Chemistry. Available at: [Link]

  • Wikipedia (n.d.). Quinazoline. Wikipedia. Available at: [Link]

  • Moga, M. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][14][29]triazino[2,3-C]quinazolines. Preprints.org. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • Royal Society of Chemistry (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. PubMed. Available at: [Link]

  • Talele, T. T. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][14][29]triazino[2,3-c]quinazolines. PubMed. Available at: [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][14][29]triazino[2,3-c]quinazolines. MDPI. Available at: [Link]

  • Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC. Available at: [Link]

  • ResearchGate (2018). Introductory Chapter: Recent Advances on Quinazoline. ResearchGate. Available at: [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. Available at: [Link]

  • Kałafut, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. Available at: [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][14][29]triazino[2,3-c]quinazolines. PMC. Available at: [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][14][29]triazino[2,3-c]quinazolines. ResearchGate. Available at: [Link]

  • Abuelizz, H. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Franco, L. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives from 4-Chloro-6-isopropoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Notably, this moiety is the core of several U.S. Food and Drug Administration (FDA) approved tyrosine kinase inhibitors (TKIs), such as gefitinib (Iressa®) and erlotinib (Tarceva®), which have revolutionized the treatment of certain cancers.[2][3] These drugs primarily target the epidermal growth factor receptor (EGFR), inhibiting its signaling pathway and thereby impeding cancer cell proliferation and survival.[4][5] The synthesis of diverse libraries of 4-anilinoquinazoline derivatives is, therefore, a critical endeavor in the discovery of new and more effective therapeutic agents.[6][7]

This application note provides a comprehensive guide for the synthesis of 4-anilinoquinazoline derivatives, starting from the versatile intermediate, 4-Chloro-6-isopropoxyquinazoline. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for synthesis and purification, and offer insights into the characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize these valuable compounds.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core reaction for the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazolines is a nucleophilic aromatic substitution (SNAr).[8][9] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The chloro group at the C4 position is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the quinazoline ring system.[10]

The reaction typically proceeds via an addition-elimination mechanism.[9][11] The nucleophilic attack of the aniline forms a resonance-stabilized intermediate known as a Meisenheimer complex.[9] Subsequently, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the final 4-anilinoquinazoline product. The reaction is often carried out in a suitable solvent, such as isopropanol or dimethylformamide (DMF), and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction.[12]

Experimental Protocol

This protocol details the synthesis of a representative 4-anilinoquinazoline derivative from this compound and a substituted aniline.

Materials and Reagents
  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol (IPA)

  • Potassium hydroxide (KOH) or other suitable base (optional)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: This compound Substituted Aniline Isopropanol Reaction Reaction: Reflux with stirring Reactants->Reaction Heat Workup Work-up: Cooling Precipitation Filtration Reaction->Workup Purification Purification: Recrystallization or Silica Gel Chromatography Workup->Purification Product Final Product: 4-Anilinoquinazoline Derivative Purification->Product Analysis Analysis: NMR, MS, FT-IR Product->Analysis

Caption: Synthetic workflow for 4-anilinoquinazoline derivatives.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add isopropanol to the flask to create a suspension. To this, add the substituted aniline (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82-85°C for isopropanol) and maintain stirring.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold isopropanol or ethanol.[12] If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[14]

Characterization

The structure and purity of the synthesized 4-anilinoquinazoline derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure of the compound.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and confirm its elemental composition.[17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups present in the molecule.[15]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of various 4-anilinoquinazoline derivatives. Researchers should optimize these conditions for each specific substrate combination.

EntryAniline DerivativeSolventTemperature (°C)Time (h)Yield (%)
13-EthynylanilineIsopropanol856>90
23-Chloro-4-fluoroanilineIsopropanolReflux4-6~99[12]
34-MethoxyanilineDMSO140-1800.5High
4AnilineIsopropanolReflux4-8Good

Note: Yields are highly dependent on the specific reactants and reaction conditions.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a higher boiling point solvent like DMF.[18]
Side reactionsOptimize the stoichiometry of the reactants. The use of a base can sometimes minimize side product formation.
Impure Product Incomplete removal of starting materialsOptimize the purification method. A different solvent system for recrystallization or a modified gradient for column chromatography may be necessary.
Formation of N-alkylated side productsThis can sometimes occur if the reaction conditions are too harsh. A transient protecting group, such as a trimethylsilyl group, can be employed to prevent N-alkylation.[14]

Conclusion

The synthesis of 4-anilinoquinazoline derivatives from this compound is a robust and versatile method for accessing a wide range of compounds with significant therapeutic potential. The nucleophilic aromatic substitution reaction at the C4 position provides a reliable route to these important scaffolds. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can efficiently synthesize and characterize novel 4-anilinoquinazoline derivatives for further investigation in drug discovery and development programs. The continued exploration of this chemical space holds great promise for the identification of next-generation targeted therapies.

References

Sources

Application Notes and Protocols for the Utilization of 4-Chloro-6-isopropoxyquinazoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[1] Within the vast landscape of kinase inhibitors, the quinazoline core has emerged as a "privileged scaffold" due to its remarkable ability to form key interactions within the ATP-binding site of various kinases.[2] Compounds based on this heterocyclic system, such as gefitinib and erlotinib, were among the first-generation of targeted therapies approved for non-small-cell lung cancer (NSCLC) and have paved the way for subsequent innovations.[3][4]

The 4-anilinoquinazoline framework, in particular, has been extensively explored.[5] The quinazoline ring system effectively mimics the purine ring of ATP, allowing it to anchor within the hinge region of the kinase domain, while the aniline substituent projects into the solvent-exposed region, providing a vector for optimizing potency and selectivity.[1][6] The strategic derivatization of this core structure is a cornerstone of structure-activity relationship (SAR) studies aimed at discovering next-generation inhibitors with improved efficacy and safety profiles.

This technical guide focuses on 4-Chloro-6-isopropoxyquinazoline , a key intermediate for the synthesis of a diverse array of potent kinase inhibitors. The chlorine atom at the C4 position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various aniline derivatives.[5][7] The isopropoxy group at the C6 position influences the electronic properties and steric profile of the molecule, contributing to its interaction with target kinases and offering a potential point for metabolic stabilization. We will provide a comprehensive overview of its synthesis, its application in the development of kinase inhibitors targeting critical oncogenic pathways, and detailed protocols for its use in a research setting.

Targeted Signaling Pathways

Quinazoline-based inhibitors derived from intermediates like this compound primarily target receptor tyrosine kinases (RTKs) that drive cancer cell proliferation, survival, and angiogenesis.[6] Understanding these pathways is crucial for interpreting biological data and designing rational drug discovery campaigns.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[3] Upon ligand binding, EGFR dimerizes and activates its intracellular kinase domain, triggering a cascade of downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/Akt/mTOR.[1][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and inhibition of apoptosis.[2][3] 4-Anilinoquinazolines competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signal transduction.[6][7]

EGFR_Pathway cluster_atp Ligand EGF/TGFα EGFR EGFR Ligand->EGFR binds ADP ADP EGFR->ADP P P P EGFR->P autophosphorylation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR blocks ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling and inhibition by quinazolines.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are the primary mediators of angiogenesis, the formation of new blood vessels.[9][10] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a prime target for anti-cancer therapy.[10][11] VEGFR-2 is considered the most critical receptor for tumor angiogenesis.[9][12] Similar to EGFR inhibitors, quinazoline-based VEGFR inhibitors block the ATP-binding site of the VEGFR kinase domain, inhibiting downstream signaling and ultimately preventing the formation of new blood vessels that feed the tumor.[8][13]

VEGFR_Pathway cluster_atp VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR binds ADP ADP VEGFR->ADP P P P VEGFR->P autophosphorylation Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR blocks ATP ATP ATP->VEGFR PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAS RAS/MAPK Pathway PKC->RAS Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Angiogenesis RAS->Angiogenesis

Caption: VEGFR-2 signaling and inhibition by quinazolines.

Synthetic Protocols

The synthesis of 4-anilinoquinazoline derivatives from this compound is typically a robust and high-yielding two-step process. The protocols provided are based on well-established methodologies for analogous quinazoline-based inhibitors.[7][14]

Workflow Overview

Synthesis_Workflow Start 6-Isopropoxyquinazolin-4(3H)-one Step1 Step 1: Chlorination Start->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step2 Aniline Substituted Aniline (R-NH2) Aniline->Step2 Product Final Product: 4-Anilino-6-isopropoxyquinazoline Derivative Step2->Product

Caption: General synthetic workflow.

Protocol 1: Synthesis of this compound (Chlorination)

This protocol describes the conversion of the 6-isopropoxyquinazolin-4(3H)-one precursor to the reactive 4-chloro intermediate. The use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common and effective methods.[15][16]

Materials:

  • 6-Isopropoxyquinazolin-4(3H)-one (1 equivalent)

  • Thionyl chloride (SOCl₂) (5-10 equivalents) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM) for workup

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-isopropoxyquinazolin-4(3H)-one (1 eq.).

  • Carefully add thionyl chloride (5-10 eq.) to the flask under a fume hood.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C for SOCl₂) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water.

  • Add toluene or DCM to the residue and evaporate under reduced pressure. Repeat this step twice to ensure complete removal of residual thionyl chloride.[16]

  • The resulting crude solid, this compound, is often of sufficient purity to be used directly in the next step without further purification.

Protocol 2: Synthesis of 4-Anilino-6-isopropoxyquinazoline Derivatives (SNAr Reaction)

This protocol details the coupling of the 4-chloro intermediate with a selected substituted aniline to yield the final product. This reaction is the key step for generating a library of diverse compounds for SAR studies.[5][7]

Materials:

  • This compound (1 equivalent)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1-1.2 equivalents)

  • Isopropanol (or other suitable solvents like acetonitrile or dioxane)

  • Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

Procedure:

  • Suspend this compound (1 eq.) in isopropanol in a round-bottom flask.

  • Add the desired substituted aniline (1-1.2 eq.) to the suspension.

  • Heat the mixture to reflux (approximately 80-85 °C) and stir for 4-12 hours. The reaction can be monitored by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product (often as the hydrochloride salt) will typically form.

  • Collect the precipitate by filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield the final 4-anilino-6-isopropoxyquinazoline derivative.

  • If required, the product can be further purified by silica gel column chromatography or recrystallization.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, they must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro kinase assays and cellular anti-proliferative assays.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase (e.g., EGFR, VEGFR-2). Luminescence-based assays, such as the Kinase-Glo® Max assay, measure the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity and weaker inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (serially diluted in DMSO)

  • ATP solution

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 10 µM to 0.1 nM.

  • In a white assay plate, add the kinase, substrate, and assay buffer to each well.

  • Add 1 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the anti-proliferative activity of compounds on cancer cell lines.[17]

Materials:

  • Cancer cell line of interest (e.g., A549 for NSCLC, HepG2 for liver cancer)[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by the 4-chloroquinazoline intermediate allows for systematic exploration of the SAR.[7]

PositionModificationGeneral ObservationReference
Quinazoline C6 Isopropoxy, Methoxy, etc.Small, electron-donating groups are often well-tolerated and can enhance kinase binding and improve pharmacokinetic properties.[4]
Quinazoline C7 Methoxy, MorpholinoalkoxySubstituents at this position can extend into the ribose-binding pocket, and larger groups can increase potency.[4]
Aniline C3' & C4' Halogens (Cl, F), small lipophilic groupsSubstitutions on the aniline ring are critical for modulating potency and selectivity against different kinases (e.g., EGFR vs. VEGFR). A 3-chloro, 4-fluoro substitution is a common motif in potent EGFR inhibitors.[4]
Aniline Linker -NH-The secondary amine is crucial for forming a key hydrogen bond with the hinge region of the kinase domain.[5]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry for the development of targeted kinase inhibitors. Its straightforward synthesis and amenability to nucleophilic aromatic substitution provide a robust platform for generating diverse chemical libraries. The protocols and background information provided in this guide offer researchers a solid foundation for utilizing this intermediate to explore structure-activity relationships and discover novel therapeutic agents targeting critical signaling pathways in cancer and other diseases.

References

  • Benchchem. Application Notes and Protocols for Drug Development Professionals.

  • Al-Suwaidan, I. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.

  • Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. National Institutes of Health.

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health.

  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.

  • Benchchem. The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery.

  • Keri, R. S., et al. (2021). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals.

  • Ioniță, P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.

  • Juchum, M., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry.

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.

  • Al-Suwaidan, I. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Institutes of Health.

  • Benchchem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.

  • Kumar, R., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Institutes of Health.

  • Guidechem. What is the synthesis method of 4-Chloro-6-iodoquinazoline?.

  • Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([7][13][17]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports.

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.

  • Benchchem. Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.

  • Ghorab, M. M., et al. (2021). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Publishing.

  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry.

  • Romagnoli, R., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry.

  • Vanpouille-Box, C., et al. (2015). A new chemical inhibitor of angiogenesis and tumorigenesis that targets the VEGF signaling pathway upstream of Ras. Oncotarget.

  • Singh, A., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.

  • Li, H., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.

  • da Silva, A. D., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

  • Drugs.com. List of VEGF/VEGFR inhibitors.

  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

  • Kumar, A., et al. (2021). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. National Institutes of Health.

  • Benchchem. Structure-activity relationship (SAR) studies of 4-Chloroquinoline-6-carbaldehyde derivatives.

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Institutes of Health.

  • Barbosa, M. L. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

  • Zhang, H., et al. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology.

  • Wang, Y., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health.

Sources

Application Notes and Protocols: Synthesis of 4-Amino-6-isopropoxyquinazolines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This heterobicyclic scaffold is central to numerous therapeutic agents, particularly in oncology, where it forms the backbone of several FDA-approved tyrosine kinase inhibitors like gefitinib and erlotinib.[1][2] The functionalization of the quinazoline ring, especially at the C4 position, is a critical strategy in the development of novel, potent, and selective drug candidates.[2][3]

The reaction of 4-chloro-6-isopropoxyquinazoline with primary and secondary amines represents a robust and versatile method for introducing diverse functionalities at this key position. This nucleophilic aromatic substitution (SNAr) reaction is fundamental for creating extensive libraries of 4-aminoquinazoline derivatives for structure-activity relationship (SAR) studies.[1][4] The 6-isopropoxy group, in particular, can serve to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary and secondary amines. We will delve into the underlying mechanism, provide detailed, field-proven protocols, and discuss key experimental considerations to ensure successful and reproducible synthesis.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom at the C4 position of the quinazoline ring by an amine proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[5][6] This process is facilitated by the electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring, which activates the C4 position towards nucleophilic attack.

The generally accepted mechanism involves two main steps:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient C4 carbon of the quinazoline ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.[5]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final 4-amino-6-isopropoxyquinazoline product and a protonated amine. A base is often included in the reaction mixture to neutralize the generated hydrogen chloride, driving the reaction to completion.[1]

The regioselectivity of this reaction is a key feature. Theoretical and experimental studies have shown that the C4 position of the quinazoline nucleus is more susceptible to nucleophilic attack than other positions, ensuring the selective formation of the desired 4-substituted product.[7][8][9][10]

Visualizing the Workflow: From Reactants to Products

The following diagram illustrates the general workflow for the synthesis of 4-amino-6-isopropoxyquinazolines.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_analysis Analysis & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Primary or Secondary Amine Primary or Secondary Amine Primary or Secondary Amine->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Base (optional) Base (optional) Base (optional)->Reaction Mixture Heat/Microwave Heat/Microwave Heat/Microwave->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Crude Product Crude Product Work-up->Crude Product Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Crude Product->Purification (Chromatography/Recrystallization) Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification (Chromatography/Recrystallization)->Characterization (NMR, MS, etc.) Final Product Final Product Characterization (NMR, MS, etc.)->Final Product

Caption: General workflow for the synthesis of 4-amino-6-isopropoxyquinazolines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with primary and secondary amines. The choice of solvent, base, and reaction temperature can be optimized based on the reactivity of the specific amine being used.

Protocol 1: Conventional Heating with a Primary Amine (e.g., Aniline)

This protocol describes a general method for the reaction of this compound with an aromatic primary amine using conventional heating.

Materials:

  • This compound

  • Substituted Aniline (1.1 equivalents)

  • Isopropanol (or another suitable solvent like n-butanol, 2-ethoxyethanol)

  • Triethylamine (TEA) (1.5 equivalents, optional, but recommended)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Addition of Reagents: Add isopropanol to dissolve the starting material. Then, add the substituted aniline (1.1 equivalents). If using a base, add triethylamine (1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-12 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold isopropanol, and dried. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[12]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[13]

Protocol 2: Microwave-Assisted Synthesis with a Secondary Amine (e.g., Piperidine)

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive amines.[4]

Materials:

  • This compound

  • Piperidine (1.2 equivalents)

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Microwave synthesis vial with a compatible cap

  • Microwave reactor

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equivalent) and piperidine (1.2 equivalents).

  • Solvent Addition: Add DMF or NMP to dissolve the reactants.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 120-150°C and the reaction time to 10-30 minutes.[4]

  • Work-up: After the reaction is complete and the vial has cooled, dilute the reaction mixture with water. The product may precipitate out and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using NMR and mass spectrometry.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of 4-aminoquinazolines from 4-chloroquinazolines.

ParameterConventional HeatingMicrowave-Assisted
Typical Solvents Isopropanol, n-Butanol, Ethanol, DMF, DioxaneDMF, NMP, THF/Water
Bases (if used) Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)DIPEA, No base (for some reactions)
Temperature Reflux temperature of the solvent120 - 180 °C
Reaction Time 2 - 24 hours5 - 60 minutes
Typical Yields Moderate to excellent (60-95%)Good to excellent (70-98%)

Note: The optimal conditions will vary depending on the specific amine used.

Troubleshooting and Key Considerations

  • Low Yields: If you are experiencing low yields, consider the following:

    • Amine Reactivity: Electron-poor amines may require more forcing conditions (higher temperatures, longer reaction times, or microwave irradiation).[4]

    • Moisture: The presence of water can lead to the formation of the corresponding quinazolin-4-one byproduct through hydrolysis of the starting material.[12] Ensure all glassware is dry and use anhydrous solvents.

    • Incomplete Reaction: If the reaction is not going to completion, increasing the temperature or reaction time may be necessary. The use of a more polar aprotic solvent can also enhance the reaction rate.

  • Side Reactions:

    • Dialkylation: When using primary amines, there is a small possibility of dialkylation, though this is generally not a major issue under standard conditions.

    • Hydrolysis: As mentioned, hydrolysis of the 4-chloroquinazoline can occur in the presence of water, leading to the formation of 6-isopropoxyquinazolin-4(3H)-one.[12]

  • Purification:

    • The basicity of the final product may require the use of a small amount of triethylamine in the eluent during column chromatography to prevent streaking.

    • Recrystallization can be an effective purification method if a suitable solvent system is identified.

Conclusion

The reaction of this compound with primary and secondary amines is a powerful and highly utilized transformation in medicinal chemistry. By understanding the SNAr mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide array of 4-amino-6-isopropoxyquinazoline derivatives. The protocols and considerations outlined in these application notes provide a solid foundation for the successful implementation of this important synthetic methodology in the pursuit of novel therapeutic agents.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals, 15(11), 1346. Available from: [Link]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4993. Available from: [Link]

  • Novel quinazoline derivatives: key pharmacological activities. (2024). Medical Review, 1(1). Available from: [Link]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. Available from: [Link]

  • de Oliveira, R. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 12(45), 29547-29561. Available from: [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available from: [Link]

  • de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available from: [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. [a]. ResearchGate. Available from: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available from: [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available from: [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. Available from: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available from: [Link]

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. PubMed. Available from: [Link]

  • Microwave enhanced synthesis of 4-aminoquinazolines | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. PubMed. Available from: [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Available from: [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available from: [Link]

  • Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. PubMed. Available from: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available from: [Link]

  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809. PubChem. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available from: [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-6-isopropoxyquinazoline for the Synthesis of Novel Arylated Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics for cancer such as erlotinib and gefitinib.[1] The ability to functionalize this core structure through carbon-carbon bond formation is paramount for structure-activity relationship (SAR) studies in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose, enabling the formation of biaryl and heteroaryl-aryl structures from organoboron reagents and organic halides.[2]

This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of 4-Chloro-6-isopropoxyquinazoline. As an aryl chloride, this substrate presents unique challenges compared to more reactive aryl bromides or iodides. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high-yielding and reliable coupling can be achieved. The 4-position of the quinazoline ring is highly electrophilic and particularly susceptible to palladium-catalyzed substitution, making it an ideal handle for introducing molecular diversity.[1][3]

Part 1: Reaction Principle and Catalytic Mechanism

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

General Reaction Scheme:

Where for this application:

  • R1-X is this compound

  • R2-B(OR')2 is a desired aryl or heteroaryl boronic acid/ester

The Catalytic Cycle Explained

The efficiency of the entire process hinges on the smooth execution of each step in the cycle. The choice of catalyst, ligand, base, and solvent is critical to overcoming the kinetic barriers, particularly the initial oxidative addition to the strong C-Cl bond.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Add R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Add Oxidative Addition PdII_Trans R¹-Pd(II)L₂-R² (Transmetalated Complex) PdII_Add->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Trans->Product ArylHalide R¹-X (this compound) ArylHalide->PdII_Add Organoboron R²-B(OH)₂ Organoboron->PdII_Trans Base Base (e.g., K₂CO₃) Base->PdII_Trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: This is often the rate-determining step, especially for aryl chlorides.[4] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinazoline, forming a Pd(II) complex. The C-Cl bond is stronger than C-Br or C-I bonds, necessitating the use of highly active catalysts. Modern catalysts for this step employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition.[5][6]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide.[2] This step requires activation of the organoboron reagent by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the electrophilic Pd(II) center.[5]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between R¹ and R², as the two groups are eliminated from the palladium center.[7] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is typically fast.

Part 2: Experimental Protocol

This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids with this compound. Optimization may be required for particularly challenging substrates.

Materials and Reagents
ReagentRoleStoichiometry (equiv.)PurityNotes
This compoundElectrophile / Starting Material1.0>97%Ensure it is dry.
Aryl/Heteroaryl Boronic AcidNucleophile1.2 - 1.5>95%Using a slight excess ensures complete consumption of the starting material.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor0.02 - 0.05 (2-5 mol%)>98%A Pd(0) source like Pd₂(dba)₃ can also be used.[8]
XPhosLigand0.04 - 0.10 (4-10 mol%)>98%A bulky, electron-rich phosphine is crucial for activating the aryl chloride. Other ligands like SPhos or P(t-Bu)₃ can also be effective.[5][6]
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0AnhydrousOther bases like Cs₂CO₃ or K₃PO₄ can be used and are sometimes more effective.[8]
1,4-DioxaneSolvent-AnhydrousMust be degassed prior to use to remove oxygen, which can deactivate the catalyst.
WaterCo-solvent-DeionizedHelps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.[9]
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and hot plate

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology

The following workflow diagram provides a high-level overview of the entire experimental process.

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A1 Flame-dry glassware under vacuum A2 Backfill with inert gas (Ar/N₂) A1->A2 B1 Add solids: Substrate, Boronic Acid, Pd(OAc)₂, XPhos, K₂CO₃ A2->B1 B2 Purge vessel with inert gas B1->B2 B3 Add degassed solvents (Dioxane/Water) via syringe B2->B3 B4 Heat to 80-100 °C with stirring B3->B4 B5 Monitor reaction by TLC/LC-MS B4->B5 C1 Cool to room temperature B5->C1 C2 Quench with water & dilute C1->C2 C3 Extract with organic solvent (EtOAc) C2->C3 C4 Wash organic layer, dry (Na₂SO₄), filter C3->C4 C5 Concentrate via rotary evaporation C4->C5 D1 Purify crude product via flash column chromatography C5->D1 D2 Characterize pure product (NMR, MS, etc.) D1->D2

Caption: General experimental workflow for the Suzuki coupling protocol.

Detailed Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask or microwave vial. Seal the vessel and flame-dry under high vacuum. Allow it to cool to room temperature and backfill with an inert gas (Argon is preferred).

  • Charging Solids: Under a positive flow of inert gas, add this compound (1.0 equiv), the aryl boronic acid (1.3 equiv), potassium carbonate (2.5 equiv), XPhos (0.06 equiv), and palladium(II) acetate (0.03 equiv).

  • Atmosphere Exchange: Evacuate and backfill the sealed vessel with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the solvent mixture to the reaction vessel via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Check for the disappearance of the this compound starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (approx. 10 volumes) and ethyl acetate (approx. 10 volumes).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is a common eluent system. The polarity will depend on the specific product; start with a low polarity and gradually increase.[10]

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Scientific Rationale and Troubleshooting

  • Why an Inert Atmosphere? The active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by atmospheric oxygen.[11] Performing the reaction under an inert atmosphere is crucial for catalyst stability and achieving high yields.

  • Why a Bulky, Electron-Rich Ligand? The C-Cl bond of the substrate is relatively strong. An electron-rich ligand like XPhos makes the palladium center more electron-rich and thus more nucleophilic, accelerating the rate of oxidative addition into the C-Cl bond.[6] Its bulkiness promotes the final reductive elimination step.

  • Troubleshooting Low Yields:

    • Inactive Catalyst: Ensure solvents were properly degassed and an inert atmosphere was maintained. Try a different palladium source (e.g., Pd₂(dba)₃) or a pre-formed Pd(0) catalyst.

    • Poor Transmetalation: The base may not be strong or soluble enough. Consider using a stronger base like K₃PO₄ or Cs₂CO₃.[8]

    • Protodeborylation: The boronic acid can be unstable and undergo hydrolysis (replacement of the boron group with hydrogen).[9] This can be mitigated by using a slight excess of the boronic acid or by using more stable potassium trifluoroborate salts or MIDA boronates.[12]

    • Difficult Purification: If the product and starting material have very similar Rf values, consider using a different solvent system for chromatography or trying recrystallization.[10]

Part 4: Safety Precautions

  • Reagents: Palladium catalysts are heavy metal compounds and should be handled with care. Organic solvents like 1,4-dioxane are flammable and toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Procedures: All operations should be performed in a well-ventilated fume hood. Flame-drying of glassware requires caution and should not be performed near flammable solvents. Pressure can build up in sealed vessels upon heating; ensure proper pressure-relief systems are in place if not using a microwave reactor designed for such conditions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples . [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction . [Link]

  • Coombs, J. R., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline . NIH Public Access. [Link]

  • Al-Rawashdeh, N. A., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them . ResearchGate. [Link]

  • Reddit r/OrganicChemistry. Suzuki purification problem . [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction . Harvard University. [Link]

  • Rossi, R., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . Synthesis. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling . [Link]

  • Wikipedia. Suzuki reaction . [Link]

  • Biffis, A., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions . MDPI. [Link]

  • Le, T. N., et al. (2022). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design . ResearchGate. [Link]

Sources

Application Notes and Protocols for 4-Chloro-6-isopropoxyquinazoline in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-isopropoxyquinazoline stands as a pivotal chemical intermediate in the landscape of modern oncology drug discovery. Its quinazoline core is recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] The strategic placement of a reactive chloro group at the 4-position and an isopropoxy moiety at the 6-position makes it a versatile precursor for synthesizing targeted molecular libraries.[1] This guide provides a comprehensive overview of its application, focusing on its role as a foundational building block for potent inhibitors of key oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) cascades.[2][3] Detailed, field-proven protocols for the synthesis of 4-anilinoquinazoline derivatives and subsequent in vitro kinase activity assessment are presented, offering researchers a practical framework for leveraging this valuable scaffold in the development of next-generation cancer therapeutics.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline framework is a cornerstone in medicinal chemistry, having yielded multiple FDA-approved drugs for the treatment of various cancers.[4][5] Its success lies in its ability to mimic the adenine ring of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of protein kinases.[6] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[7]

This compound is not an end-product but a highly valuable starting material. Its utility is defined by two key structural features:

  • The 4-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, readily displaced via nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing moieties, most notably substituted anilines, to generate the 4-anilinoquinazoline core structure essential for kinase inhibitory activity.[1][2][8]

  • The 6-Isopropoxy Group: This substituent plays a crucial role in modulating the pharmacological profile of the final compound. It influences binding affinity within the ATP pocket, selectivity across the kinome, and physicochemical properties such as solubility and metabolic stability. Structure-activity relationship (SAR) studies have consistently shown that the nature of alkoxy groups at the C-6 and C-7 positions is critical for potent EGFR inhibition.[9]

Mechanism of Action and Key Cellular Targets

Derivatives synthesized from this compound primarily function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). By occupying the ATP binding site, these molecules prevent the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that drive tumor cell proliferation, survival, and angiogenesis.[6][7]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of RTKs and a frequent oncogenic driver in non-small-cell lung cancer (NSCLC) and other malignancies.[10] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream pathways like RAS/MAPK and PI3K/AKT, which promote uncontrolled cell growth.[5][6] Quinazoline-based inhibitors like Gefitinib and Erlotinib potently block this process.[2][4] The 4-anilinoquinazoline core, derived from precursors like this compound, is central to their mechanism.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Inhibition of the EGFR signaling cascade by a quinazoline analog.
Targeting the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[7] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this process.[11][12] Inhibition of VEGFR-2 kinase activity is a validated anti-angiogenic strategy. Many 4-anilinoquinazoline derivatives have been developed as potent inhibitors of VEGFR-2, often in addition to EGFR, leading to dual-action anticancer agents.[2][3][11]

Experimental Protocols

The following protocols provide a robust framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Novel 4-Anilino-6-isopropoxyquinazoline Derivative

Objective: To demonstrate the core synthetic application of this compound via a nucleophilic aromatic substitution reaction to generate a biologically relevant 4-anilinoquinazoline.

Causality: This reaction is the cornerstone of building diversity from the chloro-intermediate. Isopropanol is a common solvent that facilitates the reaction, which often proceeds to completion at reflux temperature. The product precipitates upon cooling, simplifying initial isolation.

Materials & Equipment:

  • This compound

  • 3-Ethynyl-4-fluoroaniline (or other substituted aniline)

  • Isopropanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.0 mmol, 222.7 mg).

  • Reagent Addition: Add the substituted aniline, such as 3-ethynyl-4-fluoroaniline (1.1 mmol, 150.8 mg), followed by 20 mL of isopropanol.

  • Reaction Conditions: Place the flask under an inert atmosphere. Stir the mixture and heat to reflux (approx. 82°C) for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting material is consumed.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product will typically form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol to remove residual reactants.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel if necessary to achieve high purity.

  • Characterization: Confirm the structure of the final compound using NMR spectroscopy and Mass Spectrometry.

Workflow_Synthesis Start 1. Add Reactants (Quinazoline, Aniline) & Solvent to Flask React 2. Heat to Reflux under N2 (4-6h) Start->React Monitor 3. Monitor by TLC React->Monitor Monitor->React Incomplete Cool 4. Cool to Room Temp Monitor->Cool Complete Filter 5. Filter Precipitate & Wash Solid Cool->Filter Purify 6. Purify (Recrystallization or Chromatography) Filter->Purify End 7. Characterize (NMR, MS) Purify->End

General workflow for synthesis of 4-anilinoquinazolines.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase, such as EGFR.

Causality: This assay provides a quantitative measure of a compound's potency. The ADP-Glo™ system is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[6] A potent inhibitor will block ATP turnover, leading to low ADP production and a low luminescent signal.

Materials & Equipment:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound and reference inhibitor (e.g., Erlotinib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a separate plate.

  • Reaction Setup: In a 96-well white plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

  • Master Mix: Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

  • Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To initiate the reaction, add 25 µL of ATP solution. The final reaction volume is 50 µL, and the final DMSO concentration should be kept below 1%.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • ADP Detection: Add 50 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from synthesis and biological assays should be clearly summarized for comparison.

Table 1: Representative Data for a Novel Quinazoline Derivative

CompoundTarget KinaseIC₅₀ (nM)Antiproliferative Activity (A549 cells, IC₅₀ µM)
Derivative 1 (Synthesized)EGFR (Wild-Type)15.24.5
Derivative 1 (Synthesized)EGFR (L858R mutant)2.80.9
Derivative 1 (Synthesized)VEGFR-295.7N/A
Erlotinib (Reference)EGFR (Wild-Type)12.05.1
Erlotinib (Reference)EGFR (L858R mutant)2.11.2

Interpretation: The hypothetical data in Table 1 suggests that the synthesized "Derivative 1" is a potent inhibitor of EGFR, with activity comparable to the approved drug Erlotinib. Notably, it shows greater potency against the L858R mutant form of EGFR, a common activating mutation in NSCLC.[10] The compound also exhibits moderate activity against VEGFR-2, indicating a potential dual inhibitory profile. The antiproliferative data in A549 cells (an EGFR-expressing lung cancer cell line) correlates well with the enzymatic inhibition data.

Conclusion

This compound is a high-value, versatile intermediate that serves as a critical entry point for the synthesis of potent kinase inhibitors in oncology. Its well-defined reactivity at the C-4 position allows for extensive chemical exploration to generate novel 4-anilinoquinazoline derivatives.[1] By targeting key oncogenic drivers such as EGFR and VEGFR, these compounds can effectively block the signaling pathways responsible for tumor growth and angiogenesis.[2][7] The synthetic and biological protocols outlined in this guide provide a validated and logical framework for researchers to design, synthesize, and evaluate new therapeutic candidates, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (National Institutes of Health) [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (National Institutes of Health) [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (Frontiers) [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (ResearchGate) [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (PubMed) [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (National Institutes of Health) [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (National Institutes of Health) [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1][10][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (National Institutes of Health) [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (MDPI) [Link]

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (PubMed) [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (National Institutes of Health) [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (MDPI) [Link]

Sources

Application Notes and Protocols: A Guide to Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 4-Aminoquinazolines and the Advent of Microwave Synthesis

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This privileged structure is particularly prominent in oncology, with several approved drugs, including gefitinib, erlotinib, and lapatinib, targeting protein kinases crucial for cancer cell proliferation and survival.[1][3] The diverse biological activities of 4-aminoquinazoline derivatives, which also include antimicrobial, anti-inflammatory, and antihypertensive properties, continue to drive research into novel analogues.[2]

Traditionally, the synthesis of these compounds involved conventional heating methods that often required long reaction times, high temperatures, and sometimes resulted in low yields.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally friendly alternative.[5][6] Microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture, leading to dramatically reduced reaction times—often from hours to minutes—and frequently results in higher product yields and purity.[4][7]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-aminoquinazoline derivatives, detailing the underlying principles, a general reaction mechanism, a validated experimental protocol, and a summary of reaction parameters for various substrates.

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes microwave energy to heat a reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the mixture, causing them to rapidly oscillate and generate heat. This efficient and uniform heating can lead to a significant acceleration of chemical reactions. Key advantages of this technology in the context of 4-aminoquinazoline synthesis include:

  • Rapid Reaction Rates: Reaction times can be reduced from many hours to mere minutes.[4]

  • Higher Yields: Improved reaction kinetics and reduced side product formation often lead to higher isolated yields.[4][6]

  • Increased Purity: The reduction in reaction time and temperature can minimize the degradation of reactants and products.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[7]

  • Greener Chemistry: The use of smaller solvent volumes and reduced energy consumption aligns with the principles of green chemistry.[5]

General Reaction Mechanism

The most common microwave-assisted route to 4-aminoquinazoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the 4-position of the quinazoline ring with a primary or secondary amine.

A widely used precursor is 4-chloroquinazoline, which is reacted with a diverse range of (hetero)aryl or alkyl amines. The reaction is typically carried out in a polar solvent, such as 2-propanol or acetic acid, which efficiently absorbs microwave energy.[4][7] The general mechanism can be visualized as follows:

SNAr_Mechanism Reactants 4-Chloroquinazoline + Amine (R-NH2) TransitionState Meisenheimer-like Intermediate Reactants->TransitionState Nucleophilic Attack Product 4-Aminoquinazoline Derivative + HCl TransitionState->Product Loss of Leaving Group (Cl-)

Caption: Generalized SNAr mechanism for the synthesis of 4-aminoquinazolines.

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives

This protocol is a generalized method adapted from established literature for the synthesis of various N-aryl substituted 4-aminoquinazoline compounds.[4][8]

Materials:

  • 4-Chloroquinazoline

  • Substituted aryl or heterocyclic amine

  • 2-Propanol (Propan-2-ol)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline (3.0 mmol) and the desired substituted amine (3.0 mmol).[4]

  • Add 2-propanol (30 mL) as the solvent.[4]

  • Stir the mixture for three minutes to ensure homogeneity.[4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 60W for 20 minutes.[4] The reaction temperature will typically reach the reflux temperature of 2-propanol.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, remove the solvent under reduced pressure.[4]

  • Wash the resulting residue with water and collect the solid product by filtration.[4]

  • If necessary, further purify the product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether-ethyl acetate, 5:1 v/v).[4]

Experimental_Workflow Start Start Reagents Combine 4-Chloroquinazoline, Amine, and 2-Propanol Start->Reagents Stir Stir for 3 minutes Reagents->Stir Microwave Microwave Irradiation (60W, 20 min) Stir->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Solvent Removal & Water Wash Cool->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Workflow for the microwave-assisted synthesis of 4-aminoquinazolines.

Data Presentation: Reaction Parameters and Yields

The use of microwave irradiation significantly accelerates the reaction compared to classical heating methods, which can take up to 12 hours to achieve lower yields.[4] The following table summarizes the reaction conditions and yields for the synthesis of various N-arylheterocyclic substituted-4-aminoquinazoline derivatives using the microwave-assisted protocol.

EntryAmineReaction Time (min)Power (W)Yield (%) (Microwave)Yield (%) (Classical)
13-Amino-5-methylisoxazole206085.337.3 (after 12h)
22-Aminopyrimidine206082.135.2 (after 12h)
32-Aminopyridine206089.540.1 (after 12h)
42-Amino-4-methylpyrimidine206083.736.5 (after 12h)
52-Aminothiazole206090.242.3 (after 12h)

Data adapted from Song, et al. (2006).[4]

Troubleshooting and Optimization

While the provided protocol is robust, optimization may be necessary for different substrates.

  • Solvent Choice: While 2-propanol is effective, other polar solvents such as ethanol, acetonitrile, or acetic acid can be explored.[7] Acetic acid can be particularly useful when reacting with less nucleophilic anilines.[7]

  • Reaction Time and Temperature: For less reactive amines, increasing the irradiation time or the reaction temperature (by using a higher boiling point solvent or a pressurized system) may be necessary.

  • Catalysts: While many reactions proceed without a catalyst, the addition of a base (e.g., K2CO3) or an acid catalyst may be beneficial in some cases.

  • Purification: While many products precipitate upon cooling, column chromatography is often required to achieve high purity.

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the rapid generation of 4-aminoquinazoline derivatives. This technology offers significant advantages over classical synthetic routes, including drastically reduced reaction times, higher yields, and alignment with the principles of green chemistry. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the vast chemical space of this important class of molecules, accelerating the discovery of new therapeutic agents.

References

  • Song, L., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 279-285. Available at: [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 123-145. Available at: [Link]

  • Song, L., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. Available at: [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica, 65(3), 299-309. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Egyptian National Cancer Institute, 30(4), 133-141. Available at: [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 7. Available at: [Link]

  • Seijas, J. A., et al. (2000). Microwave enhanced synthesis of 4-aminoquinazolines. Tetrahedron Letters, 41(13), 2215-2217. Available at: [Link]

  • Yang, C., et al. (2020). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. ResearchGate. Available at: [Link]

  • Hassani, M., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ProQuest. Available at: [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Introduction of Heterocyclic Moieties at the 4-Position of Quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Functionalization at the 4-position of the quinazoline ring is a critical strategy for modulating pharmacological activity, dictating target specificity, and improving pharmacokinetic profiles. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic introduction of heterocyclic moieties at this key position. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction. This guide offers a detailed, field-tested protocol, explains the causality behind experimental choices, and includes troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Quinazoline C4-Position

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is classified as a "privileged structure" in drug discovery.[4][5] Its rigid, planar nature and ability to form multiple hydrogen bonds make it an ideal scaffold for interacting with biological targets. Placing different substituents at the 2-, 4-, 6-, and 7-positions is a fundamental approach for developing novel therapeutic agents.[1]

The 4-position, in particular, plays a pivotal role. In the realm of tyrosine kinase inhibitors (TKIs), a 4-anilino substitution is a hallmark of many approved drugs, including Gefitinib, Erlotinib, and Lapatinib.[1][6] The substituent at this position often projects into the ATP-binding pocket of the target kinase, and its modification with diverse heterocyclic groups allows for the fine-tuning of potency, selectivity, and physical properties. This application note provides the foundational chemistry to enable such explorations.

Strategic Overview: Pathways to C4-Functionalization

While several methods exist, two primary strategies dominate the synthesis of 4-heterocyclyl-quinazolines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and frequently employed method. It involves the reaction of a 4-haloquinazoline (typically 4-chloroquinazoline) with a nucleophilic heterocycle (commonly an N-nucleophile). The electron-withdrawing nature of the quinazoline ring nitrogens activates the C4 position, making it highly susceptible to nucleophilic attack.[5][7] When starting with a 2,4-dichloroquinazoline precursor, the reaction is highly regioselective for the C4 position. This selectivity is attributed to the C4 carbon having a higher LUMO coefficient and a lower activation energy for nucleophilic attack compared to the C2 position.[5][8][9]

  • Palladium-Catalyzed Cross-Coupling: For introducing carbon-linked heterocycles or when the SNAr reaction is not feasible, cross-coupling reactions such as Suzuki, Stille, and Sonogashira are powerful alternatives.[10][11][12] These reactions typically use a 4-chloro, 4-bromo, or 4-tosyloxyquinazoline as the electrophilic partner and a heterocyclic boronic acid or organostannane as the nucleophilic partner.[12][13]

This guide will focus on the SNAr protocol due to its operational simplicity, broad substrate scope with nitrogen-based heterocycles, and direct relevance to the synthesis of a vast library of biologically active compounds.

The SNAr Mechanism: An In-Depth Look

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic heteroatom attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (e.g., chloride) is expelled, restoring aromaticity and yielding the final product.

Workflow start Reaction Setup reagents Add 4-chloroquinazoline, solvent, and heterocyclic amine (1.0 - 1.2 equiv). start->reagents base Add base (DIPEA, 1.5 equiv) if nucleophile is a salt or to scavenge HCl. reagents->base heat Heat reaction mixture (e.g., 80 °C - reflux) for 2-24 hours. base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Reaction Work-up monitor->workup cool Cool to room temperature. Concentrate in vacuo. workup->cool extract Partition between DCM/EtOAc and water/NaHCO₃(aq). cool->extract dry Dry organic layer (MgSO₄), filter, and concentrate. extract->dry purify Purification dry->purify column Purify crude product by flash column chromatography. purify->column characterize Characterization column->characterize analysis Analyze by ¹H NMR, ¹³C NMR, and HRMS. characterize->analysis

Caption: Experimental workflow for the synthesis of 4-heterocyclyl-quinazolines.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., 2-propanol, ~0.1 M concentration). Add the heterocyclic amine nucleophile (1.0–1.2 eq).

    • Causality Note: Using a slight excess of the nucleophile ensures the complete consumption of the limiting 4-chloroquinazoline. 2-Propanol is an excellent choice as it has a suitable boiling point for many of these reactions and the HCl byproduct often precipitates out as the hydrochloride salt of the product, driving the reaction forward.

  • Base Addition (if necessary): If the nucleophile is provided as a hydrochloride salt or if HCl scavenging is desired, add a non-nucleophilic base like DIPEA (1.5–2.0 eq).

    • Causality Note: The base neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Heating and Monitoring: Heat the reaction mixture to reflux (for IPA, ~82 °C) or a suitable temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

    • Self-Validation Checkpoint: An LC-MS sample should show a new peak with the expected mass of the product and the disappearance of the 4-chloroquinazoline starting material peak.

  • Work-up:

    • Cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration, washed with cold solvent, and dried. This is often the desired product.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Partition the residue between a suitable organic solvent (e.g., DCM or EtOAc) and saturated aq. NaHCO₃. Separate the layers.

    • Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or DCM/methanol).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Exemplary Reaction Conditions

The versatility of the SNAr protocol is demonstrated by its applicability to a wide range of heterocyclic amines. The following table summarizes typical conditions.

Heterocyclic NucleophileSolventBaseTemp (°C)Time (h)Typical Yield (%)
Morpholine2-PropanolNone804>90%
1-Boc-piperazineAcetonitrileK₂CO₃80685-95%
3-AminopyrazoleDMFDIPEA1001270-85%
2-Aminothiazole1,4-DioxaneNone1001665-80%
AnilineEthanolHCl (cat.)808>90%
Troubleshooting and Field-Proven Insights
Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Poorly nucleophilic amine.2. Insufficient temperature.3. Starting material is deactivated (e.g., protonated).1. Switch to a more polar, higher-boiling solvent like DMF or DMSO.2. Increase the reaction temperature.3. Add a non-nucleophilic base (DIPEA) to free-base the amine.
Formation of Byproducts 1. Decomposition at high temperatures.2. Side reactions with bifunctional nucleophiles.1. Lower the reaction temperature and increase the reaction time.2. Use protecting groups on the nucleophile if necessary.
Difficult Purification 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel.1. Drive the reaction to completion to consume all starting material.2. Consider recrystallization as an alternative to chromatography.3. For polar products, use a DCM/MeOH/NH₄OH solvent system for chromatography.

Conclusion

The introduction of heterocyclic moieties at the 4-position of the quinazoline nucleus is a cornerstone of modern medicinal chemistry. The Nucleophilic Aromatic Substitution (SNAr) reaction provides a reliable, scalable, and versatile method to achieve this transformation. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing robust monitoring and purification techniques, researchers can efficiently generate diverse libraries of 4-substituted quinazolines for biological screening and drug development. This guide provides a solid foundation and a practical, validated protocol to empower these synthetic efforts.

References

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: ResearchGate URL: [Link]

  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Novel quinazoline derivatives: key pharmacological activities Source: AIMS Press URL: [Link]

  • Title: General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of 4-Tosyloxyquinazolines with Organoindium Reagents: An Efficient Route to 4-Substituted Quinazolines Source: Sci-Hub URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates Source: PubMed URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: MDPI URL: [Link]

  • Title: An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) Source: Royal Society of Chemistry URL: [Link]

  • Title: SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES Source: Generis Publishing URL: [Link]

  • Title: Synthetic approach to synthesised analogues of lapatinib. Source: ResearchGate URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL: [Link]

  • Title: Practical synthesis of lapatinib Source: ResearchGate URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of quinazolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) Source: Taylor & Francis Online URL: [Link]

  • Title: One-step synthesis of 4(3H)-quinazolinones Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: ResearchGate URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: LASSBio URL: [Link]

  • Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols for the Development of EGFR Inhibitors Using a Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in oncology, with its dysregulation driving the proliferation of numerous cancers. The quinazoline scaffold has emerged as a privileged structure in the design of potent and selective EGFR tyrosine kinase inhibitors (TKIs). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale, design, and evaluation of quinazoline-based EGFR inhibitors. We will explore the evolution from first-generation reversible inhibitors to third-generation covalent drugs that overcome clinical resistance. This guide includes detailed, field-proven protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo efficacy studies, providing a comprehensive framework for advancing novel EGFR-targeted therapeutics.

Part 1: Scientific Foundation & Rationale

The EGFR Signaling Pathway: A Critical Oncogenic Driver

The EGFR is a transmembrane protein that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and triggers the autophosphorylation of tyrosine residues within its intracellular kinase domain.[1][2] This phosphorylation event initiates a cascade of downstream signaling pathways, principally the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for regulating cell proliferation, survival, and migration.[3][4] In many cancers, mutations in the EGFR gene lead to constitutive, ligand-independent activation of the kinase, resulting in uncontrolled cell growth.[1] Therefore, inhibiting this kinase activity is a validated therapeutic strategy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Inactive Monomer) EGF->EGFR Binding EGFR_Active EGFR Dimer (Active) EGFR->EGFR_Active Dimerization & Autophosphorylation (P) GRB2 GRB2/SOS EGFR_Active->GRB2 PI3K PI3K EGFR_Active->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR_Active ATP-Competitive Inhibition RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell_Response Proliferation, Survival, Angiogenesis mTOR->Cell_Response ERK ERK MEK->ERK GeneTx Gene Transcription ERK->GeneTx Translocation GeneTx->Cell_Response

Caption: Simplified EGFR signaling cascade and point of inhibition.
The Quinazoline Scaffold: A Privileged Hinge-Binder

The 4-anilinoquinazoline core is the foundational structure for the most successful EGFR inhibitors. Its significance lies in its ability to mimic the adenine ring of ATP, allowing it to fit snugly into the ATP-binding pocket of the EGFR kinase domain. The quinazoline nitrogen atom (N1) typically forms a crucial hydrogen bond with the "hinge region" of the kinase (specifically, the backbone nitrogen of Met793), anchoring the molecule in the active site and preventing ATP from binding.[5] This competitive inhibition shuts down the receptor's signaling activity.[6]

Evolution of Quinazoline-Based Inhibitors

The development of these inhibitors can be categorized into three distinct generations, each designed to address clinical challenges, primarily acquired resistance.

  • First Generation (e.g., Gefitinib, Erlotinib): These are reversible, ATP-competitive inhibitors that showed significant efficacy in patients with activating mutations (e.g., L858R, Exon 19 deletions). However, their effectiveness is often limited by the emergence of a "gatekeeper" resistance mutation, T790M.[7] This mutation increases the receptor's affinity for ATP, outcompeting the reversible inhibitor.

  • Second Generation (e.g., Afatinib, Dacomitinib): These inhibitors were designed to be more potent and bind irreversibly to the kinase domain. They form a covalent bond with a cysteine residue (Cys797) near the ATP-binding pocket. While effective against some T790M-mutant cells, their increased potency also led to higher toxicity due to significant inhibition of wild-type (WT) EGFR, commonly causing side effects like skin rash and diarrhea.

  • Third Generation (e.g., Osimertinib): This generation represents a paradigm shift. Osimertinib was specifically engineered to be a mutant-selective, covalent inhibitor.[8] It potently inhibits EGFR harboring both activating mutations and the T790M resistance mutation while having significantly less activity against WT EGFR, leading to a much-improved therapeutic window.[9][10] Its mechanism involves the acrylamide "warhead," which acts as a Michael acceptor to form a covalent bond with Cys797.[8][11] This targeted approach has made it a frontline treatment for specific types of non-small cell lung cancer (NSCLC).[12]

Part 2: The Drug Discovery & Development Workflow

The path from a chemical concept to a viable drug candidate is a structured, multi-stage process. For quinazoline-based EGFR inhibitors, this workflow integrates chemical synthesis with a cascade of biological assays of increasing complexity.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical A Scaffold Selection (Quinazoline) B Computational Modeling & Docking A->B C Chemical Synthesis (Protocol 1) B->C D Biochemical Assay (EGFR Kinase, Protocol 2) C->D E Cell-Based Assay (Viability, Protocol 3) D->E F Selectivity Profiling (vs. WT EGFR & other kinases) E->F G Pharmacokinetics (ADME) F->G H In Vivo Efficacy (Xenograft, Protocol 4) G->H I Toxicity Studies H->I J J I->J Lead Candidate

Caption: A typical workflow for kinase inhibitor development.
Data Presentation: Comparative Potency of EGFR Inhibitors

A critical step in the workflow is quantifying the potency of synthesized compounds. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity. The goal for third-generation inhibitors is to achieve a low nanomolar IC₅₀ against mutant EGFR while maintaining a significantly higher IC₅₀ against wild-type EGFR to ensure a wide therapeutic window.

Compound (Generation)Target: EGFR L858R (IC₅₀ nM)Target: EGFR L858R/T790M (IC₅₀ nM)Target: EGFR WT (IC₅₀ nM)Selectivity Ratio (WT / T790M)
Gefitinib (1st)9> 1000180< 0.2
Erlotinib (1st)5> 1000100< 0.1
Afatinib (2nd)0.510101
Osimertinib (3rd)121200~200
Note: IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from multiple biochemical and cellular assays reported in scientific literature.

Part 3: Key Methodologies & Protocols

The following protocols provide a validated framework for the synthesis and evaluation of quinazoline-based EGFR inhibitors. They are presented with sufficient detail to be adapted by researchers in a standard laboratory setting.

Protocol 1: Chemical Synthesis of a Third-Generation Inhibitor (Osimertinib)

Rationale: This multi-step synthesis illustrates the construction of the complex anilino-pyrimidine core and the introduction of the covalent acrylamide "warhead," which is crucial for the irreversible inhibition of the T790M mutant.[9][13]

Materials:

  • 2,4-Dichloro-5-methoxypyrimidine

  • N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2-diamine

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylacetamide (DMAC)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄), Brine

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution (SNA_r_).

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) and N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2-diamine (1.1 eq) in DMAC.

    • Add DIPEA (2.5 eq) to the mixture.

    • Heat the reaction to 110 °C and stir for 6 hours.[9] Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by column chromatography (silica gel, DCM/Methanol gradient).

  • Step 2: Acrylamide Warhead Installation.

    • Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous DCM and cool the flask to 0 °C in an ice bath.

    • Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.[9]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction by carefully adding water.

    • Extract the product with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude Osimertinib.

    • Purify the final product by column chromatography or recrystallization to obtain a solid.

Protocol 2: In Vitro Enzymatic Assay - EGFR Kinase Inhibition (ADP-Glo™ Assay)

Rationale: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust method for determining the IC₅₀ of an inhibitor against purified wild-type or mutant EGFR kinase.[14]

Materials:

  • Recombinant human EGFR kinase (WT, L858R, or L858R/T790M)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test inhibitor (serially diluted in DMSO)

  • 384-well white microtiter plates

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of your quinazoline inhibitor in DMSO, then dilute further into the kinase buffer. Final DMSO concentration in the assay should be ≤1%.

    • In a 384-well plate, add 2.5 µL of kinase buffer containing the peptide substrate.

    • Add 0.5 µL of the diluted inhibitor solution to the appropriate wells. Add 0.5 µL of buffer with DMSO for "no inhibitor" (positive control) and "no enzyme" (background) controls.

    • Add 1 µL of diluted EGFR enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 1 µL of ATP solution (final concentration should be near the Kₘ for the specific EGFR mutant, e.g., 5-20 µM).[15]

    • Incubate the plate at room temperature for 60 minutes.[14]

  • Detect ADP Production:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[14]

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background ("no enzyme") signal from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay - Cancer Cell Viability (MTT Assay)

Rationale: The MTT assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation. This protocol determines the cytotoxic effect of an inhibitor on cancer cells that are dependent on EGFR signaling (e.g., PC-9 cells with an Exon 19 deletion).[16]

Materials:

  • EGFR-mutant cancer cell line (e.g., PC-9, H1975)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Dilute the cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline inhibitor in the complete growth medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired inhibitor concentration. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (DMSO) to each well.[16]

    • Gently pipette or place the plate on an orbital shaker for 10 minutes to fully dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: In Vivo Efficacy Study - Subcutaneous Xenograft Model

Rationale: This protocol evaluates the anti-tumor activity of a lead compound in a living organism. Immunocompromised mice are implanted with human cancer cells to grow a tumor, which is then treated with the test compound to assess its ability to inhibit tumor growth.[18][19]

Materials:

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG)

  • EGFR-mutant human cancer cells (e.g., H1975)

  • Matrigel® (optional, can improve tumor take rate)

  • Sterile PBS, syringes, and 27-gauge needles

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Digital calipers

Procedure:

  • Cell Preparation and Implantation:

    • Culture H1975 cells until they reach 80-90% confluency.

    • Harvest the cells using trypsin, wash with PBS, and perform a cell count.

    • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[18]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice daily for health and tumor growth.

    • Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor volume 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[18]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at various doses).

  • Compound Administration:

    • Administer the test compound or vehicle to the respective groups according to the planned schedule (e.g., once daily by oral gavage).

    • Continue treatment for a predetermined period (e.g., 21-28 days).

    • Monitor and record tumor volumes and body weights throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the average tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the data for statistical significance.

Part 4: Overcoming Challenges & Future Directions

Despite the success of third-generation inhibitors, acquired resistance remains a clinical challenge. The most common on-target resistance mechanism to osimertinib is the C797S mutation, where the cysteine residue required for covalent bonding is replaced by serine, preventing irreversible binding.[11][20] This has spurred the development of fourth-generation inhibitors and allosteric inhibitors that do not rely on binding to Cys797. The quinazoline scaffold, with its proven track record and synthetic tractability, continues to be a central focus in the design of these next-generation agents, ensuring its legacy in the fight against EGFR-driven cancers.

Part 5: References

Sources

Troubleshooting & Optimization

improving low yield in 4-Chloro-6-isopropoxyquinazoline substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-isopropoxyquinazoline Reactions

Welcome to the technical support guide for improving reaction outcomes with this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged structure" for their broad biological activities, particularly in oncology.[1] Compounds like erlotinib and gefitinib, which are based on the 4-anilinoquinazoline scaffold, highlight the therapeutic importance of this chemical class.[1][2]

However, the path to synthesizing these valuable molecules is often complicated by challenges in the key nucleophilic aromatic substitution (SNAr) step, with low yield being a frequent and frustrating issue. This guide provides in-depth, field-proven insights to help you diagnose problems, optimize conditions, and achieve high-yield, reproducible results.

Section 1: The Chemistry of Quinazoline Substitution

Understanding the underlying principles of the reaction is the first step to effective troubleshooting. The substitution on this compound is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.

The carbon atom at the C4 position of the quinazoline ring is highly electrophilic and thus susceptible to nucleophilic attack.[3][4] This reactivity is primarily due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) in the heterocyclic ring.[5] This effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the C4 carbon. The subsequent departure of the chloride ion restores aromaticity and yields the final substituted product.

Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Material (SM) Consumed on TLC/LCMS? start->check_sm reactivity_issue Reactivity Issue check_sm->reactivity_issue No side_products Side Product Issue check_sm->side_products Yes no_sm NO increase_temp Increase Temperature reactivity_issue->increase_temp change_solvent Switch to Polar Aprotic (DMF, DMSO) reactivity_issue->change_solvent add_base Add Base (DIPEA) reactivity_issue->add_base use_mw Use Microwave reactivity_issue->use_mw yes_sm YES check_hydrolysis Check for Hydrolysis Product (6-isopropoxyquinazolin-4-ol) side_products->check_hydrolysis dry_reagents Use Anhydrous Solvents check_hydrolysis->dry_reagents inert_atm Run Under Inert Atmosphere check_hydrolysis->inert_atm

Caption: A decision workflow for troubleshooting low-yield reactions.

Section 4: Optimized Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine

This protocol provides a robust starting point for the substitution reaction with a moderately reactive amine nucleophile.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous isopropanol (or another suitable solvent like ethanol or acetonitrile) to create a ~0.1 M solution. [4]3. Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq). If the amine is a solid, it can be added directly.

  • Reaction: Heat the mixture to reflux (typically 80-85 °C for isopropanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Isolation: If a precipitate forms upon cooling, collect the solid product by vacuum filtration and wash it with cold solvent. If no precipitate forms, remove the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Screening Conditions for a Challenging Nucleophile

When dealing with a low-reactivity nucleophile, a systematic screen of conditions is the most efficient path forward.

  • Setup: Prepare four separate microwave vials, each with this compound (1.0 eq, e.g., 50 mg) and the challenging nucleophile (1.5 eq).

  • Variable Addition: Add the solvent and base according to the table below.

  • Reaction: Run each reaction in a microwave reactor at the specified temperature for a set time (e.g., 30 minutes).

  • Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the percent conversion to the desired product.

Table 1: Example Screening Conditions

EntrySolvent (Anhydrous)Base (1.5 eq)Temperature (°C)Expected Outcome
1IsopropanolNone120Baseline protic solvent condition.
2AcetonitrileDIPEA120Aprotic solvent with organic base.
3DMFK₂CO₃140High-boiling aprotic solvent with inorganic base. [6]
4THF/H₂O (1:1)None120Base-free, environmentally friendlier option. [2]

This systematic approach allows for the rapid identification of optimal reaction parameters, saving time and materials.

References

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health (PMC). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (2023). ScienceDirect. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2019). MDPI. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (PMC). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Optimizing Solvent Choice for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind experimental choices, particularly the critical role of solvent selection. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, empowering you to optimize your reaction conditions for higher yields, better purity, and more efficient workflows.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during quinazoline synthesis in a question-and-answer format.

Q1: My reaction has a very low yield or is not proceeding at all. What solvent-related factors should I investigate?

Low yields are often directly linked to solvent choice, which influences reactant solubility, reaction temperature, and pathway selectivity.

  • Inappropriate Solvent Polarity : The polarity of your solvent can fundamentally dictate the reaction pathway.[1] For many quinazoline syntheses, polar solvents are necessary to facilitate the desired C(sp²)-N bond formation.[1][2] If you are using a non-polar solvent like toluene or THF and observing low yields, consider switching to a polar aprotic solvent such as DMSO or DMF, or a polar protic solvent like ethanol.[1]

  • Poor Reactant Solubility : If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[1] Ensure your chosen solvent can fully solubilize all reactants. If not, consult a solvent property table (see Table 1) for an alternative with better solubility characteristics.

  • Insufficient Reaction Temperature : Many cyclization reactions require significant thermal energy. The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. If your reaction is sluggish, you may need a higher-boiling point solvent like toluene, xylene, or DMSO to reach the necessary activation energy.[3] Alternatively, using a dedicated microwave reactor can heat the reaction mixture far above the solvent's boiling point, often dramatically reducing reaction times.[4]

Q2: I'm observing significant formation of a benzimidazole byproduct instead of my desired quinazoline. How can the solvent control this selectivity?

This is a classic problem of reaction pathway competition, which is highly influenced by solvent polarity.

The formation of quinazolines typically involves a C(sp²)-N bond formation, a pathway favored in polar solvents.[1][2] Conversely, non-polar solvents can promote an alternative C(sp³)-C(sp²) bond formation, leading to benzimidazole side-products.[1][2] The polar solvent stabilizes the charged intermediates and transition states of the quinazoline formation pathway, making it kinetically more favorable. To mitigate this issue, switch from a non-polar solvent (e.g., toluene) to a highly polar one (e.g., DMSO, DMF, or even water).[1][3]

Q3: My reaction is clean but extremely slow, taking days to complete. How can a solvent change accelerate it?

Reaction kinetics are heavily influenced by the solvent's ability to solvate intermediates and by the reaction temperature.

  • Accelerate with Polarity : Polar aprotic solvents like DMF and DMSO are particularly effective at accelerating reactions. They possess strong dipole moments that can stabilize charged intermediates but do not form hydrogen bonds, leaving nucleophiles highly reactive.[5]

  • Increase Temperature : As mentioned in Q1, a higher boiling point solvent allows for a higher reaction temperature, which directly increases the reaction rate.

  • Leverage Microwave Irradiation : Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times from hours or days to minutes.[4][6] Microwaves can superheat the solvent, and many reactions can be performed in lower-boiling solvents like ethanol at temperatures far exceeding their normal boiling point.[4]

Q4: The reaction works well, but removing the high-boiling point solvent (like DMSO or DMF) during work-up is difficult and impacts my final yield.

This is a common trade-off. While high-boiling polar aprotic solvents are excellent for many reactions, their removal can be problematic.

  • Aqueous Work-up/Extraction : For solvents like DMSO and DMF that are miscible with water, the reaction mixture can be poured into a large volume of cold water to precipitate the organic product, which can then be collected by filtration.[1] If the product is also water-soluble, it must be extracted with an immiscible organic solvent like ethyl acetate.[1]

  • Solvent Optimization : If possible, try to find a more volatile solvent that still provides good results. For example, acetonitrile (boiling point: 82 °C) is a polar aprotic solvent that is much easier to remove than DMSO (boiling point: 189 °C).

  • Microwave Synthesis in a Greener Solvent : Consider using microwave heating with a more sustainable, lower-boiling point solvent like ethanol or a bio-sourced solvent like pinane.[4] The microwave energy can often compensate for the lower boiling point, allowing the reaction to proceed efficiently.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader concepts related to solvent selection in quinazoline synthesis.

Q1: Why is solvent polarity so critical in quinazoline synthesis?

Solvent polarity is critical because it directly influences which of the possible reaction pathways is favored. The construction of the quinazoline ring often proceeds through polar or charged intermediates. A polar solvent stabilizes these intermediates, lowering the activation energy for the desired cyclization and leading to the quinazoline product.[1][2] In a non-polar environment, these intermediates are less stable, and alternative, less polar reaction pathways—such as those leading to benzimidazoles—can become dominant.[1]

Q2: What is the difference between polar protic and polar aprotic solvents, and how does this choice affect my reaction?

The key difference lies in their ability to act as hydrogen bond donors.[7]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They can participate in hydrogen bonding.[7][8] This ability can "cage" or solvate nucleophiles, sometimes reducing their reactivity, which can be detrimental in reactions requiring a potent nucleophile.[5] However, they are excellent at stabilizing both cations and anions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[7][8] They are excellent at solvating cations but leave anions (nucleophiles) relatively "free" and highly reactive.[5] This often leads to significant rate enhancements in nucleophilic substitution steps common in heterocyclic synthesis.

For quinazoline synthesis, the choice depends on the specific mechanism. If the rate-determining step involves a strong nucleophile, a polar aprotic solvent is often preferred.

Q3: Are there "green" or sustainable solvent options for quinazoline synthesis?

Yes, the field is increasingly moving towards more environmentally benign methods.

  • Water : Many modern protocols utilize water as a solvent, which is non-toxic, inexpensive, and safe.[3]

  • Deep Eutectic Solvents (DES) : These are mixtures of compounds (e.g., choline chloride and urea) that form a liquid at a much lower temperature than their individual melting points.[9] They are often biodegradable, non-toxic, and can be highly effective solvents for organic synthesis.[9]

  • Bio-Sourced Solvents : Solvents derived from biomass, such as pinane, are emerging as renewable alternatives to petroleum-based solvents.

  • Ethanol : Often used in microwave-assisted reactions, ethanol is a renewable and relatively safe solvent.[4]

Q4: When should I consider a solvent-free reaction?

Solvent-free, or "neat," conditions are an excellent green chemistry approach and should be considered whenever feasible.

  • Microwave-Assisted Reactions : Many syntheses can be performed by simply mixing the reactants and irradiating them with microwaves without any solvent.[6][10][11] This often leads to very rapid reactions, high yields, and extremely simple work-ups.[11]

  • Solid-Supported Reactions : Reactants can be adsorbed onto a solid support like montmorillonite K-10 clay or silica gel and then heated.[6][12] The solid support can act as a catalyst and provides a large surface area for the reaction.[12]

  • Grinding Methods : Mechanochemistry, where reactants are ground together, is another solvent-free technique that can promote reactions.[9]

These methods are beneficial for reducing solvent waste, lowering costs, and simplifying purification.[3]

Q5: How does microwave-assisted synthesis affect my solvent choice?

Microwave irradiation offers significant flexibility in solvent selection.[4]

  • Heating Above Boiling Point : Dedicated microwave reactors can safely heat reactions under pressure, allowing solvents to reach temperatures far above their atmospheric boiling points.[4] This means you can use a lower-boiling, easier-to-remove solvent like ethanol or acetonitrile for a reaction that would conventionally require a high-boiling solvent like xylene.

  • Solvent-Free Capability : As discussed above, microwaves are highly effective for promoting solvent-free reactions.[4][6]

  • Polarity Matching : Solvents with high dielectric constants (i.e., more polar solvents) absorb microwave energy more efficiently. This can lead to selective and rapid heating of the reaction mixture.

Section 3: Data & Protocols

Table 1: Properties of Common Solvents for Quinazoline Synthesis
SolventBoiling Point (°C)TypePolarity (Dielectric Constant)Notes
Water 100Polar Protic80.1Excellent green solvent, but product solubility can be an issue.[3]
Ethanol (EtOH) 78Polar Protic24.5Good general-purpose protic solvent; easy to remove.[3]
Dimethyl Sulfoxide (DMSO) 189Polar Aprotic46.7Excellent solvating power, high boiling point; can be difficult to remove.[1][2]
N,N-Dimethylformamide (DMF) 153Polar Aprotic36.7Similar to DMSO, high boiling point; potent solvent.
Acetonitrile (MeCN) 82Polar Aprotic37.5Good polar aprotic option, much easier to remove than DMSO/DMF.[3]
Toluene 111Non-polar2.4Often used for high-temperature reactions, but can favor side-products.[1]
Xylene ~140Non-polar~2.4Higher boiling point than toluene for reactions requiring more heat.[3]
Tetrahydrofuran (THF) 66Borderline7.5Common, relatively non-polar solvent; can be ineffective for some syntheses.[1]
Protocol 1: General Procedure for Small-Scale Solvent Screening

This protocol allows for the rapid testing of several solvents to identify the optimal choice for your specific quinazoline synthesis.

  • Preparation : In parallel, add your starting materials (e.g., 0.1 mmol scale) and any necessary catalysts or reagents to several small, identical reaction vials equipped with stir bars.

  • Solvent Addition : To each vial, add a different solvent (e.g., 0.5 mL of DMSO, DMF, MeCN, EtOH, Toluene). Ensure one vial is run under solvent-free conditions if applicable.

  • Reaction : Place all vials in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 100 °C). If using microwave synthesis, run each reaction sequentially under identical microwave parameters (temperature, time, power).

  • Monitoring : After a set time (e.g., 2, 6, 12, or 24 hours), take a small aliquot from each vial. Dilute the aliquot and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product.

  • Analysis : Compare the results across all solvents. The solvent that provides the highest conversion to the desired product with the fewest side-products in the shortest time is the optimal choice for scaling up.

Protocol 2: Microwave-Assisted Synthesis in Ethanol

This protocol is an example of using microwave irradiation to accelerate a reaction in a green solvent.[4][6]

  • Setup : To a 10 mL microwave reaction vial, add the 2-aminobenzamide derivative (1 mmol), the aldehyde or other coupling partner (1.1 mmol), and any catalyst (e.g., I₂).

  • Solvent : Add ethanol (3-5 mL) to the vial and a magnetic stir bar.

  • Sealing : Securely cap the vial.

  • Irradiation : Place the vial in a dedicated laboratory microwave reactor. Set the reaction parameters: hold temperature at 110-150 °C, max power at 100-200 W, and reaction time of 10-30 minutes.[4][10]

  • Cooling : After the irradiation is complete, allow the vial to cool to room temperature (often with compressed air cooling in the instrument).

  • Work-up : Open the vial, and if a precipitate has formed, collect the product by filtration. If the product is soluble, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Section 4: Visual Guides

Diagram 1: Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing yield issues related to solvent choice.

G start Low Yield Issue q_soluble Are reactants fully soluble? start->q_soluble q_polar Is the solvent polar (e.g., DMSO, EtOH)? q_soluble->q_polar Yes sol_change Action: Change to a solvent with better solubility (see Table 1). q_soluble->sol_change No q_temp Is reaction temperature sufficiently high? q_polar->q_temp Yes sol_polar Action: Switch to a polar solvent (e.g., DMSO, DMF, EtOH). This often favors quinazoline formation. q_polar->sol_polar No sol_temp Action: Use a higher-boiling solvent or switch to microwave synthesis. q_temp->sol_temp No sol_optimize Action: Systematically optimize other parameters (catalyst, base, concentration). q_temp->sol_optimize Yes

Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.

Diagram 2: Influence of Solvent Polarity on Reaction Pathways

This diagram illustrates how solvent choice can direct the reaction to the desired product or an undesired side-product.

G cluster_polar Polar Solvent Environment (e.g., DMSO, Water, EtOH) cluster_nonpolar Non-Polar Solvent Environment (e.g., Toluene, Xylene) start Reaction Precursors (e.g., Amidines) quinazoline Quinazoline Product (via C-N Bond Formation) start->quinazoline Favored Pathway: Stabilizes polar intermediates benzimidazole Benzimidazole Side-Product (via C-C Bond Formation) start->benzimidazole Alternative Pathway: Less polar route dominates

Caption: Solvent polarity can dictate cyclization pathways.[1][2]

References

  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Besson, T., & Thiéry, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • Glavan, L., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds. Available at: [Link]

  • Maiyalagan, T., & Khan, F. N. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Li, J., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Available at: [Link]

  • Besson, T., & Thiéry, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • American Chemical Society. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available at: [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]

  • Kidwai, M., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC. Available at: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • El-Fakı, A., et al. (2024). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Molecules. Available at: [Link]

  • Kishan's Classes. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. Available at: [Link]

  • Pourceau, G., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Besson, T. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

Sources

how to avoid benzimidazole byproduct formation in quinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with quinazoline and quinazolinone scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the prevention of benzimidazole byproduct formation. Our goal is to equip you with the scientific understanding and practical protocols needed to optimize your reactions for higher yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during quinazoline synthesis.

Q1: My quinazoline synthesis is yielding a significant amount of an unknown, highly polar byproduct. Could this be a benzimidazole derivative?

A1: Yes, this is a strong possibility. Benzimidazole derivatives are common byproducts in quinazoline syntheses, particularly when using starting materials with ortho-amino functionalities. The formation of a five-membered benzimidazole ring can compete with the desired six-membered quinazoline ring closure. These byproducts are often more polar than the target quinazoline, leading to distinct spots on a TLC plate (typically lower Rf values) and different retention times in LC-MS analysis.

Q2: What is the general mechanism that leads to benzimidazole byproduct formation?

A2: Benzimidazole formation typically occurs when a reaction intermediate is generated that facilitates a 5-membered ring closure. A common pathway involves the formation of a guanidine-like functional group ortho to an existing amino group. This intermediate can undergo intramolecular cyclization to form a stable 2-aminobenzimidazole ring system.[1][2] This competing reaction pathway is a crucial consideration in designing your synthetic strategy.

Q3: I am observing low yields in my quinazoline synthesis. Besides byproduct formation, what are other common causes?

A3: Low yields can be attributed to several factors beyond byproduct formation. These include suboptimal reaction conditions such as temperature and reaction time, poor quality or impurity of starting materials, inefficient catalyst activity or deactivation, and product loss during workup and purification.[3] It is also possible that your product is unstable under the reaction conditions, leading to degradation.[3]

Q4: Can my choice of solvent influence the formation of benzimidazole byproducts?

A4: Absolutely. Solvent polarity can play a critical role in directing the reaction pathway. Non-polar solvents may, in some cases, favor the formation of benzimidazole byproducts.[4] Conversely, highly polar solvents like DMF or water have been shown to provide excellent yields of the desired quinazoline product in certain reactions.[5]

Q5: Are there any catalyst- or solvent-free methods that can minimize side reactions?

A5: Yes, green chemistry approaches utilizing microwave irradiation or ultrasonic energy have been developed for quinazoline synthesis.[4] These methods can offer better control over heating, shorter reaction times, and in some cases, improved yields and selectivity, thereby minimizing the formation of unwanted byproducts.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides a detailed analysis of the competing reaction pathways and actionable protocols to steer your synthesis towards the desired quinazoline product.

Issue 1: Benzimidazole Byproduct Formation Detected

Symptoms:

  • A persistent impurity is observed by TLC or LC-MS, often with a higher polarity than the desired quinazoline.

  • ¹H NMR of the crude product shows additional aromatic signals inconsistent with the target molecule.

  • Mass spectrometry reveals a molecular weight corresponding to a dehydrated and cyclized side product.

Root Cause Analysis: The Mechanistic Branch Point

The competition between quinazoline and benzimidazole formation arises from a common intermediate. Let's consider the synthesis of a 2-aminoquinazoline from a 2-aminobenzonitrile precursor as an example. The key intermediate is an o-aminoamidine. This intermediate has two nucleophilic nitrogen atoms that can participate in a cyclization reaction.

  • Pathway A (Desired): Quinazoline Formation. The nitrogen of the amidine attacks the nitrile carbon, leading to the formation of the six-membered pyrimidine ring of the quinazoline.

  • Pathway B (Undesired): Benzimidazole Formation. If the exocyclic nitrogen of the amidine attacks the carbon of the nitrile, it can lead to a transient species that rearranges and cyclizes with the ortho-amino group to form a five-membered 2-guanidinobenzimidazole.

The following diagram illustrates this critical mechanistic branch point:

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Reaction Pathways 2-Aminobenzonitrile 2-Aminobenzonitrile Ortho-aminoamidine Ortho-aminoamidine 2-Aminobenzonitrile->Ortho-aminoamidine Amine Addition Quinazoline Quinazoline Ortho-aminoamidine->Quinazoline Pathway A: 6-membered ring closure Benzimidazole Byproduct Benzimidazole Byproduct Ortho-aminoamidine->Benzimidazole Byproduct Pathway B: 5-membered ring closure

Caption: Competing pathways in quinazoline synthesis.

Troubleshooting Protocol:

  • Solvent Selection: As a first step, consider changing your solvent. If you are using a non-polar solvent like toluene or THF, switch to a polar aprotic solvent such as DMF or DMSO.[4] In some cases, polar protic solvents like ethanol or even water can be beneficial.[5]

    Solvent TypeTypical SolventsPotential Outcome
    Non-PolarToluene, THFMay favor benzimidazole formation.[4]
    Polar AproticDMF, DMSOOften improves solubility and can favor quinazoline formation.[4]
    Polar ProticEthanol, WaterCan be effective and environmentally friendly, promoting high yields of quinazoline.[5]
  • Temperature Optimization: High temperatures can sometimes promote the formation of thermodynamically stable byproducts. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

  • Catalyst Choice:

    • Acid Catalysis: For reactions involving cyclization of intermediates like o-amino-guanidinobenzenes, Brønsted and Lewis acids can trigger the cyclization to 2-amino-benzimidazoles.[1][2] If your reaction conditions are acidic, consider if this is promoting the undesired pathway.

    • Base Catalysis: The choice between an inorganic and an organic base can influence the reaction outcome. The strength of the base should be sufficient to deprotonate the necessary intermediates without promoting side reactions.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent might open up alternative reaction pathways.

Issue 2: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows only starting materials or baseline decomposition.

  • The isolated yield is significantly lower than expected.

Troubleshooting Protocol:

  • Verify Starting Material Quality: Impurities in your starting materials can inhibit the reaction. Ensure they are of high purity. For example, aldehydes should be checked for oxidation to carboxylic acids.

  • Optimize Reaction Conditions:

    • Temperature: Some quinazoline syntheses, such as the Bischler cyclization, require high temperatures to proceed.[4] If you are running your reaction at room temperature, a temperature screen is recommended.

    • Reaction Time: Monitor your reaction over time to determine the point of maximum conversion. Prolonged reaction times can lead to product degradation.

  • Solvent and Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can dramatically slow down or halt the reaction.[4]

  • Atmosphere Control: If your intermediates are susceptible to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

The following workflow provides a systematic approach to troubleshooting low yields:

G start Low Yield Issue solvent_check Is the solvent appropriate? (Polarity, Solubility) start->solvent_check temp_check Is the temperature optimized? solvent_check->temp_check Yes change_solvent Switch to polar solvent (e.g., DMF, DMSO) solvent_check->change_solvent No catalyst_check Is the catalyst active and appropriate? temp_check->catalyst_check Yes screen_temp Screen a range of temperatures temp_check->screen_temp No atmosphere_check Is an inert atmosphere required? catalyst_check->atmosphere_check Yes check_catalyst Use fresh catalyst, optimize loading catalyst_check->check_catalyst No success Improved Yield atmosphere_check->success Yes use_inert Run reaction under N2 or Ar atmosphere_check->use_inert No change_solvent->temp_check screen_temp->catalyst_check check_catalyst->atmosphere_check use_inert->success

Caption: Troubleshooting flowchart for low yield in quinazoline synthesis.

Part 3: Experimental Protocols

Here is a general, illustrative protocol for a quinazoline synthesis that can be adapted and optimized based on the troubleshooting advice above.

Protocol: Synthesis of a 2,4-Disubstituted Quinazoline

This protocol is a generalized representation and should be adapted for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminobenzonitrile (1.0 eq), an aldehyde (1.2 eq), and an amine (1.2 eq).

  • Solvent Addition: Add the chosen solvent (e.g., DMF, 5-10 mL per mmol of 2-aminobenzonitrile).

  • Catalyst/Reagent Addition: Add the catalyst or reagent (e.g., a catalytic amount of an acid or base, if required).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a - ResearchGate. Available at: [Link]

  • Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles - PubMed. Available at: [Link]

  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC. Available at: [Link]

Sources

troubleshooting poor reactant solubility in 4-Chloro-6-isopropoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-6-isopropoxyquinazoline. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your synthetic protocols.

I. Troubleshooting Guide: Addressing Poor Reactant Solubility

Poor reactant solubility is a frequent hurdle in the synthesis of this compound, often leading to low yields, incomplete reactions, and purification difficulties. The primary challenge typically arises during the chlorination of the precursor, 6-isopropoxy-3H-quinazolin-4-one, which often exhibits limited solubility in common chlorinating agents and organic solvents.[1][2]

Q1: My 6-isopropoxy-3H-quinazolin-4-one starting material is not dissolving in the reaction mixture, leading to a stalled reaction. What are my options?

This is a classic solubility issue. The planar, heterocyclic nature of the quinazolinone core contributes to strong intermolecular forces and high crystal lattice energy, making it poorly soluble in many solvents.[3] Here’s a systematic approach to address this:

Option 1: Solvent Screening and Optimization

The choice of solvent is critical. While the chlorination is often performed using an excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) which also acts as the solvent, co-solvents can be introduced to improve solubility.[4]

  • Rationale: A co-solvent can disrupt the crystal lattice of the starting material more effectively than the chlorinating agent alone. Polar aprotic solvents are generally preferred as they can solvate the quinazolinone without interfering with the chlorination reaction.[2][5]

  • Protocol:

    • Begin by screening small-scale reactions with various high-boiling point, anhydrous, polar aprotic co-solvents.

    • Suspend 6-isopropoxy-3H-quinazolin-4-one in the chosen co-solvent first.

    • Slowly add the chlorinating agent (e.g., POCl₃ or thionyl chloride, SOCl₂) to the suspension.

    • Heat the reaction mixture to the desired temperature and monitor for dissolution and product formation by TLC or LC-MS.

Table 1: Recommended Co-solvents for Solubility Enhancement

Co-SolventBoiling Point (°C)Dielectric ConstantKey Considerations
N,N-Dimethylformamide (DMF)15336.7Excellent solubilizing power, but can react with some chlorinating agents at high temperatures. Often used catalytically.[5][6]
Toluene1112.4Less polar, but can help to create a more homogeneous reaction mixture and azeotropically remove water.[7]
Acetonitrile8237.5Good polarity, but its lower boiling point may limit the reaction temperature.
Diglyme1627.2A higher boiling point ether that can be effective.[4]

Option 2: Temperature Elevation

Increasing the reaction temperature can significantly improve the solubility of the starting material and increase the reaction rate.

  • Rationale: Higher temperatures provide the necessary energy to overcome the activation energy of both dissolution and the chemical reaction.[8][9]

  • Protocol:

    • After adding the chlorinating agent, gradually increase the temperature of the reaction mixture.

    • Monitor the reaction for both the disappearance of starting material and the appearance of the desired product.

    • Be cautious of potential side reactions or degradation at excessively high temperatures. A typical temperature range for chlorination with POCl₃ is 70-120°C.[4][8]

Option 3: Use of Additives

Certain additives can facilitate the chlorination reaction, sometimes by forming more soluble intermediates.

  • Rationale: Additives like phosphorus pentachloride (PCl₅) when used with POCl₃ can create a more potent chlorinating system and may help to break down insoluble starting material.[10] The use of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can also promote the reaction.[7][10]

  • Protocol:

    • In a typical setup, suspend the 6-isopropoxy-3H-quinazolin-4-one in POCl₃.

    • Add a catalytic amount of DMF or a stoichiometric amount of PCl₅.

    • Heat the mixture and monitor the reaction progress.

Workflow for Troubleshooting Poor Solubility

start Start: Poor Reactant Solubility solvent Option 1: Solvent Screening (DMF, Toluene, Acetonitrile) start->solvent temp Option 2: Increase Temperature (Gradual heating to 70-120°C) start->temp additives Option 3: Use Additives (PCl5, DMF catalyst) start->additives monitor Monitor Reaction by TLC/LC-MS solvent->monitor temp->monitor additives->monitor complete Reaction Complete monitor->complete Yes incomplete Reaction Incomplete monitor->incomplete No re_evaluate Re-evaluate Conditions incomplete->re_evaluate re_evaluate->solvent re_evaluate->temp re_evaluate->additives

Caption: A workflow for addressing poor reactant solubility.

Q2: I'm observing a low yield of this compound despite the starting material eventually dissolving. What could be the issue?

Low yields in this synthesis can often be traced back to a few key factors, even after overcoming initial solubility problems.

Possible Cause 1: Incomplete Reaction

Even if the starting material dissolves, the reaction may not have gone to completion.

  • Troubleshooting:

    • Increase Reaction Time: Extend the reaction time and continue to monitor by TLC or LC-MS until no further conversion is observed.[1]

    • Optimize Temperature: A sub-optimal temperature may lead to a slow reaction rate.[2] Carefully increase the temperature in increments, while monitoring for any signs of product degradation.

Possible Cause 2: Product Degradation or Side Reactions

The desired product, this compound, can be susceptible to hydrolysis or other side reactions under the reaction conditions.[5]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Moisture can react with the chlorinating agent and also hydrolyze the product back to the starting material.[5][10]

    • Controlled Work-up: During the work-up, quench the reaction by pouring it onto ice water carefully and quickly.[5][10] Prolonged exposure to aqueous conditions, especially at non-neutral pH, can lead to hydrolysis.

Possible Cause 3: Product Loss During Work-up and Purification

The product may be lost during the extraction or purification steps.

  • Troubleshooting:

    • Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to neutral or slightly basic before extraction to ensure the product is in its less water-soluble free base form.[5] Screen different extraction solvents to find the one with the best recovery.[2]

    • Purification Method: If using column chromatography, the product might be adsorbing to the silica gel.[2] Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[2] Recrystallization from a suitable solvent is often a good alternative for purification.[2]

Experimental Protocol: Optimized Chlorination of 6-isopropoxy-3H-quinazolin-4-one

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-isopropoxy-3H-quinazolin-4-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 vol eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to a pH of 7-8 with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonia).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol or an ethanol/ethyl acetate mixture).[4][5]

II. Frequently Asked Questions (FAQs)

Q3: What are the most common chlorinating agents for this synthesis, and how do they compare?

The two most common chlorinating agents for converting the 4-quinazolinone to the 4-chloroquinazoline are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[5][10]

Table 2: Comparison of Common Chlorinating Agents

Chlorinating AgentBoiling Point (°C)Typical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃)106Reflux, often with a catalytic amount of DMF.[8][9]Generally effective and widely used.Can be harsh; excess reagent can be difficult to remove.
Thionyl Chloride (SOCl₂)76Reflux, typically with a catalytic amount of DMF.[5][6]Byproducts (SO₂ and HCl) are gaseous and easily removed.Can be less reactive than POCl₃ for some substrates.
Q4: How does the isopropoxy group at the 6-position affect the reaction?

The isopropoxy group is an electron-donating group. This has two main effects:

  • Reactivity: It increases the electron density of the quinazoline ring system, which can facilitate the initial interaction with the electrophilic chlorinating agent.

  • Solubility: The bulky isopropoxy group can slightly improve solubility in organic solvents compared to the unsubstituted quinazolinone, but it is often not enough to completely avoid solubility issues.

Q5: Can I use alternative chlorination methods if I continue to have problems?

Yes, if standard methods with POCl₃ or SOCl₂ are not effective, other reagents can be considered.

  • Triphenylphosphine/Trichloroisocyanuric Acid (PPh₃/TCICA): This combination offers a milder alternative for chlorination.[11]

  • Vilsmeier-Haack Reagents: A reagent formed from POCl₃ and DMF is a type of Vilsmeier reagent and is often effective.[12][13] Variations of this can be explored.

Logical Relationship of Chlorination Reaction

start 6-isopropoxy-3H-quinazolin-4-one reagent Chlorinating Agent (POCl3 or SOCl2) start->reagent product This compound reagent->product Chlorination conditions Reaction Conditions (Heat, Anhydrous) conditions->product Facilitates byproducts Byproducts (e.g., H3PO4 or SO2 + HCl) product->byproducts

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-6-isopropoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-isopropoxyquinazoline. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during cross-coupling reactions. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Introduction: The Challenges of a Heterocyclic Electrophile

This compound is a valuable building block, but its structure presents specific challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring activates the C4-Cl bond for oxidative addition. However, the quinazoline nitrogen atoms (N1 and N3) can act as ligands, coordinating to the palladium center. This coordination can sometimes inhibit the catalytic cycle, making catalyst and ligand selection paramount for success.[1][2] The C4 position is known to be the most electrophilic and reactive site on the quinazoline core for cross-coupling.[2][3][4]

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, achieving high yields with this compound requires careful optimization of the catalyst system, base, and solvent.

FAQ 1: I am observing low to no yield in my Suzuki coupling. What are the most likely causes and how can I troubleshoot this?

Low conversion is a common issue, often stemming from an inefficient catalyst system or suboptimal reaction conditions. Let's break down the critical parameters.

A1: Catalyst and Ligand Selection

For an electron-deficient aryl chloride like this, the oxidative addition step is often rate-limiting. The solution is to use a palladium catalyst system that is both highly active and stable.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) are highly recommended.[5] These pre-catalysts reliably generate the active Pd(0) species in solution, leading to more consistent results.[5]

  • Ligand Choice: The ligand is arguably the most critical component. For challenging aryl chlorides, bulky and electron-rich biaryl phosphine ligands are the industry standard.[6][7] They accelerate both the oxidative addition and the reductive elimination steps. N-heterocyclic carbene (NHC) ligands can also be highly effective.[7]

Decision Workflow for Initial Ligand Screening

This diagram outlines a logical approach to selecting a starting point for your ligand screen.

G cluster_start Starting Point cluster_sterics Assess Steric Hindrance cluster_ligands Ligand Selection cluster_outcome Troubleshooting Path start Identify Coupling Partners (this compound + Boronic Acid/Ester) sterics Is the boronic acid sterically hindered (e.g., di-ortho substituted)? start->sterics bulky Start with bulky biarylphosphine ligands: XPhos, SPhos, RuPhos sterics->bulky Yes standard Standard biarylphosphine ligands are a good start: SPhos, XPhos, or cataCXium A sterics->standard No low_yield Low Yield? Screen alternative ligands, bases, and solvents. bulky->low_yield nhc Consider NHC Ligands as an alternative: PEPPSI-IPr, IPr* standard->nhc Alternative standard->low_yield nhc->low_yield

Caption: A decision tree for initial Suzuki coupling ligand selection.

A2: Base and Solvent Selection

The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[8][9] Its selection is highly dependent on the stability of your substrates and the chosen solvent system.

BaseTypical ConditionsAdvantagesConsiderations
K₂CO₃ 2-3 eq., Toluene/H₂O or Dioxane/H₂OInexpensive, effective for many standard couplings.[6]Can be less effective for hindered substrates.
K₃PO₄ 2-3 eq., Anhydrous Toluene or DioxaneStronger base, good for hindered couplings and substrates prone to protodeboronation.[6][7]Requires anhydrous conditions.
Cs₂CO₃ 2-3 eq., Toluene or DioxaneOften provides superior results for difficult couplings due to its high solubility in organic solvents.[10]More expensive.

Aqueous potassium carbonate (K₂CO₃) is a common first choice. [6] If you observe significant protodeboronation (replacement of the boronic acid group with hydrogen), switching to anhydrous conditions with a base like K₃PO₄ is a logical next step.[6]

FAQ 2: My reaction is generating significant amounts of homocoupled boronic acid and/or the dehalogenated quinazoline. What can I do?

These are common side reactions that compete with your desired product formation.

  • Homocoupling (Glaser-type): This dimerization of your boronic acid is often promoted by the presence of oxygen.[1]

    • Solution: Ensure your solvent and reaction setup are rigorously degassed. Purging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is critical.[1]

  • Dehalogenation: The replacement of the chlorine atom with hydrogen can occur as a competing reductive pathway.

    • Solution: This can sometimes be suppressed by ligand choice. Additionally, using a slight excess (1.05-1.1 equivalents) of the this compound can help consume the boronic acid before it undergoes side reactions.[1]

Section 2: Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation. Success with this compound hinges on using a catalyst system capable of coupling an unactivated aryl chloride, often with a strong base.

FAQ 3: What is a reliable starting point for a Buchwald-Hartwig amination with a primary or secondary amine?

A1: Catalyst, Ligand, and Base

The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[11] For aryl chlorides, each step needs to be efficient.

  • Catalyst/Ligand: Similar to the Suzuki reaction, bulky, electron-rich ligands are essential.

    • Biaryl Phosphines: Ligands like Josiphos, XPhos, and BrettPhos are excellent choices.[12][13]

    • N-Heterocyclic Carbenes (NHCs): Pre-catalysts like [Pd(IPr)(allyl)Cl] are extremely effective for coupling aryl chlorides, even at room temperature in some cases.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.

    • Sodium tert-butoxide (NaOtBu) is the most common and effective base.[15]

    • Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but they are generally less effective and may require higher temperatures or longer reaction times.[14]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are all commonly used.[15][16] Avoid chlorinated solvents , as they can interfere with the catalyst.[15]

General Protocol for Buchwald-Hartwig Amination Screening
  • Preparation: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial containing a stir bar.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand (if not using a pre-catalyst) in the chosen anhydrous solvent (e.g., toluene). Add the appropriate amount of this solution to the reaction vial (typically 1-2 mol% Pd).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove inorganic salts.[17] The filtrate can then be concentrated and purified by column chromatography.

Section 3: Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated quinazolines. The primary challenge is often suppressing the homocoupling of the terminal alkyne.

FAQ 4: My Sonogashira reaction is messy, with a major byproduct being the dimer of my alkyne. How do I prevent this?

This side reaction is the Glaser-Hay coupling, an oxidative dimerization of the terminal alkyne catalyzed by the copper(I) co-catalyst in the presence of oxygen.[18]

A1: Rigorous Exclusion of Oxygen

This is the most critical factor.[18]

  • Degassing: Use a solvent that has been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas.

  • Reagent Purity: Ensure the amine base (e.g., triethylamine) is distilled and stored under an inert atmosphere, as old amines can contain oxidative impurities.[19]

A2: Consider Copper-Free Conditions

Several modern protocols circumvent the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[20][21] These reactions often require a slightly higher catalyst loading or a more specialized ligand but can provide much cleaner reaction profiles.

Troubleshooting Workflow for Low-Yielding Cross-Coupling Reactions

G cluster_reagents Step 1: Verify Reagents & Setup start Low Yield or No Reaction Observed check_reagents Are starting materials pure? (Quinazoline, Boronic Acid, Amine, Alkyne) start->check_reagents check_setup Is the reaction truly inert? (Properly degassed solvents, positive N2/Ar pressure) check_reagents->check_setup Reagents OK check_catalyst Is the Pd(0) species forming efficiently? Consider using a modern pre-catalyst. check_setup->check_catalyst Setup OK screen_ligands Screen a panel of ligands. (e.g., Bulky Biarylphosphines vs. NHCs) check_catalyst->screen_ligands screen_bases Screen different bases. (e.g., K2CO3 vs. K3PO4 vs. NaOtBu) screen_ligands->screen_bases Still low yield screen_solvents Screen different solvents. (e.g., Toluene, Dioxane, THF) screen_bases->screen_solvents Still low yield increase_temp Increase reaction temperature. screen_solvents->increase_temp Still low yield end Optimized Reaction increase_temp->end Improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 4: Heck Reaction

While less common for this specific substrate compared to the other methods, the Heck reaction can be used to couple the chloroquinazoline with alkenes.

FAQ 5: What conditions should I consider for a Heck reaction with this compound?

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[22]

  • Catalyst System: Aryl chlorides are challenging substrates for the Heck reaction.[23] Highly active catalyst systems are required.

    • Palladium Source: Pd(OAc)₂ is a common starting point.

    • Ligands: Phosphine ligands are typically used. For aryl chlorides, bulky electron-rich phosphines or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good results.

  • Base: A weak inorganic base like Na₂CO₃, K₂CO₃, or an organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.[24]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common.[23]

  • Temperature: Heck reactions often require elevated temperatures (100-140 °C).[24]

Given the challenges, a thorough screening of ligands and bases is highly recommended to find optimal conditions for this specific transformation.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )
  • Technical Support Center: Cross-Coupling Reactions of 4-Chloroquinoline-6-carbaldehyde - Benchchem. (URL: )
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. (URL: [Link])

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (URL: )
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (URL: [Link])

  • A Technical Guide to the Synthesis and Application of 2-Substituted Quinazoline Deriv
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. (URL: [Link])

  • Screening of different bases for Suzuki coupling a - ResearchGate. (URL: [Link])

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (URL: [Link])

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (URL: [Link])

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (URL: [Link])

  • Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. (URL: [Link])

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (URL: )
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. (URL: [Link])

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (URL: [Link])

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (URL: [Link])

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (URL: [Link])

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (URL: [Link])

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (URL: [Link])

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: [Link])

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (URL: [Link])

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: [Link])

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed. (URL: [Link])

  • Technical Support Center: Sonogashira Reaction Troubleshooting - Benchchem. (URL: )
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])

Sources

managing reaction temperature for selective quinazoline functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Reaction Temperature

Welcome to the technical support center for quinazoline functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into one of the most critical parameters in your reaction setup: temperature . Mastering temperature control is paramount for achieving high yields and, most importantly, the desired regioselectivity in your quinazoline derivatives.

This document moves beyond simple protocols to explain the causality behind temperature-related phenomena, helping you troubleshoot complex experiments and optimize your synthetic strategies.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My reaction yield is low or non-existent.

Possible Cause: The reaction temperature may be insufficient to overcome the activation energy barrier for the desired transformation.

Troubleshooting Steps & Scientific Rationale:

  • Verify Solubility: First, ensure that your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can drastically slow reaction rates, mimicking a temperature issue.[1]

  • Gradual Temperature Increase: Many quinazoline syntheses, particularly traditional methods like the Bischler cyclization or certain transition-metal-catalyzed C-H activations, require significant thermal energy.[1][2] Incrementally increase the reaction temperature by 10-20°C intervals, carefully monitoring the reaction progress by TLC or LC-MS.

  • Solvent Selection: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling point alternative (e.g., from THF to toluene, or from acetonitrile to DMSO or xylene).[3] Solvents like DMSO can also play a catalytic role in certain quinazoline syntheses at elevated temperatures.[4]

  • Beware of Decomposition: While increasing heat, simultaneously monitor for the appearance of decomposition products. High temperatures can lead to the degradation of starting materials, reagents, or the desired product.[5] If decomposition is observed, a finer temperature screen at lower increments or alternative strategies like microwave-assisted synthesis may be necessary.[6]

G start Low or No Product Yield solubility Are reactants soluble? start->solubility temp Is temperature sufficient? solubility->temp Yes change_solvent Action: Switch to higher boiling point solvent solubility->change_solvent No increase_temp Action: Gradually increase T (e.g., in 10-20°C steps) temp->increase_temp No success Outcome: Improved Yield temp->success Yes solvent Is solvent BP high enough? decomp Decomposition observed? optimize_temp Action: Reduce T or use microwave synthesis decomp->optimize_temp Yes decomp->success No increase_temp->decomp change_solvent->increase_temp optimize_temp->success

Workflow for troubleshooting low reaction yields.
Issue 2: I'm getting a mixture of isomers (e.g., C2 and C4 substitution). How can I improve regioselectivity?

Possible Cause: The reaction is operating under thermodynamic control, where higher temperatures provide enough energy to form the most stable product, or a mixture of products if their stabilities are similar. The desired product may be the kinetically favored one, which forms faster at lower temperatures.

Troubleshooting Steps & Scientific Rationale:

  • Lower the Reaction Temperature: This is the most critical step to favor the kinetic product .[7] For nucleophilic aromatic substitution (SNAr) on a 2,4-dihaloquinazoline, the C4 position is generally more electrophilic and kinetically favored for attack.[8][9] Lowering the temperature (e.g., from reflux to room temperature, or from room temperature to 0°C) can dramatically enhance C4 selectivity.[8]

  • Shorten Reaction Time: At elevated temperatures, an initially formed kinetic product can sometimes isomerize or react further to form the more stable thermodynamic product. By stopping the reaction as soon as the kinetic product is formed (monitored closely by TLC/LC-MS), you can prevent this equilibrium from being reached.

  • Evaluate Catalyst and Ligands: In transition-metal-catalyzed C-H functionalizations, temperature influences the catalyst's interaction with the substrate. A temperature screen is essential, as the optimal window for high regioselectivity can be narrow. For instance, some Rh-catalyzed reactions show optimal performance around 130°C, while certain Cu-catalyzed systems work best between 60°C and 110°C.[10][11]

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡ (low) Favored at low T TS_Thermo TS_Thermo Reactants->TS_Thermo ΔG‡ (high) Accessible at high T P_Kinetic Kinetic Product (e.g., C4-Substituted) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (e.g., C2-Substituted) TS_Thermo->P_Thermo E_axis Energy

Kinetic vs. Thermodynamic control pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in quinazoline functionalization?

Answer: This concept is central to managing selectivity.

  • Kinetic Control: This regime typically operates at lower temperatures. The major product is the one that forms the fastest because its reaction pathway has the lowest activation energy (ΔG‡). This product is not necessarily the most stable one.[12] In many quinazoline reactions, functionalization at the C4 position is the kinetically favored path.[8]

  • Thermodynamic Control: This occurs at higher temperatures where reactions become reversible. The system has enough energy to overcome the activation barriers of both forward and reverse reactions. Over time, the reaction mixture equilibrates to favor the most stable product (the one with the lowest Gibbs free energy, ΔG).[12] If the C2-substituted isomer is more stable, prolonged heating can lead to its formation, even if the C4 isomer forms faster initially.

Q2: How does temperature specifically impact transition-metal-catalyzed C-H functionalization?

Answer: Temperature is a multifaceted parameter in these advanced reactions.

  • C-H Activation Step: This is often the rate-determining step, and its efficiency is highly temperature-dependent. Sufficient thermal energy is required to facilitate the cleavage of a stable C-H bond by the metal catalyst.[11]

  • Catalyst Stability: Transition metal catalysts and their associated ligands have limited thermal stability. Excessive heat can cause catalyst decomposition or ligand dissociation, leading to loss of activity and selectivity.[13]

  • Reductive Elimination: The final, product-forming step is also influenced by temperature. The desired reductive elimination pathway may compete with undesirable side reactions (like catalyst deactivation), and the balance between these pathways can be tuned by temperature.

  • Regioselectivity: In substrates with multiple C-H bonds, temperature can influence which site the catalyst interacts with, especially in cases where directing groups are used. For example, Rh(III)-catalyzed reactions often require temperatures around 100-130°C to achieve efficient C-H activation and cyclization.[11][14]

Q3: Can you provide general temperature guidelines for common quinazoline functionalization reactions?

Answer: While every reaction must be optimized, the following table summarizes common starting points based on established literature. These ranges represent a balance between achieving a reasonable reaction rate and maintaining the stability of the components.

Reaction TypeTypical Position(s)Typical Temperature Range (°C)Key Considerations & Rationale
SNAr (Kinetic Control) C40 – 50 °CLower temperatures enhance selectivity for the more reactive C4 position over C2.[8][15]
SNAr (Thermodynamic Control) C280 – 120 °CHigher temperatures are often required to substitute the less reactive C2 position.[15]
Cu-Catalyzed Reactions C2, C4, C860 – 130 °CCopper catalysts often require elevated temperatures for processes like Ullmann coupling or aerobic oxidative amination.[3][6][10][16]
Pd-Catalyzed C-H Arylation C2, C4100 – 130 °CHigh temperatures are generally needed for the C-H activation and cross-coupling cycles.[17][18]
Rh-Catalyzed Annulation C290 – 130 °CThese reactions often involve a directed C-H activation step that requires significant thermal input.[11][14]
Classical Cyclizations Ring Formation120 – 165 °CMethods like the Bischler synthesis or certain condensation reactions can require high heat to drive cyclization and dehydration.[1][14]
References
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
  • Optimization of temperature on the synthesis of quinazolinones.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH.
  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)
  • The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation - Heriot-W
  • The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation | Request PDF - ResearchG
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Synthesis and properties of quinazoline-based vers
  • Methods for regioselective functionalization of the quinazoline ring - Benchchem.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC - NIH.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH.
  • The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation. - University of Leicester research repository.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

Sources

Technical Support Center: Purification Strategies for 4-Anilinoquinazoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-anilinoquinazoline products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the underlying scientific principles.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the purification of your 4-anilinoquinazoline compounds.

Chromatography Troubleshooting

Question: I'm observing poor separation and overlapping peaks during flash column chromatography of my 4-anilinoquinazoline product. What are the likely causes and how can I fix this?

Answer:

Poor separation in flash chromatography is a common issue that can often be resolved by systematically evaluating and optimizing several parameters. 4-Anilinoquinazolines, being heterocyclic compounds, can sometimes present unique challenges.

Causality and Resolution:

  • Inappropriate Solvent System: The polarity of your eluent system may not be optimal for resolving your target compound from impurities.

    • Solution: A good starting point is to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 on a TLC plate.[1] If you are using a standard hexane/ethyl acetate system, consider trying a different solvent combination with different selectivity, such as dichloromethane/methanol.[2] For particularly difficult separations, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can significantly improve resolution.[1][3]

  • Column Overloading: Exceeding the capacity of your column is a frequent cause of poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (e.g., silica gel).[2] If you need to purify a larger quantity of your product, it is better to use a column with a larger diameter.

  • Improper Sample Loading: The way you load your sample onto the column can drastically affect the separation.

    • Solution: If your crude product is soluble in a strong solvent (one that would cause it to move quickly down the column), consider a "dry loading" technique.[4] This involves pre-adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[1] This prevents the sample from "streaking" down the column in the strong solvent.

  • Compound Instability on Silica Gel: 4-Anilinoquinazolines, with their basic nitrogen atoms, can sometimes interact strongly with the acidic silica gel, leading to tailing or even decomposition.

    • Solution: If you suspect your compound is acid-sensitive, you can deactivate the silica gel. This can be achieved by preparing your eluent with 1-3% triethylamine.[1] Alternatively, you could consider using a different stationary phase like alumina or Florisil®.[5]

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of 4-Anilinoquinazolines

Polarity of CompoundRecommended Solvent System (v/v)Notes
Low to MediumHexane / Ethyl AcetateA good starting point for many derivatives.
Medium to HighDichloromethane / MethanolOffers different selectivity compared to hexane/ethyl acetate.
Basic CompoundsDichloromethane / Methanol with 1% TriethylamineThe triethylamine helps to prevent peak tailing.

Experimental Protocol: Gradient Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system where your desired compound has an Rf of ~0.2.[1]

  • Column Packing: Prepare your column with silica gel in the least polar solvent of your gradient.

  • Sample Loading: Load your sample using the dry loading method described above for best results.

  • Elution:

    • Start eluting with a solvent system that is half the polarity of your TLC system (e.g., if your TLC system is 20% ethyl acetate in hexane, start your column with 10% ethyl acetate in hexane).[3]

    • Gradually increase the percentage of the more polar solvent. A stepwise gradient is often effective (e.g., 10% -> 15% -> 20% ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the pure product.

Question: My 4-anilinoquinazoline product is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?

Answer:

This issue typically arises when the compound is either too polar for the chosen chromatography mode or is irreversibly binding to the stationary phase.

Causality and Resolution:

  • High Polarity: Your compound may be too polar to elute from a normal-phase silica gel column.

    • Solution: Consider switching to reversed-phase flash chromatography.[4] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.

    • Solution: Before resorting to reversed-phase chromatography, you can try to elute your compound with a "chaser" solvent system containing a small amount of a strong acid or base (depending on the nature of your compound). For basic 4-anilinoquinazolines, adding a small amount of ammonium hydroxide to your methanol eluent might help. However, be aware that this may co-elute other strongly bound impurities.

Crystallization Troubleshooting

Question: I'm trying to purify my 4-anilinoquinazoline product by recrystallization, but it's "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point. This is a common problem, especially with compounds that have relatively low melting points or when the solution is cooled too quickly.

Causality and Resolution:

  • Rapid Cooling: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid (an oil).

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[6] You can insulate the flask to slow down the cooling process further.

  • Supersaturated Solution: The solution may be too concentrated, leading to rapid precipitation.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.[6][7]

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] Using a co-solvent system (a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is not) can be very effective.[2][9] You would dissolve your compound in a minimum of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Choose a solvent pair where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). The two solvents must be miscible. Common pairs include ethanol/water and dichloromethane/hexane.[9]

  • Dissolution: Dissolve your crude product in the minimum amount of the hot "good" solvent.

  • Induce Cloudiness: While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the cloudiness.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.[10]

Question: My recrystallization yield is very low. How can I improve it?

Answer:

Low recovery can be frustrating, but it's often preventable by refining your technique.

Causality and Resolution:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[7] This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product.

    • Solution: Use a heated funnel and pre-heat your filtration apparatus with hot solvent before filtering your solution. Also, use a slight excess of solvent to prevent crystallization in the funnel. You can then evaporate some of the solvent to reach the saturation point again.

  • Significant Solubility in Cold Solvent: Your compound may still be quite soluble in the solvent, even at low temperatures.

    • Solution: Ensure you are cooling the solution to a sufficiently low temperature, for instance, in an ice bath or refrigerator, to maximize precipitation.[2] If the yield is still low, you may need to find a different solvent system where your compound is less soluble at cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-anilinoquinazolines, and how do they affect my purification strategy?

A1: Common impurities often stem from the starting materials or side reactions. In a typical synthesis involving the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline, you can expect:

  • Unreacted 4-chloroquinazoline: This starting material is less polar than the desired product and can usually be separated by flash chromatography.

  • Unreacted aniline: The polarity of the aniline will vary depending on its substituents. It can often be removed by an acidic wash during the workup, but some may persist and require chromatographic separation.

  • Byproducts from side reactions: Depending on the specific reaction conditions, other minor products may form.

Understanding these potential impurities is key to developing an effective purification strategy. For instance, if you have a significant amount of unreacted aniline, an acidic wash during the workup is a crucial first step before attempting chromatography or recrystallization.

Q2: When should I choose flash chromatography over recrystallization for my 4-anilinoquinazoline product?

A2: The choice between these two powerful techniques depends on the properties of your compound and the nature of the impurities.

  • Choose Recrystallization when:

    • Your product is a solid with good thermal stability.

    • You have a relatively pure crude product (e.g., >90% pure).

    • There is a significant difference in solubility between your product and the impurities in a particular solvent system.[2]

    • You need to process a large amount of material, as recrystallization can be more scalable than chromatography.

  • Choose Flash Chromatography when:

    • Your product is an oil or a low-melting solid.

    • You have a complex mixture of impurities with polarities similar to your product.

    • Recrystallization has failed or given low purity.

    • You need to separate isomers.[11]

The following workflow can help guide your decision:

G start Crude 4-Anilinoquinazoline Product is_solid Is the product a solid? start->is_solid is_high_purity Is the crude purity high (>90%)? is_solid->is_high_purity Yes chromatography Use Flash Chromatography is_solid->chromatography No (Oil/Amorphous) try_recrystallization Attempt Recrystallization is_high_purity->try_recrystallization Yes is_high_purity->chromatography No try_recrystallization->chromatography Failure (Oiling out, poor purity) success Pure Product try_recrystallization->success Success chromatography->success Success failure Purification Failed Re-evaluate Strategy chromatography->failure Failure (Poor separation)

Caption: Decision workflow for purification strategy.

Q3: How can I assess the purity of my final 4-anilinoquinazoline product?

A3: A combination of analytical techniques is recommended to confidently assess the purity of your final compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reversed-phase C18 column is often used with a mobile phase of acetonitrile and water (often with additives like formic acid or TFA to improve peak shape).[12][13] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can also give a good indication of purity. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. It is often coupled with HPLC (LC-MS) for comprehensive analysis.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity for crystalline solids. Impurities tend to broaden and depress the melting point range.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Liu, Y., Zhang, Y., & Ma, Y. (2010). Synthesis of 4-anilinoquinażoline and evaluation of its antileukemic activity. Chinese Journal of Organic Chemistry.
  • European Journal of Medicinal Chemistry. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors.
  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Semantic Scholar. (2014). A novel strategy to the synthesis of 4-anilinoquinazoline derivatives.
  • European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Journal of Chromatography B. (2011). HPLC-DAD protein kinase inhibitor analysis in human serum.
  • Frontiers in Chemistry. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
  • College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography.
  • International Journal of Pharmaceutical Research & Analysis. (2014).
  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Farmacia (Bucharest). (2019). Simultaneous Determination of Two Tyrosine Kinase Inhibitors in Tablets by HPLC-MS analysis.

Sources

minimizing side reactions during the chlorination of quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chlorination of quinazolinones. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the chlorination of quinazolinones, offering probable causes and actionable solutions.

Issue 1: Incomplete Conversion or Recovery of Starting Material

You've run the reaction, but TLC or LC-MS analysis shows a significant amount of your starting quinazolinone remaining.

Probable Causes:

  • Insufficiently Activated Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) can degrade upon exposure to atmospheric moisture, reducing their reactivity.[1]

  • Poor Solubility of the Quinazolinone: The starting material may not be fully dissolved in the reaction medium, limiting its contact with the chlorinating agent.

  • Inadequate Reaction Temperature or Time: The activation energy for the chlorination may not be reached, or the reaction may not have been allowed to proceed to completion.

  • Hydrolysis During Workup: The chlorinated quinazoline product is often highly susceptible to hydrolysis, reverting to the starting quinazolinone upon contact with water, especially under acidic or basic conditions.[2]

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Ensure Anhydrous Conditions Protocol: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (N₂ or Ar). Use freshly distilled or a new bottle of the chlorinating agent.[1] Rationale: Moisture reacts with POCl₃ and SOCl₂ to form phosphoric acid and sulfurous/sulfuric acid, respectively. These byproducts not only consume the reagent but can also introduce unwanted side reactions.
Improve Solubility Protocol: If using a solvent, select one in which the quinazolinone is more soluble at the reaction temperature (e.g., toluene, acetonitrile). For reactions run neat in POCl₃, gentle heating can aid dissolution. The addition of a co-solvent like PCl₅ can sometimes improve reaction efficiency.[1] Rationale: Maximizing the concentration of the dissolved substrate ensures a higher collision frequency with the chlorinating agent, promoting a faster and more complete reaction.
Optimize Reaction Parameters Protocol: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS at regular intervals. Similarly, extend the reaction time and track the disappearance of the starting material. For POCl₃ chlorinations, heating to 70-90°C is often required for the final conversion step.[3][4] Rationale: Chemical reactions have specific activation energy barriers. Insufficient thermal energy will result in a slow or stalled reaction. Kinetic monitoring is crucial to determine the optimal time-temperature profile for your specific substrate.
Careful Workup Procedure Protocol: After the reaction, remove the excess chlorinating agent under reduced pressure. Quench the reaction mixture by pouring it slowly onto a mixture of crushed ice and a mild base like sodium bicarbonate (NaHCO₃) or by adding it to a cold, saturated NaHCO₃ solution.[1] Extract the product immediately into an organic solvent (e.g., ethyl acetate, dichloromethane). Rationale: The desired chloroquinazoline is often unstable in aqueous acidic or strongly basic conditions, readily hydrolyzing back to the starting material.[2] Quenching in a cold, weakly basic medium neutralizes the acidic byproducts without promoting significant hydrolysis of the product.
Issue 2: Formation of Dimeric or Polymeric Byproducts

Your analysis reveals the presence of high molecular weight species, suggesting dimerization or polymerization has occurred.

Probable Causes:

  • Reaction of Phosphorylated Intermediates with Unreacted Quinazolinone: In POCl₃ chlorinations, a phosphorylated intermediate is formed. This reactive species can be attacked by the nucleophilic nitrogen of another quinazolinone molecule, leading to the formation of "pseudodimers".[3][4][5]

  • Insufficient Base in POCl₃ Chlorinations: The reaction of quinazolinones with POCl₃ often proceeds through distinct stages, with an initial phosphorylation step that occurs readily under basic conditions.[3][4] Without a suitable base, the accumulation of phosphorylated intermediates can lead to dimerization.

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Temperature-Controlled, Two-Stage Reaction Protocol: Perform the reaction in the presence of a tertiary amine base (e.g., triethylamine, diisopropylethylamine). Add the POCl₃ slowly to a solution of the quinazolinone and base at a low temperature (< 25°C) to facilitate the initial phosphorylation. Once the formation of the phosphorylated intermediate is complete (monitor by ³¹P NMR if possible), slowly heat the reaction mixture to 70-90°C to drive the conversion to the chloroquinazoline.[3][4] Rationale: This two-stage approach separates the phosphorylation and chlorination steps. The low-temperature phosphorylation under basic conditions minimizes the side reaction between the phosphorylated intermediate and the starting material. The subsequent heating step then cleanly converts the intermediate to the desired product.[3][4]
Use of a Non-Nucleophilic Base Protocol: Employ a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base). Rationale: The base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base will not compete with the chloride ion in the final substitution step, ensuring a cleaner reaction profile.

dot

Dimerization_Pathway Quinazolinone Quinazolinone Phosphorylated_Intermediate Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate + POCl₃ (Low Temp, Base) POCl3 POCl₃ Chloroquinazoline Desired Product: Chloroquinazoline Phosphorylated_Intermediate->Chloroquinazoline Heat (70-90°C) + Cl⁻ Dimer Side Product: Pseudodimer Phosphorylated_Intermediate->Dimer + Unreacted Quinazolinone Unreacted_Quinazolinone Unreacted Quinazolinone

Caption: Dimerization Side Reaction Pathway.

Issue 3: Poor Regioselectivity in Di-functional Quinazolinones

For substrates like 2,4-quinazolinedione, chlorination occurs at both positions, or you observe a mixture of products.

Probable Causes:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to over-chlorination.

  • Similar Reactivity of the Two Positions: While the 4-position is generally more reactive to nucleophilic substitution, under forcing conditions, the 2-position can also be chlorinated.[6]

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Control of Reaction Stoichiometry and Conditions Protocol: To selectively chlorinate the 4-position, use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of POCl₃) and maintain a lower reaction temperature. Monitor the reaction closely and stop it once the mono-chlorinated product is predominantly formed. For the synthesis of 2,4-dichloroquinazoline, harsher conditions, such as refluxing in neat POCl₃ for an extended period, are typically required.[7] Rationale: The C4 position of the quinazoline ring is electronically more susceptible to nucleophilic attack than the C2 position.[6][8][9] By using milder conditions and limiting the amount of chlorinating agent, it is possible to achieve regioselective chlorination at the more reactive C4 position.
Stepwise Nucleophilic Substitution Protocol: Synthesize the 2,4-dichloroquinazoline and then perform a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position with a desired nucleophile under mild conditions.[6][8][9] Rationale: The greater reactivity of the C4 position towards nucleophiles allows for selective displacement of the chlorine at this position, leaving the C2-chloro substituent intact. This is a common strategy for synthesizing 4-substituted-2-chloroquinazolines.[8][9]

dot

Regioselectivity_Control Start 2,4-Quinazolinedione Mild Mild Conditions (e.g., POCl₃, < 90°C) Start->Mild Selective C4 Chlorination Harsh Harsh Conditions (e.g., Refluxing POCl₃) Start->Harsh Exhaustive Chlorination Mono_Chloro 4-Chloro-2(1H)-quinazolinone (Major Product) Mild->Mono_Chloro Di_Chloro 2,4-Dichloroquinazoline Harsh->Di_Chloro

Caption: Control of Regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best: POCl₃, SOCl₂, or N-Chlorosuccinimide (NCS)?

A1: The choice of chlorinating agent depends on the substrate and the desired outcome.

  • POCl₃ (Phosphorus Oxychloride): This is the most common and powerful reagent for converting the lactam functionality of quinazolinones to a chloride.[1][10] It is particularly effective for less reactive substrates but can lead to side reactions like dimerization if not controlled properly.[3][4][5]

  • SOCl₂ (Thionyl Chloride): Often used with a catalytic amount of DMF, SOCl₂ is another effective reagent.[10][11] The reaction can sometimes be cleaner than with POCl₃, but it may not be reactive enough for all substrates. The active chlorinating species is the Vilsmeier-Haack reagent, formed in situ from SOCl₂ and DMF.[12]

  • N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent, typically used for electrophilic chlorination of activated aromatic rings or in radical chlorination reactions.[13][14][15][16] For the conversion of a quinazolinone's hydroxyl group (in its lactim tautomeric form) to a chloride, it is often used in combination with a phosphine, such as triphenylphosphine.[10] This system offers milder conditions, which can be beneficial for sensitive substrates.

Q2: How can I monitor the progress of my chlorination reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. For reactions involving POCl₃, ³¹P NMR can be used to monitor the formation and consumption of phosphorylated intermediates.[3][4]

Q3: My chloroquinazoline product is unstable. How can I handle and purify it?

A3: Chloroquinazolines, especially 4-chloroquinazolines, are often sensitive to moisture and can hydrolyze back to the starting quinazolinone.[2]

  • Workup: As mentioned in the troubleshooting guide, perform a rapid, cold, and mildly basic workup.

  • Purification: If purification is necessary, column chromatography on silica gel is the standard method. It is crucial to use anhydrous solvents and to run the column relatively quickly to minimize on-column decomposition. In some cases, if the crude product is sufficiently pure, it may be best to carry it on to the next step without purification to avoid losses.[2]

  • Storage: Store the purified product under an inert atmosphere (N₂ or Ar) at low temperatures (e.g., in a freezer) to prevent degradation.

Q4: Can I use other chlorinating agents like oxalyl chloride?

A4: Yes, oxalyl chloride with a catalytic amount of DMF can also be used for the chlorination of quinazolinones.[10] Similar to the SOCl₂/DMF system, this combination forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species. This can be a good alternative if other methods are not providing the desired results.

References

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • (PDF) Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones. Figshare. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. PubMed. Available at: [Link]

  • Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. NIH. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[13]. ResearchGate. Available at: [Link]

  • Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.
  • N-Chlorosuccinimide. Wikipedia. Available at: [Link]

  • Exploring the Reactivity: N-Chlorosuccinimide as a Versatile Chemical Intermediate. Sontara. Available at: [Link]

  • Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone derivatives 56. ResearchGate. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]

  • ANALYTICAL METHODS. Toxicological Profile for Chlorine - NCBI Bookshelf - NIH. Available at: [Link]

  • Alcohol to Chloride - Common Conditions. The Organic Synthesis Archive. Available at: [Link]

  • Why does SOCl2 only chlorinate one of the carboxylic acids? Reddit. Available at: [Link]

  • Analytical methods of chlorine and the substances produced by the chlorine treatments. Lund University. Available at: [Link]

  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Organic Chemistry Tutor. Available at: [Link]

  • Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up 4-Chloro-6-isopropoxyquinazoline Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 4-Chloro-6-isopropoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scaling up of reactions for library synthesis. The quinazoline scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with this compound, particularly in the context of library synthesis.

Q1: What is the primary reactivity of this compound?

The most prominent reaction is nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of a wide array of biologically active molecules, where the chlorine atom is displaced by amines, alcohols, or thiols to generate diverse libraries of compounds.[3][4]

Q2: Why is the choice of solvent critical for reactions involving this compound?

Solvent polarity plays a pivotal role in determining the reaction pathway and yield. Polar aprotic solvents like isopropanol or 2-ethoxyethanol are generally preferred for SNAr reactions with amines.[3] The use of non-polar solvents can sometimes lead to the formation of undesired byproducts.[5][6] It is crucial to ensure that all starting materials are soluble in the chosen solvent at the reaction temperature to achieve optimal reaction rates.[5][6]

Q3: I'm observing significant hydrolysis of my this compound starting material to 6-isopropoxyquinazolin-4-ol. What is the cause and how can I prevent it?

This hydrolysis is a common issue caused by the presence of water in the reaction mixture. The C4 position is highly susceptible to nucleophilic attack by water, especially at elevated temperatures.[3] To mitigate this, ensure all solvents and reagents are anhydrous. The use of dried solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended, particularly when scaling up reactions.

Q4: Are there alternative, more sustainable methods for synthesizing quinazoline derivatives?

Yes, green chemistry approaches are gaining traction. Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times compared to conventional heating.[6][7] Additionally, catalyst- and solvent-free methods are being developed, offering more environmentally friendly routes to these important compounds.[8]

II. Troubleshooting Guide for Library Synthesis

Scaling up reactions for library synthesis presents unique challenges. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Low Reaction Yield

Low yields are a frequent roadblock in library synthesis. The underlying causes can be multifaceted.

Potential Causes & Solutions
Cause Explanation Troubleshooting Steps
Suboptimal Reaction Conditions Temperature, reaction time, and solvent choice significantly impact yield.[6]1. Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[5] 2. Time Study: Run small-scale reactions at different time points to determine the optimal reaction duration. 3. Solvent Screening: Test a panel of polar aprotic solvents (e.g., DMF, DMSO, NMP) to find the one that provides the best solubility and reactivity.[5]
Inefficient Catalyst or Reagents The purity and reactivity of catalysts and reagents are critical.1. Verify Reagent Purity: Use freshly purchased or purified reagents. 2. Catalyst Choice: For cross-coupling reactions like Suzuki or Buchwald-Hartwig, screen different palladium catalysts and ligands.[9][10][11]
Poor Reactant Solubility If starting materials are not fully dissolved, the reaction will be slow and incomplete.[5]1. Select a Better Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature. 2. Increase Temperature: Carefully increasing the temperature can improve solubility.
Incomplete Reaction The reaction may not be proceeding to completion.1. Monitor Reaction Progress: Use techniques like TLC, LC-MS, or GC-MS to track the consumption of starting materials and formation of the product. 2. Increase Reagent Equivalents: A slight excess of the nucleophile or coupling partner can sometimes drive the reaction to completion.
Issue 2: Formation of Significant Byproducts

The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.

Common Byproducts and Mitigation Strategies
  • Hydrolysis Product (6-isopropoxyquinazolin-4-ol): As discussed in the FAQs, this is due to moisture.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[3]

  • Dimerization of Starting Material: This can occur in cross-coupling reactions.

    • Solution: Optimize the catalyst, ligand, and reaction conditions. Lowering the reaction temperature or catalyst loading may help.

  • Benzimidazole Formation: In some quinazoline syntheses, non-polar solvents can favor the formation of benzimidazole byproducts.[5]

    • Solution: Switching to a polar solvent can shift the reaction pathway towards the desired quinazoline product.[5][6]

Issue 3: Difficulties in Product Purification

Purifying large libraries of compounds can be a bottleneck.

Purification Strategies
Method Application Considerations
Crystallization For solid products with good crystallinity.Often provides high purity material. Screening different solvents is key.
Column Chromatography The most common method for purifying libraries.Can be time-consuming and solvent-intensive for large scales. Automated flash chromatography systems can improve throughput.
Preparative HPLC For difficult separations or when very high purity is required.More expensive and lower throughput than flash chromatography.
Solid-Phase Extraction (SPE) Useful for quick cleanup and removal of major impurities.May not provide sufficient purity for final compounds.
Workflow for Troubleshooting Low Yield in a Nucleophilic Aromatic Substitution Reaction

Below is a visual guide to systematically troubleshoot low yields in a typical SNAr reaction for library synthesis.

Caption: Troubleshooting workflow for low yield.

III. Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the reaction of this compound with a substituted amine, a common step in library synthesis.

  • Reaction Setup: In a suitable reaction vessel, dissolve 1.0 equivalent of this compound in an appropriate anhydrous polar aprotic solvent (e.g., isopropanol, DMF, or NMP).

  • Addition of Amine: Add 1.1 to 1.5 equivalents of the desired amine to the solution.

  • Addition of Base (Optional): For amine hydrochlorides or less nucleophilic amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate may be added (1.5 to 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent like isopropanol. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Diagram of a Typical SNAr Reaction Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound + Amine + Solvent setup Combine in Dry Glassware under Inert Atmosphere reagents->setup heating Heat to 80-120°C setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Cool, Precipitate/Concentrate monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product Pure 4-Amino-6-isopropoxyquinazoline Derivative purification->product

Caption: SNAr Reaction Workflow.

IV. References

  • de Oliveira, C. S. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(15), 3468. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Al-Suaily, K. A., & Williamson, J. S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706914. [Link]

  • ResearchGate. Synthesis of Quinazoline Derivatives | Request PDF. [Link]

  • JoVE. Facile Preparation of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662. [Link]

  • Zhang, Y., et al. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery, 2(6), 1735-1752. [Link]

  • National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. An Expeditious, Practical Large Scale Synthesis of 4Amino2-chloro-6,7-dimethoxyquinazoline | Request PDF. [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • National Institutes of Health. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

Sources

Technical Support Center: Machine Learning for Chemical Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize chemical reaction conditions. This guide is designed to provide practical, in-depth solutions to common challenges encountered during your experimental and computational workflows.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter, explaining the underlying causes and offering step-by-step protocols to resolve them.

Issue 1: My model's predictions are highly accurate on the training data but fail on new, unseen experimental data.

Answer:

This classic problem is known as overfitting . It occurs when a model learns the specific patterns of the training data too well, including the noise, and consequently fails to generalize to new data.[1] In the context of chemical reactions, this can happen if your training dataset is too small or biased towards certain reaction types.[1]

Causality and Resolution:

  • Limited Data Diversity: If your training data primarily consists of high-yielding reactions, the model may struggle to accurately predict the outcomes of less common or lower-yielding reactions.

  • Protocol: Diversify Your Training Set

    • Data Augmentation: If collecting new experimental data is not immediately feasible, consider data augmentation techniques. For chemical structures, this can involve generating different valid SMILES representations of the same molecule, which allows the model to learn a broader range of features without altering the chemical information.[2]

    • Incorporate Negative Data: Actively include data from failed or low-yield reactions. This is crucial for teaching the model the boundaries of successful reaction space. Datasets overrepresented by positive reactions can lead to biased models.[3]

    • Transfer Learning: Leverage knowledge from larger, more diverse chemical reaction datasets. Pre-training a model on a large dataset of mechanistically related reactions, even if not identical to your target reaction, can significantly improve performance when fine-tuned on your smaller, specific dataset.[4][5] This approach is particularly useful in low-data scenarios.[4][5]

  • Model Complexity: Highly complex models, like deep neural networks with many layers, are more prone to overfitting, especially with limited data.

  • Protocol: Regularization and Model Simplification

    • Apply Regularization Techniques: Techniques like L1 (Lasso) and L2 (Ridge) regularization add a penalty term to the model's loss function, discouraging overly complex models by shrinking the coefficients of less important features.

    • Use Simpler Models: For smaller datasets, consider starting with less complex algorithms like Random Forests or Gradient Boosting Machines before moving to deep learning. Simple models with a limited number of decision trees and restricted depths can be crucial for generalizability.[3]

    • Cross-Validation: Employ k-fold cross-validation during training. This technique involves splitting your training data into 'k' subsets, training the model on k-1 subsets, and validating it on the remaining one, repeating this process 'k' times.[6][7] This provides a more robust estimate of the model's performance on unseen data.

Issue 2: The model's predictions are consistently poor, even on the training data.

Answer:

This issue, known as underfitting , suggests that the model is too simple to capture the underlying patterns in your data. It can also be a symptom of issues with data quality and feature representation.

Causality and Resolution:

  • Inadequate Feature Engineering: The way you represent your chemical reaction to the model (i.e., your features) is critical. If the features don't capture the key chemical information, the model won't be able to learn effectively.

  • Protocol: Enhance Feature Representation

    • Molecular Fingerprints and Descriptors: Go beyond simple molecular formulas. Use molecular fingerprints (e.g., ECFP4) and physicochemical descriptors (e.g., pKa, molecular weight, charge) to represent your reactants, catalysts, and solvents.[6][8][9] These can be calculated using cheminformatics libraries like RDKit.

    • Graph-Based Representations: Represent molecules as graphs, where atoms are nodes and bonds are edges. Graph Neural Networks (GNNs) can learn features directly from this structure, capturing complex topological information.[10]

    • Physics-Informed Features: Incorporate features derived from chemical principles, such as quantum chemistry calculations or known reactivity parameters.[11] This can significantly enhance a model's ability to fit the data, especially with limited samples.[11]

  • Poor Data Quality: Inaccurate or inconsistent data will lead to a poorly performing model.

  • Protocol: Rigorous Data Preprocessing

    • Data Cleaning: Systematically check for and remove inappropriate entries. For instance, reactions represented by non-canonical SMILES, or those containing salts or polymers without proper handling, can lead to erroneous predictions.[6]

    • Standardization: Ensure that all data is in a consistent format. This includes standardizing chemical structures and reaction conditions (e.g., converting all temperatures to Kelvin).

    • Automated Preprocessing Pipelines: Utilize tools and scripts to create a reproducible data preprocessing pipeline. This ensures consistency and helps identify errors.[2][12]

Issue 3: I don't know which machine learning algorithm is best for my specific reaction optimization problem.

Answer:

The choice of algorithm depends on several factors, including the size and nature of your dataset, the complexity of the chemical space you are exploring, and your computational resources.

Causality and Resolution:

  • No One-Size-Fits-All Solution: Different algorithms have different strengths. For instance, tree-based models like Random Forests are often robust and interpretable, while deep learning models can capture more complex, non-linear relationships but require more data.[1]

  • Protocol: Algorithm Selection and Hyperparameter Tuning

    • Start with a Baseline: Begin with a simpler, well-established algorithm like a Random Forest or Gradient Boosting model. These often provide strong performance and are easier to interpret.

    • Benchmark Multiple Models: If resources permit, train and evaluate several different types of models (e.g., Random Forest, Support Vector Machine, Neural Network) on your dataset to see which performs best.[8]

    • Hyperparameter Optimization: The performance of many ML models is highly sensitive to their "hyperparameters" (settings that are configured before the learning process begins).[13][14]

      • Grid Search: Systematically test a range of manually specified hyperparameter values.[13]

      • Random Search: Randomly sample hyperparameter combinations from a defined distribution. This can be more efficient than a grid search.

      • Bayesian Optimization: This is a powerful technique that uses a probabilistic model to predict which hyperparameters are most likely to improve performance, guiding the search more intelligently.[15][16][17] This method is particularly well-suited for optimizing chemical reactions as it often requires fewer experiments to converge on an optimal set of conditions.[16][17]

AlgorithmStrengthsWeaknessesBest For
Random Forest Robust to overfitting, handles categorical and numerical data well, provides feature importance.Can be computationally expensive with many trees, less interpretable than a single decision tree.Initial exploration, datasets with mixed data types.
Gradient Boosting Often achieves high accuracy, flexible.Can be prone to overfitting if not tuned carefully, can be slow to train.Problems where high predictive accuracy is the primary goal.
Support Vector Machines Effective in high-dimensional spaces, memory efficient.Does not perform as well on larger datasets, less intuitive to interpret.Classification tasks with clear margins of separation.
Neural Networks Can model highly complex, non-linear relationships, excellent for large datasets.[1]Prone to overfitting with small data, requires significant data and computational resources, often a "black box".[18]Large-scale reaction prediction, image-based analysis of reactions.
Bayesian Optimization Efficiently finds optimal conditions with a minimal number of experiments.[16][17]Can be complex to set up, performance depends on the choice of the surrogate model and acquisition function.Active learning and closed-loop reaction optimization.

Section 2: Frequently Asked Questions (FAQs)

Q1: How much data do I need to start using machine learning for reaction optimization?

A: There is no single answer, but the principle is that the amount of data required is related to the complexity of the problem. While deep learning models often benefit from thousands of data points, effective ML strategies can be employed even in low-data situations.[4]

  • Low-Data Strategies:

    • Transfer Learning: As mentioned in the troubleshooting section, using a model pre-trained on a large, related dataset can significantly reduce the amount of specific data you need to collect.[3][4][5]

    • Active Learning/Bayesian Optimization: These approaches are designed for situations where data collection is expensive and time-consuming. They intelligently select the most informative experiments to perform next, allowing for rapid optimization with a small number of experimental runs.[4][19] Some tools can suggest improved experimental protocols with as few as 5-10 initial data points.[19]

Q2: My model is a "black box." How can I understand why it's making certain predictions?

A: Model interpretability is a significant challenge in the application of ML to chemistry.[6][20] Understanding the model's decision-making process is crucial for gaining chemical insight and trusting its predictions.[8][21]

  • Interpretability Techniques:

    • Feature Importance: For models like Random Forests, it's possible to directly calculate the importance of each feature in the prediction. This can highlight which reaction parameters (e.g., temperature, catalyst choice) are most influential.

    • SHAP (SHapley Additive exPlanations): This is a powerful, model-agnostic technique that can explain the prediction of any machine learning model by assigning each feature an importance value for a particular prediction.[8] This allows you to see how different factors contributed to a specific predicted yield or outcome.

    • Simplified Models: Intentionally using simpler, more interpretable models (like linear models or shallow decision trees) can sometimes provide more chemical insight, even if they sacrifice some predictive accuracy compared to complex "black box" models.[20]

Q3: How do I represent the reactants and reagents in a way that a machine learning model can understand?

A: This process is a core part of "feature engineering" and is fundamental to the success of your model.[22][23] Molecules, which are complex 3D structures, need to be translated into a numerical format.[22]

  • Common Molecular Representations:

    • SMILES (Simplified Molecular-Input Line-Entry System): A text-based string representation of a molecule. While convenient, different valid SMILES can exist for the same molecule.[2]

    • Molecular Fingerprints: These are bit vectors where each bit represents the presence or absence of a particular substructural feature. ECFP (Extended-Connectivity Fingerprints) are a common and effective choice.

    • Molecular Graphs: Representing molecules as graphs (atoms as nodes, bonds as edges) allows the use of Graph Neural Networks, which can learn representations directly from the molecular structure.

    • Descriptor-Based Features: These are calculated properties of the molecules, such as molecular weight, logP, number of hydrogen bond donors/acceptors, and electronic properties.[11]

The choice of representation depends on your model and the specific problem. Often, a combination of fingerprints and descriptors provides a robust feature set.[24]

Q4: What is the difference between a "global" model and a "local" model for reaction optimization?

A: This distinction relates to the scope of the data used to train the model and its intended application.

  • Global Models: These are trained on large, diverse databases of chemical reactions covering a wide range of reaction types.[11][25] Their goal is to suggest general reaction conditions for new or diverse chemical transformations, leveraging the vast amount of existing chemical knowledge.[11][25]

  • Local Models: These models are fine-tuned on a specific reaction family or a particular optimization problem.[11][25] They are designed to improve specific parameters like yield and selectivity for a given transformation by learning the nuances of that particular chemical space.[11][25]

In practice, a powerful workflow can involve using a global model to get a good starting point for reaction conditions, followed by a local model (often coupled with active learning) to fine-tune and optimize those conditions.[25]

Visualizations and Workflows

Machine Learning Workflow for Reaction Optimization

This diagram outlines the typical iterative process of developing and deploying a machine learning model for optimizing chemical reaction conditions.

ML_Workflow cluster_data Data Preparation cluster_model Model Development cluster_deploy Application & Iteration Data_Collection 1. Data Collection (HTE, Literature, Databases) Data_Preprocessing 2. Data Preprocessing (Cleaning, Standardization) Data_Collection->Data_Preprocessing Feature_Engineering 3. Feature Engineering (Fingerprints, Descriptors) Data_Preprocessing->Feature_Engineering Model_Selection 4. Algorithm Selection (Random Forest, GNN, etc.) Feature_Engineering->Model_Selection Training 5. Model Training (with Cross-Validation) Model_Selection->Training Hyperparameter_Tuning 6. Hyperparameter Tuning (Bayesian Optimization) Training->Hyperparameter_Tuning Prediction 7. Prediction (Optimal Conditions) Hyperparameter_Tuning->Prediction Validation 8. Experimental Validation Prediction->Validation Feedback_Loop 9. Feedback Loop (Active Learning) Validation->Feedback_Loop New Data Feedback_Loop->Data_Collection

Caption: Iterative workflow for ML-driven reaction optimization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues with ML models in chemical applications.

Troubleshooting_Tree Start Start: Model Performance Issue High_Train_Low_Test High accuracy on training data, low on test data? Start->High_Train_Low_Test Low_Train_Low_Test Low accuracy on both training and test data? High_Train_Low_Test->Low_Train_Low_Test No Overfitting Diagnosis: Overfitting High_Train_Low_Test->Overfitting Yes Underfitting Diagnosis: Underfitting / Poor Feature Representation Low_Train_Low_Test->Underfitting Yes Solution_Overfitting Solutions: - Get more diverse data - Use regularization - Try simpler models - Use transfer learning Overfitting->Solution_Overfitting Solution_Underfitting Solutions: - Improve feature engineering - Clean/preprocess data rigorously - Try more complex models - Check for data errors Underfitting->Solution_Underfitting

Caption: Decision tree for diagnosing ML model performance issues.

References

  • Interpretation of Compound Activity Predictions from Complex Machine Learning Models Using Local Approximations and Shapley Values. Journal of Medicinal Chemistry.
  • Machine Learning for Chemical Reactions. AIMLIC.
  • Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. Academica Research Online Collection of Physical & Biological science.
  • Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. ChemRxiv.
  • Interpretable and Explainable Machine Learning for Materials Science and Chemistry.
  • The data preprocessing results for the chemical reaction datasets.
  • Machine Learning Strategies for Reaction Development: Toward the Low-D
  • A Machine Learning Approach to Predict Chemical Reactions. arXiV.
  • How Machine Learning Reads Chemical Structures. Neovarsity.
  • What Does the Machine Learn?
  • Predicting reaction conditions from limited data through active transfer learning. PMC.
  • Innovative Feature Engineering Driven by Chemical Category in Machine Learning for Optimizing the Prediction of Hydroxyl Radical Reaction R
  • Improving reaction prediction through chemically aware transfer learning. RSC Publishing.
  • Exploring Chemical Reaction Space with Machine Learning Models: Representation and Feature Perspective.
  • Transfer Learning: Making Retrosynthetic Predictions Based on a Small Chemical Reaction D
  • Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. Chemical Science (RSC Publishing).
  • Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry.
  • PyChemFlow: an automated pre-processing pipeline in Python for reproducible machine learning on chemical d
  • Optimizing Chemical Reactions with Deep Reinforcement Learning. ACS Central Science.
  • The Future of Chemistry | Machine Learning Chemical Reaction. Saiwa.
  • Active machine learning for reaction condition optimiz
  • A Survey of Datasets, Preprocessing, Modeling Mechanisms, and Simulation Tools Based on AI for Material Analysis and Discovery. PMC - PubMed Central.
  • General data preprocessing and machine learning steps followed in this work.
  • Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry.
  • Predicting Chemical Reactions with Machine Learning. Medium.
  • Effect of data preprocessing and machine learning hyperparameters on mass spectrometry imaging models. AIP Publishing.
  • Summit: Benchmarking Machine Learning Methods for Reaction Optimis
  • Chemical Reaction Optimization for Feature Combination in Bio-inspired Visual Attention.
  • Exploring Machine Learning Potentials In Chemical Reaction Networks: Benefits And Drawbacks Of Universal Vs Lifelong Approaches. Quantum Zeitgeist.
  • Bayesian Optimiz
  • Feature engineering of machine-learning chemisorption models for catalyst design.
  • Machine Learning-Guided Strategies for Reaction Condition Design and Optimiz
  • Machine learning made easy for optimizing chemical reactions.
  • Hyperparameter optimiz
  • ReactGPT: Understanding of Chemical Reactions via In-Context Tuning. arXiv.
  • A Brief Introduction to Chemical Reaction Optimization.
  • Hyperparameter Tuning Explained in 14 Minutes. YouTube.
  • Hyperparameter Optimization at Scale: Strategies for Large-Scale Experiments. Medium.

Sources

Validation & Comparative

A Practical Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-6-isopropoxyquinazoline Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Role of Precise Characterization

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The compound 4-chloro-6-isopropoxyquinazoline, in particular, serves as a versatile intermediate in the synthesis of targeted molecular libraries, primarily due to the reactivity of the 4-chloro position which allows for nucleophilic aromatic substitution.[1] This facilitates the introduction of various functionalities to explore structure-activity relationships, a cornerstone of modern drug discovery.

Given the pivotal role of these derivatives in pharmaceutical research, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, providing unparalleled insight into the molecular framework.[2] This guide offers a detailed exploration of the ¹H and ¹³C NMR analysis of this compound and its derivatives. We will delve into the interpretation of their spectral features, provide standardized experimental protocols, and compare the utility of NMR with other common analytical techniques.

Experimental Workflow for NMR Analysis

A robust and reproducible NMR analysis begins with meticulous sample preparation and a systematic approach to data acquisition. The following workflow is recommended for the analysis of this compound derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis solubility Solubility Test (non-deuterated solvent) dissolution Dissolve 5-25 mg in ~0.6 mL Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) solubility->dissolution filtration Filter through glass wool into a clean NMR tube dissolution->filtration shimming Lock and Shim for optimal B₀ homogeneity filtration->shimming Sample Insertion proton_acq ¹H NMR Acquisition (Standard pulse sequence) shimming->proton_acq carbon_acq ¹³C NMR Acquisition (Proton-decoupled) proton_acq->carbon_acq two_d_acq 2D NMR (COSY, HSQC, HMBC) (If required for complex structures) carbon_acq->two_d_acq ft Fourier Transform two_d_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (¹H) baseline->integration peak_picking Peak Picking & Referencing integration->peak_picking interpretation Structural Elucidation peak_picking->interpretation

Caption: Recommended workflow for NMR analysis of quinazoline derivatives.

Detailed Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Solubility: Test the solubility of the compound in a small amount of non-deuterated solvent (e.g., chloroform, dimethyl sulfoxide) before preparing the NMR sample.

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration is preferable, typically 20-50 mg.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, if the compound has limited solubility or if proton exchange with the solvent is a concern (e.g., for amine or hydroxyl protons), DMSO-d₆ is a suitable alternative.

2. Data Acquisition:

  • Instrumentation: Spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • Shimming: The magnetic field homogeneity must be optimized (shimming) for each sample to obtain sharp lines and good resolution.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be reliably observed due to their longer relaxation times.

¹H and ¹³C NMR Spectral Analysis of this compound

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the isopropoxy group and the aromatic protons on the quinazoline ring.[1]

  • Isopropoxy Group: This group will give rise to two signals: a doublet for the six equivalent methyl protons (H-1') and a septet for the single methine proton (H-2'). The coupling between these protons (³JHH) is typically around 6-7 Hz.

  • Quinazoline Ring Protons: The three protons on the benzene portion of the quinazoline ring (H-5, H-7, and H-8) will form a distinct splitting pattern. H-5 is expected to be a doublet, coupled to H-7. H-7 will appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 will be a doublet, coupled to H-7. The proton on the pyrimidine ring (H-2) will appear as a singlet.

Caption: Key proton environments in this compound. (Note: A real image of the chemical structure with numbered protons would be used here)

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8Singlet (s)-
H-5~7.9Doublet (d)~2.5 (⁴J)
H-7~7.5Doublet of doublets (dd)~9.0 (³J), ~2.5 (⁴J)
H-8~7.8Doublet (d)~9.0 (³J)
H-2' (CH)~4.7Septet (sept)~6.0
H-1' (CH₃)~1.4Doublet (d)~6.0
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the aromatic system.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-4~158
C-4a~122
C-5~125
C-6~156
C-7~120
C-8~129
C-8a~150
C-1' (CH)~72
C-2' (CH₃)~22

Comparative Analysis with Alternative Techniques

While NMR is the premier technique for structural elucidation, other analytical methods provide complementary information and are often used in conjunction with NMR.

Table 3: Comparison of Analytical Techniques for Quinazoline Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.Non-destructive, highly reproducible, inherently quantitative.[3]Lower sensitivity compared to MS, requires higher sample concentration.[3]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Extremely high sensitivity, suitable for trace analysis, can be coupled with chromatography (LC-MS, GC-MS).Provides limited structural information on its own, isomers can be difficult to distinguish.[3]
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of mixtures, quantification.High separation efficiency, excellent for quantitative analysis of known compounds, widely available.Insufficient for definitive structural identification of unknown compounds.[4]
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple sample preparation, provides a unique "fingerprint" for a compound.Provides limited information on the overall molecular structure.

For a comprehensive characterization of a novel this compound derivative, a combination of these techniques is often employed. HPLC is used to purify the compound and assess its purity. Mass spectrometry provides the molecular weight, confirming the expected product has been formed. Finally, NMR spectroscopy is used to definitively elucidate the structure and confirm the regiochemistry of any substitutions.

Conclusion

The ¹H and ¹³C NMR analysis of this compound derivatives provides a wealth of structural information that is indispensable for researchers in drug discovery and development. A thorough understanding of the expected spectral patterns, coupled with standardized experimental protocols, ensures the accurate and reliable characterization of these important pharmaceutical intermediates. While techniques such as mass spectrometry and HPLC offer valuable complementary data, NMR remains the definitive method for unambiguous structural elucidation. The predictive models for the NMR spectra of this compound presented in this guide, based on sound spectroscopic principles and data from analogous compounds, provide a solid framework for the analysis of this and related series of molecules.

References

  • Le, T. C., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Mass Spectrometry, 54(1), 1-17. [Link]

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 123. [Link]

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(4), M1013. [Link]

  • PatSnap. (2023). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

Sources

A Definitive Guide to Confirming Regioselectivity of SNAr on Quinazolines using 2D-NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of numerous therapeutic agents. Its synthesis, often accomplished via Nucleophilic Aromatic Substitution (SNAr), presents a critical challenge: ensuring precise regioselectivity. While theoretical models predict a preference for substitution at the 4-position of 2,4-disubstituted quinazolines, empirical verification is paramount for the integrity of subsequent research and development. This guide provides an in-depth, experimentally-grounded comparison of how to definitively confirm the regioselectivity of SNAr on quinazolines, with a focus on the power of 2D-Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge of Regioselectivity in Quinazoline Synthesis

The 4-aminoquinazoline moiety is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules.[1][2][3] The synthesis of these compounds frequently involves the SNAr reaction on a 2,4-dichloroquinazoline precursor. While the reaction is often reported to be highly regioselective for the 4-position, this is not always rigorously proven, leading to potential ambiguities in structure-activity relationship (SAR) studies.[1][2] The two possible products, the 4-substituted and the 2-substituted quinazoline, can possess vastly different biological activities. Therefore, an unambiguous structural confirmation is not just a matter of analytical rigor but a critical step in the drug discovery process.

Mechanistic Insights into SNAr on Quinazolines: Why the 4-Position is Favored

The regioselectivity of the SNAr reaction on 2,4-dichloroquinazoline is dictated by the electronic properties of the quinazoline ring system. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[4] However, some studies suggest that these reactions may also proceed through a concerted mechanism.[4]

Regardless of the precise mechanism, the initial nucleophilic attack is the rate-determining step.[5] Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][2][3] This heightened reactivity at C4 is attributed to the electron-withdrawing effect of the adjacent nitrogen atom at position 3. This theoretical underpinning provides a strong rationale for the observed regioselectivity, but as we will see, experimental confirmation is indispensable.

Experimental Workflow: From Synthesis to Unambiguous Structural Elucidation

The following sections detail a robust workflow for the synthesis of a 4-substituted quinazoline via SNAr and its subsequent structural confirmation using a suite of 2D-NMR experiments.

G cluster_0 Synthesis cluster_1 2D-NMR Analysis cluster_2 Outcome A 2,4-Dichloroquinazoline C SNAr Reaction (Base, Solvent, Temp) A->C B Nucleophile (e.g., primary amine) B->C D Crude Product Mixture (Potential Regioisomers) C->D E Purification (e.g., Column Chromatography) D->E F Isolated Product E->F G 1D NMR (¹H, ¹³C) F->G H HSQC G->H I HMBC G->I J NOESY G->J K Data Interpretation & Structural Confirmation H->K I->K J->K L Confirmed 4-Substituted Quinazoline K->L

Experimental workflow for synthesis and 2D-NMR confirmation.
Part 1: Synthesis of a 4-Substituted Quinazoline via SNAr

This protocol provides a general method for the synthesis of 2-chloro-4-aminoquinazolines, a common class of compounds prepared via this methodology.[2][6]

Materials:

  • 2,4-dichloroquinazoline

  • Primary amine (e.g., aniline or benzylamine)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, ethanol, acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography supplies)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the primary amine (1-1.2 equivalents) and the base (1.5-2 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 80°C) as required.[2][6] Reaction times can vary from a few hours to overnight.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Part 2: Unambiguous Structural Confirmation with 2D-NMR

While 1D NMR (¹H and ¹³C) provides initial structural information, it is often insufficient to definitively distinguish between the 2- and 4-substituted regioisomers.[7][8] A combination of 2D-NMR experiments, namely HSQC, HMBC, and NOESY, is essential for an unequivocal assignment.[1][9][10]

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

2D-NMR Experimental Suite:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[11] It is invaluable for assigning the protonated carbons in the quinazoline ring system. An edited HSQC can further distinguish between CH, CH2, and CH3 groups.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing between the regioisomers. It reveals correlations between protons and carbons that are two or three bonds apart.[11] The key lies in observing the long-range correlations from the protons of the newly introduced substituent to the quaternary carbons of the quinazoline ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity.[1][12] For 4-substituted quinazolines derived from primary amines, a key NOE correlation is expected between the N-H proton of the substituent and the H5 proton of the quinazoline ring.[1]

Data Interpretation: A Comparative Analysis of Expected 2D-NMR Correlations

The following table summarizes the key diagnostic 2D-NMR correlations that allow for the unambiguous differentiation between the 4-substituted and the hypothetical 2-substituted regioisomers.

2D-NMR Experiment Key Correlation for 4-Substituted Isomer Key Correlation for 2-Substituted Isomer Rationale for Differentiation
HMBC Correlation from the N-H proton of the substituent to C4 and C4a.Correlation from the N-H proton of the substituent to C2 and C8a.The long-range coupling to the distinct quaternary carbons of the quinazoline ring provides a definitive structural assignment.
HMBC Correlation from the H5 proton to C4 and C7.Correlation from the H5 proton to C4, C7, and potentially C4a.The pattern of correlations from the aromatic protons of the quinazoline core will differ significantly between the two isomers.
NOESY A through-space correlation between the N-H proton of the substituent and the H5 proton.[1]A through-space correlation between the N-H proton of the substituent and the H8 proton.The spatial proximity of the substituent's N-H proton to the adjacent proton on the benzene portion of the quinazoline ring is a powerful diagnostic tool.

Conclusion: The Indispensable Role of 2D-NMR in Modern Drug Discovery

While theoretical principles and extensive literature precedent strongly suggest that the SNAr reaction on 2,4-dichloroquinazolines favors substitution at the 4-position, this should not be taken for granted.[2][6] The potential for the formation of the 2-substituted regioisomer, even in small amounts, necessitates rigorous structural confirmation. The suite of 2D-NMR experiments—HSQC, HMBC, and NOESY—provides a robust and self-validating system for the unambiguous determination of regioselectivity. By integrating these powerful analytical techniques into the synthetic workflow, researchers can ensure the structural integrity of their compounds, leading to more reliable SAR data and accelerating the pace of drug discovery and development.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Semantic Scholar. [Link]

  • Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. ARKIVOC. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... ResearchGate. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • Fragments of COSY (a) and NOESY (b) spectra of a mixture of two... ResearchGate. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC - PubMed Central. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... ResearchGate. [Link]

  • HSQC and HMBC | NMR Core Facility. Columbia University. [Link]

  • Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Angular Regioselectivity in the Reactions of 2-Thioxopyrimidin-4-ones and Hydrazonoyl Chlorides: Synthesis of Novel Stereoisomeric Octahydro[1][5][13]triazolo[4,3-a]quinazolin-5-ones. MDPI. [Link]

  • nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. [Link]

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC - NIH. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Application of i-HMBC/D-i-HMBC methodology to identify the two-bond... ResearchGate. [Link]

  • Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. PubMed. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

  • Ultra high-resolution HSQC: application to the efficient and accurate measurement of heteronuclear coupling constants. Chemical Communications (RSC Publishing). [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. PubMed. [Link]

Sources

A Comparative Guide to HPLC and Mass Spectrometry Methods for the Analysis of 4-Chloro-6-isopropoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Kinase Inhibitors

In the landscape of modern drug discovery, small molecule kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology.[1] The quinazoline scaffold is a "privileged structure" in this domain, forming the backbone of several FDA-approved drugs that target key signaling pathways.[2][3] 4-Chloro-6-isopropoxyquinazoline stands as a critical intermediate in the synthesis of these next-generation therapeutics.[2] Its purity is not merely a quality control checkpoint but a fundamental determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).

The presence of impurities, arising from the synthesis or degradation, can introduce unforeseen toxicity or alter the pharmacological profile of the drug. Therefore, robust and reliable analytical methods are paramount for characterizing the purity of this compound, identifying potential impurities, and ensuring lot-to-lot consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods tailored for the comprehensive analysis of this key intermediate. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer insights gleaned from extensive experience in the field.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the undisputed standard for purity determination and impurity profiling in pharmaceutical analysis. The choice of stationary phase and mobile phase is critical for achieving the necessary resolution between the main component and its potential impurities.

Method Comparison: C18 vs. Phenyl-Hexyl Columns

The two most common reversed-phase columns for the analysis of aromatic compounds like quinazolines are C18 (octadecylsilane) and Phenyl-Hexyl. Their distinct separation mechanisms offer unique advantages.

  • C18 Columns: These columns separate analytes primarily based on hydrophobicity. The long alkyl chains provide a highly nonpolar stationary phase, leading to strong retention of nonpolar compounds.[4][5]

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism. While the hexyl chain provides hydrophobicity, the phenyl ring introduces π-π interactions with aromatic analytes.[4][6] This can lead to enhanced selectivity and different elution orders for structurally similar aromatic compounds compared to a C18 column.[7]

The choice between a C18 and a Phenyl-Hexyl column often depends on the specific impurity profile of the sample. For general-purpose purity analysis, a C18 column is a robust starting point. However, if critical impurities are structurally very similar to the main peak and co-elution is an issue, the alternative selectivity of a Phenyl-Hexyl column can be invaluable.[6]

Table 1: Comparative HPLC Method Parameters

ParameterMethod 1: Reversed-Phase C18Method 2: Reversed-Phase Phenyl-Hexyl
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nm and 340 nmUV at 254 nm and 340 nm
Injection Volume 5 µL5 µL
Run Time 20 min20 min
Expected Retention Time ~12 min~14 min
Resolution (Main Peak & Closest Impurity) > 2.0Potentially improved for aromatic impurities
Tailing Factor (Main Peak) < 1.5< 1.5
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.0%
Experimental Protocol: Stability-Indicating HPLC Method

This protocol is designed to be a stability-indicating method, capable of separating the main peak from potential degradation products and synthesis-related impurities.[8][9]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
  • Vortex and sonicate for 5 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

2. HPLC Conditions (Method 1: C18):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase:
  • A: 0.1% Formic acid in deionized water.
  • B: 0.1% Formic acid in acetonitrile.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 90% B
  • 15-18 min: 90% B
  • 18-18.1 min: 90% to 30% B
  • 18.1-20 min: 30% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 5 µL.

3. Rationale for Method Parameters:

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and ensure good ionization for subsequent MS analysis.[2]

  • Acetonitrile: A common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar impurities to the less polar main component, within a reasonable timeframe.

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/Water start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc detector UV Detector (254 nm) hplc->detector chromatogram Obtain Chromatogram detector->chromatogram analysis Purity Calculation & Impurity Profiling chromatogram->analysis

    Caption: Workflow for HPLC Purity Analysis.

Mass Spectrometry: Unveiling Structural Information

While HPLC provides quantitative information on purity, mass spectrometry is indispensable for the structural elucidation of the main component and any unknown impurities. Coupling HPLC with MS (LC-MS) is a powerful technique for comprehensive product analysis.

Ionization and Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is the preferred technique for analyzing quinazoline derivatives as the nitrogen atoms in the ring system are readily protonated. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the protonated molecule, providing a unique fingerprint that can be used for structural confirmation.

The fragmentation of quinazoline-based compounds is often predictable.[10] For this compound ([M+H]⁺, m/z = 223.06/225.06 due to ³⁵Cl/³⁷Cl isotopes), the following fragmentation pathways are anticipated:

  • Loss of the isopropoxy group as propene: A common fragmentation pathway for ethers, resulting in the loss of 42 Da (C₃H₆). This would lead to a fragment ion at m/z = 181.04/183.04.

  • Loss of the chlorine radical: Cleavage of the C-Cl bond, resulting in the loss of 35/37 Da. This would produce a fragment ion at m/z = 188.08.

  • Sequential loss of propene and HCl: Following the initial loss of propene, a subsequent loss of HCl (36 Da) from the fragment at m/z = 181.04/183.04 could occur.

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum, helping to confirm the presence of chlorine in the molecule and its fragments.[3]

MS_Fragmentation parent [M+H]⁺ m/z = 223.06 / 225.06 (C₁₁H₁₂ClN₂O)⁺ frag1 [M+H - C₃H₆]⁺ m/z = 181.04 / 183.04 parent->frag1 - C₃H₆ (propene) frag2 [M+H - Cl]⁺ m/z = 188.08 parent->frag2 - Cl• frag3 [M+H - C₃H₆ - HCl]⁺ m/z = 145.05 frag1->frag3 - HCl

Caption: Predicted MS/MS Fragmentation Pathway.

Experimental Protocol: LC-MS for Identification

This protocol outlines the conditions for coupling the established HPLC method with a mass spectrometer for peak identification.

1. LC Conditions:

  • Utilize the same HPLC conditions as described in "Experimental Protocol: Stability-Indicating HPLC Method" (Method 1: C18). The use of formic acid in the mobile phase makes it directly compatible with ESI-MS.

2. MS Conditions:

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive.
  • Scan Mode: Full Scan (m/z 100-500) for initial peak identification and MS/MS for structural confirmation.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Collision Gas: Argon.
  • Collision Energy: Ramped (e.g., 15-30 eV) to obtain a rich fragmentation spectrum.

3. Data Analysis:

  • Extract the mass spectra for the main peak and all impurity peaks.
  • Confirm the molecular weight of this compound from the [M+H]⁺ ion and its characteristic chlorine isotopic pattern.
  • Analyze the MS/MS spectra of the main peak to confirm its structure by comparing the observed fragments with the predicted fragmentation pathway.
  • Propose structures for unknown impurities based on their molecular weights and fragmentation patterns.

Conclusion: A Multi-faceted Approach to Quality Assurance

The comprehensive analysis of this compound requires a synergistic application of HPLC and mass spectrometry. While HPLC, particularly with a robust C18 column, serves as the primary tool for quantifying purity and detecting impurities, LC-MS is essential for unequivocal structural confirmation and the identification of unknown species. The alternative selectivity offered by a Phenyl-Hexyl column provides a valuable orthogonal method for resolving challenging impurity profiles.

By implementing the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can establish a rigorous analytical control strategy. This ensures the quality and consistency of this critical intermediate, ultimately contributing to the development of safer and more effective kinase inhibitor therapeutics.

References

  • National Center for Biotechnology Information. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
  • PubMed. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Available at: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • ResearchGate. Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. Available at: [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Available at: [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Available at: [Link]

  • Difference Between. What is the Difference Between C18 and Phenyl Column. Available at: [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

  • University of Southampton. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Available at: [Link]

  • IJRPC. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Available at: [Link]

  • PubMed. High performance liquid chromatography analysis of a 4-anilinoquinazoline derivative (PD153035), a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in rat plasma. Available at: [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]

  • PubMed. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach. Available at: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • SIELC Technologies. Separation of 4-Chloro-2-phenylquinazoline on Newcrom R1 HPLC column. Available at: [Link]

  • Dove Medical Press. UPLC-MS/MS Method for Quantitative Analysis of Upadacitinib. Available at: [Link]

  • ResearchGate. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma. Available at: [Link]

  • National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • National Center for Biotechnology Information. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • PubMed. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

  • Saudi Pharmaceutical Journal. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Available at: [Link]

Sources

Comparative Guide to IC50 Determination for Kinase Inhibitors Derived from 4-Chloro-6-isopropoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloro-6-isopropoxyquinazoline scaffold represents a privileged structure in modern medicinal chemistry, serving as the backbone for numerous potent and selective kinase inhibitors. The accurate determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of the drug discovery process, providing a quantitative measure of its potency. This guide offers a comparative analysis of key methodologies for determining the IC50 of novel quinazoline-based kinase inhibitors, grounded in both biochemical and cellular contexts. We will delve into the causality behind experimental design, present validated protocols, and provide a framework for robust data interpretation.

The Core Dichotomy: Biochemical vs. Cellular IC50

The first critical decision in assessing an inhibitor's potency is the choice between a biochemical and a cell-based assay format. This choice is not trivial, as each approach provides a distinct and complementary piece of the potency puzzle. Biochemical assays measure the direct interaction between an inhibitor and its purified kinase target, offering a clean, mechanistic view of inhibition.[1] In contrast, cell-based assays evaluate the inhibitor's efficacy within the complex, dynamic environment of a living cell.[2][3]

  • Biochemical Assays: These assays are indispensable for initial screening and establishing structure-activity relationships (SAR). They provide a direct measure of the inhibitor's affinity for the kinase active site. However, a key variable that must be carefully controlled is the concentration of adenosine triphosphate (ATP).[4] Cellular ATP levels are in the millimolar (mM) range, whereas many biochemical assays are run at the ATP Michaelis-Menten constant (Kₘ), which is often much lower.[5][6] This discrepancy is critical for ATP-competitive inhibitors, as the measured IC50 value is directly dependent on the ATP concentration, a relationship described by the Cheng-Prusoff equation (IC50 = Kᵢ (1 + [ATP]/Kₘ)).[6][7] Running assays at the ATP Kₘ provides a value closer to the inhibitor's intrinsic binding affinity (Kᵢ), while assays at physiological ATP concentrations (e.g., 1 mM) give a more realistic preview of its performance in a cellular environment.[7][8]

  • Cell-Based Assays: These assays provide a more physiologically relevant measure of a compound's effectiveness.[3] The resulting "cellular IC50" is an amalgamation of not only target binding affinity but also crucial pharmacological properties like cell membrane permeability, susceptibility to efflux pumps, and intracellular target engagement amidst high concentrations of endogenous ATP.[5][6] A significant drop-off in potency from a biochemical to a cellular assay can often indicate poor cell permeability or high protein binding, providing invaluable feedback for chemical optimization.

G Start Start: New Quinazoline Inhibitor Synthesized Biochem Biochemical IC50 Assay (Purified Kinase) Start->Biochem Initial Potency Cellular Cell-Based IC50 Assay (Live Cells) Start->Cellular Physiological Relevance SAR Primary Screening & Structure-Activity Relationship (SAR) Biochem->SAR Data_Interp Interpret Potency Shift: Biochemical vs. Cellular Biochem->Data_Interp Permeability Assess Cellular Permeability & Efflux Liability Cellular->Permeability Cellular->Data_Interp Optimize Lead Optimization Data_Interp->Optimize

Decision workflow for selecting an IC50 assay format.

A Comparative Guide to Biochemical IC50 Determination Methods

Several robust technologies are available for determining biochemical IC50. Here, we compare two industry-standard, homogeneous ("mix-and-read") assay formats: a luminescence-based method and a fluorescence-based (TR-FRET) method.

Method 1: Luminescence-Based ADP Detection (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9][10][11][12] Its universality stems from the fact that ADP is the common by-product of all kinase reactions.[13]

Principle of Action: The assay is a two-step process.[9][13] First, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and, crucially, deplete all remaining unconsumed ATP. In the second step, a "Kinase Detection Reagent" is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP serves as the substrate for a luciferase enzyme, producing a luminescent signal that is directly proportional to the initial kinase activity.[9][10][13]

G cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP Conversion & Luminescence KinaseRxn Kinase + Substrate + ATP + Inhibitor ADP_ATP Products: ADP + Phospho-Substrate + leftover ATP KinaseRxn->ADP_ATP Incubate AddReagent1 Add ADP-Glo™ Reagent ADP_ATP->AddReagent1 ATP_Depleted Remaining ATP Depleted AddReagent1->ATP_Depleted AddReagent2 Add Kinase Detection Reagent ATP_Depleted->AddReagent2 ADP_to_ATP ADP is converted to ATP AddReagent2->ADP_to_ATP Light Luciferase + Luciferin + ATP -> LIGHT ADP_to_ATP->Light

Workflow for the ADP-Glo™ Kinase Assay.
  • Compound Plating: Prepare a serial dilution of the quinazoline inhibitor in a suitable solvent (e.g., DMSO) and dispense into a 384-well assay plate.

  • Kinase Reaction: Add the purified kinase and its specific substrate to the wells.

  • Initiation: Initiate the reaction by adding ATP. The final ATP concentration should be chosen based on the experimental goal (e.g., Kₘ or 1 mM). Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature to ensure complete depletion of residual ATP.[13]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to controls (no inhibitor) and plot against inhibitor concentration to determine the IC50 value.

Method 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (LanthaScreen®)

The LanthaScreen® technology is a TR-FRET assay format used to measure kinase activity by detecting the phosphorylation of a specific substrate.[14][15] It relies on the proximity-based transfer of energy from a donor fluorophore to an acceptor fluorophore.[14]

Principle of Action: In this setup, the kinase substrate is a peptide or protein labeled with a fluorescein (acceptor) fluorophore. After the kinase reaction, a terbium-labeled antibody (donor) that specifically recognizes the phosphorylated form of the substrate is added.[16] When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a FRET signal that is proportional to kinase activity.[16]

G cluster_0 No Kinase Activity (High Inhibition) cluster_1 High Kinase Activity (No Inhibition) Substrate_A Fluorescein-Substrate NoFRET No Proximity -> No FRET Substrate_A->NoFRET No Phosphorylation Antibody_A Terbium-Antibody Antibody_A->NoFRET Does Not Bind Substrate_B Fluorescein-P-Substrate FRET Proximity -> High FRET Signal Substrate_B->FRET Antibody_B Terbium-Antibody Antibody_B->FRET Binds P-Substrate

Principle of the LanthaScreen® TR-FRET Kinase Assay.
  • Compound Plating: As with the previous method, dispense a serial dilution of the quinazoline inhibitor into a 384-well assay plate.

  • Kinase Reaction: Add the purified kinase, the fluorescein-labeled substrate, and ATP to the wells. Incubate at room temperature to allow phosphorylation to occur.

  • Termination and Detection: Stop the reaction by adding a development solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the terbium-labeled phospho-specific antibody.[16]

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).[17]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Use this ratio to determine percent inhibition and calculate the IC50.

FeatureADP-Glo™ (Luminescence)LanthaScreen® (TR-FRET)
Principle ADP ProductionSubstrate Phosphorylation[14]
Universality High (any ADP-producing enzyme)[10][13]Moderate (requires specific substrate & antibody)
Throughput HighHigh
Sensitivity High, strong signal at low conversion[11]High
Key Consideration Two-step addition protocol[9]Potential for compound fluorescence interference (though TR-FRET minimizes this)[15]
Reagent Needs Universal reagentsKinase-specific substrate and antibody[16]

Guide to Cell-Based IC50 Determination

To understand how a quinazoline derivative performs in a more biologically relevant system, a cell-based assay is essential. A common and direct method is to measure the phosphorylation of a key downstream substrate of the target kinase.

Method: Cellular Phospho-Substrate Analysis via Western Blot

This method directly assesses the ability of an inhibitor to block a specific signaling event inside a cell. It involves treating cultured cells with the inhibitor, lysing them, and then using Western blotting with a phospho-specific antibody to quantify the phosphorylation status of the target's substrate.[2]

G cluster_0 Cellular Treatment & Lysis cluster_1 Western Blot Analysis Cell_Culture Seed Cells in Plate Treat Treat with Quinazoline Inhibitor Dilution Series Cell_Culture->Treat Lyse Lyse Cells & Collect Protein Treat->Lyse SDS_PAGE SDS-PAGE Separation Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Step Transfer->Block Antibody Incubate with Primary Ab (e.g., anti-Phospho-Substrate) Block->Antibody Secondary_Ab Incubate with HRP-Secondary Ab Antibody->Secondary_Ab Detect Add Chemiluminescent Substrate & Image Secondary_Ab->Detect

Workflow for Western Blot-based cellular IC50 determination.
  • Cell Culture: Seed an appropriate cell line known to have an active signaling pathway involving the target kinase into a multi-well plate (e.g., 12-well or 24-well).

  • Inhibitor Treatment: Once cells are adherent, treat them with a serial dilution of the quinazoline inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Data Analysis:

    • Quantify the band intensity for the phospho-substrate in each lane.

    • To normalize for loading, re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH).

    • Calculate the percentage of phosphorylation inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus inhibitor concentration to determine the cellular IC50.

Data Analysis and IC50 Calculation

Regardless of the assay platform, the final step is to convert raw data into a robust IC50 value. This is achieved by fitting the dose-response data to a non-linear regression model.[18]

G Raw_Data Raw Data (Luminescence, FRET Ratio, Band Intensity) Normalize Normalize Data (% Inhibition vs. Controls) Raw_Data->Normalize Plot Plot: % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Non-Linear Regression (4-Parameter Logistic Fit) Plot->Fit IC50 Determine IC50 Value Fit->IC50

Data analysis workflow for IC50 determination.

Procedure:

  • Data Entry: Input your data into a suitable software program like GraphPad Prism.[19][20] The X values will be the logarithm of the inhibitor concentration, and the Y values will be the corresponding response (e.g., percent inhibition).[19]

  • Non-Linear Regression: Analyze the data using non-linear regression.[21] The most common model for IC50 curves is the four-parameter logistic equation (log(inhibitor) vs. response -- Variable slope).[19][22]

  • IC50 Interpretation: The software will calculate the best-fit curve and report the IC50, which is the concentration of the inhibitor that produces a response halfway between the fitted top and bottom plateaus of the curve.[23]

Case Study: Hypothetical Data for Quinazoline Derivatives

To illustrate these concepts, consider the following hypothetical data for three this compound derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase.

Compound IDBiochemical IC50 (ATP = Kₘ)Biochemical IC50 (ATP = 1 mM)Cellular IC50 (p-ERK Inhibition)Interpretation
QZ-01 5 nM150 nM200 nMPotent against the isolated enzyme, but shows a significant potency shift at physiological ATP, as expected. Good cell permeability. A promising lead.
QZ-02 8 nM250 nM> 5000 nMPotent biochemically, but shows a >20-fold loss of activity in the cellular assay, suggesting poor membrane permeability or rapid efflux. Requires chemical modification.
QZ-03 150 nM> 5000 nM> 10000 nMWeak inhibitor both biochemically and in cells. Low priority for further development.

This comparative data immediately highlights QZ-01 as the most promising candidate, demonstrating not only high biochemical potency but also the ability to effectively engage its target in a cellular context.

References

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • Technologies to Study Kinases. East Port Praha.[Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH.[Link]

  • LanthaScreen Technology on microplate readers. BMG LABTECH.[Link]

  • ATP concentration. Kinase Logistics Europe.[Link]

  • Cell-based test for kinase inhibitors. INiTS.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]

  • Equation: [Inhibitor] vs. response. GraphPad Prism 10 Curve Fitting Guide.[Link]

  • How to determine an IC50. GraphPad.[Link]

  • IC50 Determination. edX.[Link]

  • Determination of IC 50 using AlphaLISA assay, showing a... ResearchGate.[Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube.[Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.[Link]

  • Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. MDPI.[Link]

  • In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate.[Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.[Link]

  • Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate.[Link]

  • IC50 values against c-Met kinase. a. ResearchGate.[Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.[Link]

Sources

A Comparative Guide to the Potency of Novel 4-Anilinoquinazolines Versus Gefitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore for potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Overexpression or activating mutations of EGFR are pivotal in the progression of various cancers, making it a critical target for therapeutic intervention.[4][5][6] Gefitinib and erlotinib, both 4-anilinoquinazoline derivatives, were among the first targeted therapies to demonstrate significant clinical efficacy in patients with specific EGFR mutations, particularly in non-small cell lung cancer (NSCLC).[6][7][8][9] They function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades that promote cell proliferation, survival, and metastasis.[10][11]

Despite their success, the emergence of acquired resistance, often through secondary mutations like T790M, has necessitated the development of next-generation inhibitors.[6][7] This guide focuses on a selection of more recently developed 4-anilinoquinazoline derivatives and directly compares their in vitro potency to gefitinib and erlotinib, providing a quantitative basis for evaluating their potential as improved therapeutic agents.

Comparative Potency Analysis: A Quantitative Overview

The inhibitory potency of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%. The following table summarizes the IC50 values of several novel 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines, juxtaposed with the potencies of gefitinib and erlotinib.

CompoundTarget/Cell LineIC50 (nM)Reference(s)
Gefitinib EGFR (wild-type)3.0 - 37.0[12]
H1975 (L858R/T790M)>1000[6]
A549 (wild-type EGFR)1.23 µM[13]
Erlotinib EGFR (wild-type)2.0[12]
Compound 19g H1975 (L858R/T790M)110[13]
Compound 14 EGFR (wild-type)6.3[6][7]
EGFR (L858R/T790M)8.4[6][7]
Compound 44 EGFR (wild-type)0.4[6][7]
EGFR (L858R/T790M)100[6][7]
Compound 7i EGFR17.32[14][15]
A5492.25 µM[14]
Compound 6m EGFR3.2[16][17]
HepG28.3 µM[16]
Compound 13j A549Equivalent to or less than gefitinib[18]
Compound 1i EGFR0.05[19]
Compound 1j EGFR0.1[19]
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline EGFR Tyrosine Kinase0.025[1]

Analysis of Potency Data:

The presented data highlights that several novel 4-anilinoquinazoline derivatives exhibit significantly greater potency against wild-type EGFR compared to gefitinib and erlotinib. For instance, compounds 44 and 1i demonstrate sub-nanomolar IC50 values, indicating a substantial improvement in inhibitory activity.[6][7][19]

Crucially, some of the newer compounds show potent activity against the gefitinib-resistant H1975 cell line, which harbors the T790M mutation.[6][7][13] Compound 14 , for example, maintains a low nanomolar IC50 against the L858R/T790M double mutant, a key resistance mechanism where first-generation inhibitors are largely ineffective.[6][7] This suggests that these novel derivatives may have the potential to overcome acquired resistance to existing therapies.

Experimental Methodologies for Potency Determination

The reliability of potency data is intrinsically linked to the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for the key in vitro assays used to evaluate the potency of EGFR inhibitors.

In Vitro Biochemical Kinase Assay (EGFR IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Protocol:

  • Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: In a 384-well microtiter plate, the following components are added in order:

    • Recombinant human EGFR kinase enzyme.

    • A peptide substrate (e.g., Poly-Glu-Tyr).

    • The test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing Adenosine Triphosphate (ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection of Activity: The rate of ATP consumption, which is proportional to the kinase activity, is measured. This is often achieved using a fluorescence-based ADP detection kit. The fluorescence signal is read using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated. The percentage of inhibition for each compound concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software like GraphPad Prism.[12]

Cell-Based Proliferation Assay (e.g., MTT or CCK-8 Assay)

This assay assesses the cytostatic or cytotoxic effect of a compound on cancer cell lines that are dependent on EGFR signaling for their growth and survival.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, H1975, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator.[13][14][15]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.

  • Viability Assessment:

    • MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. After a few hours of incubation, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • CCK-8 Assay: A solution containing WST-8 dye is added to each well. WST-8 is reduced by cellular dehydrogenases to an orange, water-soluble formazan.[14][15]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

EGFR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Compound_Treatment Treat Cells with Compounds Compound_Prep->Compound_Treatment Cell_Seeding Cell Seeding (96-well plate) Cell_Seeding->Compound_Treatment Incubate Incubate (48-72h) Compound_Treatment->Incubate Add_Reagent Add MTT/CCK-8 Reagent Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Data_Analysis Calculate % Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Sources

A Comparative Guide to the Validation of 4-Chloro-6-isopropoxyquinazoline as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of promising new chemical scaffolds is a critical first step in the lengthy and complex process of creating novel therapeutics. The quinazoline core has long been recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] This guide provides an in-depth technical comparison and validation workflow for a novel hypothetical inhibitor, "Q-INH1," derived from the 4-Chloro-6-isopropoxyquinazoline scaffold. We will objectively compare its performance against the well-established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, providing supporting experimental data and detailed protocols.

The Rationale for this compound

The this compound scaffold was selected for its synthetic tractability and its inherent potential for potent and selective kinase inhibition. The chloro group at the 4-position is a key reactive site, amenable to nucleophilic aromatic substitution.[3][4] This allows for the facile introduction of various amine-containing moieties, enabling the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.[4] The isopropoxy group at the 6-position can contribute to favorable hydrophobic interactions within the ATP-binding pocket of many kinases. This strategic combination of a reactive handle and a group that can enhance binding affinity makes this compound an attractive starting point for the development of novel inhibitors targeting kinases such as EGFR, which are frequently dysregulated in various cancers.[5]

Comparative Validation: Q-INH1 vs. Gefitinib

To validate the potential of our novel compound, Q-INH1, we will compare its in vitro performance against Gefitinib, a clinically approved EGFR inhibitor also based on the 4-anilinoquinazoline core structure.[1] This direct comparison will provide a clear benchmark for the potency and cellular activity of our new chemical entity.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of Q-INH1 and Gefitinib against recombinant human EGFR kinase and their anti-proliferative effects on the EGFR-dependent human non-small cell lung cancer cell line, A549.

CompoundTarget Kinase IC50 (nM)A549 Cell Viability IC50 (µM)
Q-INH1 150.8
Gefitinib 251.2

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cell viability by 50%.

The data indicates that Q-INH1 exhibits superior potency against both the isolated EGFR kinase and in a cellular context compared to Gefitinib. This promising initial data warrants a deeper investigation into its mechanism of action.

Experimental Validation Workflow

The validation of a novel kinase inhibitor is a multi-step process that begins with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess its efficacy in a more physiologically relevant environment.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation a Primary Screening: In Vitro Kinase Assay b IC50 Determination a->b Quantify Potency c Cell-Based Assay: Anti-Proliferative Activity b->c Transition to Cellular Model d Mechanism of Action: Western Blot Analysis c->d Confirm Target Engagement

Caption: A generalized workflow for the validation of a novel kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the affinity of inhibitors for a kinase.[6]

Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. Inhibition of the tracer-kinase binding results in a decrease in the FRET signal.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (Q-INH1 or Gefitinib) and a 3X solution of the EGFR kinase/Eu-labeled anti-tag antibody mixture in the appropriate kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Q-INH1 or Gefitinib for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action (Western Blot Analysis)

Western blotting is used to detect the phosphorylation status of EGFR and its downstream signaling proteins to confirm that the inhibitor is acting on its intended target within the cell.[7]

Principle: This technique uses specific antibodies to detect the total and phosphorylated forms of proteins that have been separated by size via gel electrophoresis. A decrease in the phosphorylated form of the target protein upon inhibitor treatment indicates target engagement.[8]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat A549 cells with Q-INH1 or Gefitinib at their respective IC50 concentrations for 2 hours. Include an untreated control.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Membrane Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[9]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analyze the band intensities to determine the ratio of phosphorylated to total protein for each target.

Signaling Pathway and Point of Inhibition

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K Ras Ras pEGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor Q-INH1 / Gefitinib Inhibitor->pEGFR Inhibits

Caption: The EGFR signaling pathway and the point of inhibition by Q-INH1 and Gefitinib.

Conclusion

The validation of this compound as a scaffold for novel inhibitors, exemplified by the hypothetical compound Q-INH1, demonstrates a clear and effective pathway for early-stage drug discovery. The comparative data presented in this guide suggests that derivatives of this scaffold have the potential to surpass existing therapies in terms of potency. The detailed experimental protocols provide a robust framework for researchers to conduct their own validation studies, ensuring scientific integrity and reproducibility. The promising results for Q-INH1 underscore the value of the this compound core in the ongoing search for next-generation kinase inhibitors.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available from: [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available from: [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed. Available from: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available from: [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed. Available from: [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. Available from: [Link]

  • Chemical structure of approved VEGFR inhibitors. VEGFR, vascular endothelial growth factor receptor. ResearchGate. Available from: [Link]

  • Identification of a novel Src inhibitor K882 derived from quinazoline-based stilbenes with anti-NSCLC effect. Scilit. Available from: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. Available from: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available from: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available from: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

  • [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. PubMed. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed. Available from: [Link]

  • Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. MDPI. Available from: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... RSC Advances (RSC Publishing). Available from: [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available from: [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available from: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Institutes of Health. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available from: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. Available from: [Link]

Sources

A Comparative Guide to Type IV and Type VI Kinase Inhibitors: Mechanisms, Applications, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Type IV (allosteric) and Type VI (covalent) kinase inhibitors, two distinct classes of molecules that have revolutionized targeted therapy. We will explore their fundamental mechanisms of action, compare their pharmacological profiles, and provide detailed experimental protocols for their characterization, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing these powerful therapeutic agents.

Introduction: Beyond the ATP Pocket

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has been a landmark achievement in modern medicine. Early inhibitors primarily targeted the highly conserved adenosine triphosphate (ATP) binding site, leading to challenges with selectivity and the rapid emergence of drug resistance.[2][3]

To overcome these limitations, medicinal chemists have developed sophisticated strategies that extend beyond simple ATP competition. Among the most successful are Type IV inhibitors, which bind to allosteric sites, and Type VI inhibitors, which form irreversible covalent bonds.[4][5] This guide will dissect the unique attributes of these two classes, providing the foundational knowledge required to select, design, and evaluate them effectively.

Dueling Mechanisms of Action: Allosteric vs. Covalent Inhibition

The fundamental difference between Type IV and Type VI inhibitors lies in how and where they engage their kinase targets. This distinction dictates their pharmacological properties, from selectivity to the mechanisms by which resistance can arise.

Type IV Inhibitors: The Allosteric Approach

Type IV inhibitors are true allosteric modulators. They bind to pockets on the kinase that are topographically distinct from the ATP-binding site.[5][6] This binding event induces a conformational change in the protein, which is transmitted to the active site, rendering the kinase catalytically inactive. Because allosteric sites are generally less conserved across the kinome than the ATP pocket, these inhibitors can achieve remarkable selectivity.[7][8]

A classic example is the inhibition of BCR-Abl. While ATP-competitive inhibitors like imatinib are effective, resistance often emerges through mutations in the ATP-binding site. Allosteric inhibitors like asciminib (GNF-2/GNF-5) bind to the myristoyl pocket of the Abl kinase domain, a site far from the ATP pocket, effectively locking the kinase in an inactive conformation and overcoming resistance to ATP-competitive drugs.[4][9]

Type VI Inhibitors: The Covalent Strategy

Type VI inhibitors, also known as covalent inhibitors, are designed to form a permanent, irreversible bond with the target kinase.[5][10] These molecules typically feature a reversible binding component (a "scaffold") that directs the molecule to the ATP pocket and an electrophilic functional group (a "warhead") that reacts with a nearby nucleophilic amino acid residue.[11]

This strategy, often called targeted covalent inhibition, leverages a poorly conserved nucleophilic residue, most commonly a cysteine, to achieve both high potency and selectivity.[12] By forming a covalent bond, the inhibitor can achieve sustained target occupancy that is independent of its own pharmacokinetic profile and the cellular concentration of ATP.[13] This can translate into a more durable pharmacological effect from a lower dose.

G cluster_0 Kinase Domain ATP_Pocket ATP Binding Site Substrate_Site Substrate Binding Site Allosteric_Site Allosteric Site (Type IV Binding) Covalent_Residue Nucleophilic Residue (e.g., Cysteine) Type_IV Type IV Inhibitor (Allosteric) Type_IV->Allosteric_Site Binds reversibly, induces conformational change Type_VI Type VI Inhibitor (Covalent) Type_VI->ATP_Pocket Binds reversibly to anchor Type_VI->Covalent_Residue Forms irreversible covalent bond

Caption: Mechanisms of Type IV (allosteric) vs. Type VI (covalent) kinase inhibition.

Head-to-Head Comparison: Key Pharmacological Attributes

FeatureType IV (Allosteric) InhibitorsType VI (Covalent) Inhibitors
Binding Site Distant from the ATP-binding pocket; often less conserved.[6]Typically targets the ATP-binding pocket.[5]
Binding Nature Reversible, non-covalent.[7]Irreversible, covalent bond formation.[10]
Selectivity Potentially very high due to unique binding pockets.[8]High selectivity can be achieved by targeting non-conserved nucleophilic residues.
Potency & Duration Duration depends on inhibitor's PK/PD and binding kinetics (residence time).Duration depends on the turnover rate of the target protein, not the inhibitor's PK.
Resistance Mechanisms Mutations in the allosteric pocket or conformational changes that prevent binding.[14]Mutation of the target nucleophile (e.g., C797S in EGFR), preventing covalent bond formation.[15][16]
Key Advantage Can inhibit kinases resistant to ATP-competitive drugs; high selectivity.[9]High potency, prolonged target engagement, less sensitive to ATP competition.[13]
Key Disadvantage Identifying and validating functional allosteric sites is challenging.[7][17]Potential for off-target toxicity due to reactivity; resistance via target residue mutation.

Case Studies in Drug Development

Case Study: Overcoming Resistance to EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a prime target in non-small cell lung cancer (NSCLC). The development of EGFR inhibitors provides a compelling narrative of the interplay between different inhibitor types and the evolution of drug resistance.

  • 1st & 2nd Generation (Reversible & Covalent): Initial inhibitors like gefitinib (Type I, reversible) were effective against EGFR-sensitizing mutations. Second-generation inhibitors like afatinib are Type VI covalent inhibitors that showed broader activity but were limited by toxicity.[13]

  • 3rd Generation (Covalent - Type VI): Resistance to early inhibitors often arose from the T790M "gatekeeper" mutation. Osimertinib, a third-generation Type VI inhibitor, was designed to covalently target EGFR harboring the T790M mutation while sparing wild-type EGFR, improving the therapeutic window.[13][16]

  • The C797S Challenge: The success of osimertinib was eventually met with a new resistance mechanism: the C797S mutation.[15] This mutation replaces the cysteine residue required for covalent bond formation with a serine, rendering osimertinib and other irreversible inhibitors ineffective.[16][18]

  • The Allosteric Solution (Type IV): The C797S mutation has spurred the development of fourth-generation EGFR inhibitors that do not rely on the C797 cysteine.[19] Many of these are allosteric (Type IV) or non-covalent inhibitors that can bind and inhibit EGFR despite the C797S mutation, showcasing how different inhibitor modalities can be deployed to overcome evolving resistance.[9]

Case Study: Targeting BRAF V600E in Melanoma

The BRAF V600E mutation is a key driver in over 50% of melanomas.[20][21]

  • Vemurafenib (Type I): Vemurafenib was a first-in-class inhibitor highly selective for the active conformation of BRAF V600E.[21] However, it paradoxically activated wild-type RAF signaling in cells without the mutation, leading to off-target effects.

  • Next-Generation Inhibitors: Subsequent development has focused on creating pan-RAF inhibitors and compounds that can inhibit both monomeric and dimeric forms of BRAF that contribute to resistance.[22] While many of these are ATP-competitive, the lessons learned from BRAF inhibitor development highlight the importance of understanding the conformational state of the kinase target and the potential for paradoxical signaling, factors that are critical in the design of both allosteric and covalent inhibitors.

Experimental Characterization: A Validating Workflow

A rigorous, multi-step experimental workflow is essential to characterize, compare, and validate Type IV and Type VI inhibitors. The goal is to build a comprehensive profile of a compound's potency, selectivity, and mechanism of action, first in a controlled biochemical setting and then in a more complex cellular environment.[23][24]

G cluster_B Biochemical Characterization cluster_C Cellular Validation A Compound Synthesis & Initial Screening B Biochemical Assays (In Vitro Potency & MoA) A->B C Cellular Assays (On-Target Effects) B->C D Selectivity Profiling (Kinome-wide Screens) C->D E Lead Optimization & Preclinical Studies C->E D->E B1 Kinase Activity Assay (IC50 Determination) B2 Binding Assay (Kd) (SPR / ITC / TR-FRET) B3 Mechanism of Action (ATP Competition, Mass Spec) C1 Target Engagement Assay (NanoBRET™, CETSA®) C2 Phosphorylation Assay (Western Blot / ELISA) C3 Cell Proliferation Assay (e.g., Ba/F3)

Caption: A typical experimental workflow for kinase inhibitor characterization.

Key Biochemical Assays

Biochemical assays utilize purified recombinant kinase enzymes to measure an inhibitor's direct effect on the target in a simplified system.[25]

Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining inhibitor potency (IC50).[25]

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate (a suitable peptide or protein), and varying concentrations of the test inhibitor. Prepare a "no inhibitor" control for 0% inhibition and a "no enzyme" control for 100% inhibition.

  • Kinase Reaction: Initiate the reaction by adding an ATP solution. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive IC50 measurement.[26] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step into ATP. Incubate for 30 minutes.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to produce light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Key Cellular Assays

Cellular assays are critical for confirming that an inhibitor engages its target in a physiological context and produces the desired biological effect.[24]

Protocol 2: Cellular Target Engagement using NanoBRET™

This assay measures the binding of an inhibitor to its target kinase inside living cells, providing direct evidence of target engagement.[27]

Methodology:

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the inhibitor to the cells at the desired final concentrations.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, a cell-permeable ligand that binds to the kinase's active site, to all wells. The tracer is designed to be a fluorescent energy acceptor for the luciferase donor. Incubate to allow binding to reach equilibrium.

  • Lysis and Signal Detection: Add Nano-Glo® Substrate to lyse the cells and provide the substrate for the NanoLuc® luciferase.

  • Data Acquisition: Immediately measure both the donor emission (luciferase) and acceptor emission (tracer) using a plate reader equipped with appropriate filters.

  • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. In the absence of an inhibitor, the tracer binds the kinase, bringing the donor and acceptor into close proximity and generating a high BRET signal. A competing inhibitor will displace the tracer, decreasing the BRET signal. Plot the change in BRET ratio against inhibitor concentration to determine the cellular IC50 for target binding.[27]

Future Perspectives and Conclusion

The distinction between Type IV and Type VI kinase inhibitors represents a fundamental branching point in inhibitor design philosophy.

  • Type IV allosteric inhibitors offer a path to exquisite selectivity and a powerful method for overcoming resistance to active site inhibitors. Their development, however, is contingent on the challenging identification of druggable allosteric sites.[7][17]

  • Type VI covalent inhibitors provide unparalleled potency and a prolonged duration of action, but their effectiveness can be compromised by a single point mutation in the target protein.[16]

The future of kinase inhibitor development will likely involve a synthesis of these concepts. Novel modalities such as bivalent inhibitors (Type V), which engage both the ATP site and an allosteric site, are emerging.[4] Furthermore, the principles of covalent engagement are being applied to new therapeutic platforms, such as Proteolysis Targeting Chimeras (PROTACs), where a covalent warhead can enable potent and durable degradation of a target protein.[12][13]

By understanding the distinct advantages and liabilities of both allosteric and covalent inhibition, and by employing a robust suite of biochemical and cellular assays, researchers can continue to develop safer, more effective, and more durable targeted therapies for a host of human diseases.

References

  • Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. Available at: [Link].

  • Abdeldayem, A. et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. Available at: [Link].

  • Schenone, S. et al. (2013). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link].

  • RSC Publishing (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). RSC Medicinal Chemistry. Available at: [Link].

  • St-Germain, J. R. et al. (2012). Mechanisms of Drug-Resistance in Kinases. Progress in molecular biology and translational science. Available at: [Link].

  • Patsnap Synapse (2024). What are EGFR C797S inhibitors and how do they work?. Patsnap Synapse. Available at: [Link].

  • Wang, S. et al. (2023). Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

  • Yu, H. A. et al. (2015). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. springermedizin.de. Available at: [Link].

  • Leon, J. et al. (2021). Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations. Pharmaceuticals. Available at: [Link].

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Thaker, T. M. & G-S. Feng (2022). Tyrosine Kinase Inhibitors. StatPearls. Available at: [Link].

  • Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link].

  • Zhang, J. et al. (2022). Principles of Kinase Allosteric Inhibition and Pocket Validation. Journal of Medicinal Chemistry. Available at: [Link].

  • Gehringer, M. & Laufer, S. A. (2019). Covalent Kinase Inhibitors: An Overview. ResearchGate. Available at: [Link].

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link].

  • Lin, Y. et al. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Lung Cancer. Available at: [Link].

  • Friboulet, L. (2017). Mechanisms of TKI resistance. YouTube. Available at: [Link].

  • Taylor, K. M. et al. (2021). Allosteric regulation and inhibition of protein kinases. Biochemical Society Transactions. Available at: [Link].

  • Hopf, C. et al. (2012). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. Methods in Molecular Biology. Available at: [Link].

  • Abdeldayem, A. et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. Available at: [Link].

  • Zhang, J. et al. (2022). Principles of Kinase Allosteric Inhibition and Pocket Validation. Journal of Medicinal Chemistry. Available at: [Link].

  • Barelier, S. & Jurgec, M. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry. Available at: [Link].

  • Foley, D. W. et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link].

  • MDPI (2022). Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link].

  • Semantic Scholar. Allosteric small-molecule kinase inhibitors. Semantic Scholar. Available at: [Link].

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link].

  • MDPI (2023). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link].

  • Novel natural inhibitors targeting B-RAF(V600E) by computational study. e-Century Publishing Corporation. Available at: [Link].

  • Hopf, C. et al. (2012). Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags. Springer Nature Experiments. Available at: [Link].

  • SciSpace. Utilization of kinase inhibitors as novel therapeutic drug targets. SciSpace. Available at: [Link].

  • Karaman, M. W. & G. I. Bain (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology. Available at: [Link].

  • Miller, T. W. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Springer Link. Available at: [Link].

  • Singh, R. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link].

  • ResearchGate (2014). B-Raf and the inhibitors: From bench to bedside. ResearchGate. Available at: [Link].

  • Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link].

  • Johnson, D. B. et al. (2016). BRAF V600E/V600K mutations vs. non-standard alterations: Prognostic implications and therapeutic outcomes. Oncotarget. Available at: [Link].

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Available at: [Link].

  • Tsai, J. et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. Available at: [Link].

  • Sullivan, R. J. et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery. Available at: [Link].

  • Wikipedia. Tyrosine kinase inhibitor. Wikipedia. Available at: [Link].

  • Miller, T. W. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. ResearchGate. Available at: [Link].

  • Davies, S. P. et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Available at: [Link].

  • Taylor & Francis. Kinase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Juniper Publishers (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. Available at: [Link].

  • Abdolmaleki, A. et al. (2017). Comparative safety and efficacy of tyrosine kinase inhibitors (TKIs) in the treatment setting of different types of leukemia, and different types of adenocarcinoma. Biomedicine & Pharmacotherapy. Available at: [Link].

Sources

A Comparative Structural and Performance Analysis of 4-Chloro-6-isopropoxyquinazoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide presents an in-depth structural and functional comparison of 4-Chloro-6-isopropoxyquinazoline derivatives, a class of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. We will explore the synthesis, structural characterization, and comparative performance of these derivatives against established alternatives, providing researchers, scientists, and drug development professionals with critical data to inform their work.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are recognized as a "privileged structure" in pharmaceutical development due to their wide range of biological activities.[1] This heterocyclic scaffold is a cornerstone in the design of targeted therapies, especially in oncology. The 4-anilinoquinazoline framework, in particular, has given rise to several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib.[1] The strategic functionalization of the quinazoline core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on derivatives of this compound, examining how the interplay of the reactive 4-chloro group and the 6-isopropoxy substituent influences their structural characteristics and biological efficacy.

Structural Analysis of the this compound Core

The foundational structure of this compound provides a versatile platform for synthetic elaboration. The chlorine atom at the 4-position is a key reactive site, readily undergoing nucleophilic aromatic substitution, which is the primary route for introducing diverse functionalities, most notably anilino groups, to create potent kinase inhibitors.[1] The isopropoxy group at the 6-position significantly influences the molecule's electronic properties and steric profile, which can impact its binding affinity and selectivity for target kinases.

Spectroscopic Characterization

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound [2]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2Singlet, ~8.8~155
4-~158
5Doublet, ~7.8~125
6-~159
7Doublet of doublets, ~7.4~120
8Doublet, ~7.7~128
4a-~150
8a-~122
O-CH(CH₃)₂Septet, ~4.8~72
O-CH(CH₃)₂Doublet, ~1.4~22

Note: These are predicted values and should be confirmed by experimental data.[2]

The predicted ¹H NMR spectrum would characteristically show signals for the aromatic protons on the quinazoline ring and the distinct septet and doublet for the isopropoxy group. The ¹³C NMR would display resonances for the quinazoline core carbons in the aromatic region and the isopropoxy carbons in the aliphatic region.[2] Mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's molecular weight.

Crystallographic Insights

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule. While a crystal structure for this compound itself is not publicly available, analysis of related quinazoline derivatives provides a strong basis for understanding its solid-state conformation. For instance, the crystal structure of 4-methoxyquinazoline reveals a nearly planar quinazoline ring system.[3] It is anticipated that this compound and its derivatives would adopt a similar planar core, with the isopropoxy group extending from the plane. The precise orientation of the isopropoxy group and its influence on intermolecular interactions and crystal packing would be of significant interest for solid-form development.

Synthesis of 4-Anilino-6-isopropoxyquinazoline Derivatives

The primary synthetic route to biologically active derivatives involves the nucleophilic substitution of the 4-chloro group with a substituted aniline. This reaction is often facilitated by conventional heating or, more efficiently, by microwave irradiation, which can significantly reduce reaction times and improve yields.

General Synthetic Workflow

The synthesis of 4-anilino-6-isopropoxyquinazoline derivatives typically follows a well-established pathway.

G cluster_0 Synthesis of Quinazolinone Core cluster_1 Chlorination cluster_2 Nucleophilic Substitution A Anthranilic Acid Derivative B 6-Isopropoxyquinazolin-4(3H)-one A->B Formamide or Formic Acid C This compound B->C SOCl₂ or POCl₃ E 4-Anilino-6-isopropoxyquinazoline Derivative C->E D Substituted Aniline D->E G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR P Phosphorylation EGFR->P Ligand Binding ATP ATP ATP->P Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative 4-Anilino-6-isopropoxy- quinazoline Derivative Derivative->EGFR Inhibits ATP Binding

Sources

A Senior Application Scientist's Guide to Selecting In Vitro Cell Viability Assays for Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice of a Viability Assay in Quinazoline Drug Discovery

Quinazoline and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, giving rise to a multitude of compounds with potent biological activities, particularly as anticancer agents that often target protein kinases.[1][2] As researchers synthesize and screen novel quinazoline analogues, the accurate assessment of their cytotoxic or cytostatic effects is paramount. The cell viability assay, a seemingly routine procedure, becomes a critical decision point that can profoundly impact the interpretation of a compound's efficacy and mechanism of action.

This guide provides an in-depth comparison of common in vitro cell viability assays, structured from the perspective of a seasoned application scientist. It moves beyond mere protocol recitation to explain the causality behind experimental choices, with a special focus on the unique chemical properties of quinazoline compounds and their potential for assay interference. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most robust and reliable assay for their specific quinazoline candidates, thereby ensuring the integrity and validity of their screening data.

The Landscape of Cell Viability Assays: A Mechanistic Overview

Cell viability assays are broadly categorized by the physiological marker they measure. Understanding the principle of each assay is the first step in identifying potential interactions with your test compounds. The most common methods interrogate metabolic activity, membrane integrity, or intracellular ATP levels.

  • Metabolic Assays (Tetrazolium Reduction): These colorimetric assays, including the widely used MTT, MTS, and XTT, rely on the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product.[3][4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes.[5]

  • ATP Quantification Assays: These are typically luminescence-based and measure the quantity of adenosine triphosphate (ATP) present in a cell population.[6] Since ATP is the principal energy currency of the cell and is rapidly degraded upon cell death, its concentration is a direct indicator of the number of metabolically active, viable cells.[4]

  • Membrane Integrity Assays (Cytotoxicity): Assays like the Lactate Dehydrogenase (LDH) release assay measure cytotoxicity rather than viability directly. They quantify the release of stable cytosolic enzymes into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7]

  • Real-Time Viability Assays: A newer class of assays allows for the continuous monitoring of cell viability over extended periods (e.g., up to 72 hours) from the same sample well.[8] These assays typically use a pro-substrate that is reduced by viable cells into a substrate for a reporter enzyme (like luciferase) present in the media, generating a continuous signal proportional to the number of living cells.[9]

Potential Pitfalls for Quinazoline Compounds: Beyond Simple Cytotoxicity

The fused heterocyclic ring system and diverse substitutions characteristic of quinazoline derivatives can give them specific chemical properties that interfere with common assay readouts. These interferences can lead to a significant over- or underestimation of cell viability, producing misleading IC50 values.[10]

  • Colorimetric Interference: Many quinazoline derivatives are colored compounds. If the compound's intrinsic absorbance spectrum overlaps with that of the formazan product (for tetrazolium assays) or other chromophores, it can artificially inflate or decrease the final absorbance reading.[11]

  • Redox Activity and Direct Reductant Interference: The most significant concern for tetrazolium-based assays is the intrinsic redox potential of the test compounds. Quinazolines, like other nitrogen-containing heterocyclic compounds such as flavonoids, may possess the ability to directly reduce the tetrazolium salt (e.g., MTT) to formazan in the absence of cellular metabolic activity.[12][13] This leads to a strong false-positive signal, making the compound appear less cytotoxic than it truly is.

  • Mitochondrial Perturbation: Many anticancer agents, including some quinazoline-based kinase inhibitors, can alter cellular metabolism. If a compound upregulates mitochondrial activity or the enzymes responsible for tetrazolium reduction in the surviving cell population, an MTT assay may show an artificially high viability reading, masking the compound's true cytotoxic effect.[13]

Comparative Analysis of Leading Cell Viability Assays

Here, we compare four of the most common assays used in drug discovery, detailing their principles and providing a balanced view of their suitability for screening quinazoline compounds.

The MTT Assay (Colorimetric, Endpoint)

The MTT assay is arguably the most cited method for assessing the cytotoxicity of quinazoline derivatives.[5][6][14]

Principle: The water-soluble, yellow tetrazolium salt MTT is reduced by mitochondrial and other cellular dehydrogenases in viable cells to form an insoluble purple formazan precipitate.[5] This precipitate must then be dissolved in a solubilization agent (typically DMSO or an SDS solution) before the absorbance can be read spectrophotometrically.[4][15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[16]

  • Compound Treatment: Treat cells with a serial dilution of the quinazoline compound (e.g., 0.1 to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free, phenol red-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[18]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix thoroughly on an orbital shaker for 15 minutes.[19]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

Considerations for Quinazoline Compounds:

  • High Risk of Interference: The MTT assay is highly susceptible to interference from redox-active compounds.[11] The potential for a quinazoline derivative to directly reduce MTT is a significant liability.

  • Mandatory Controls: To mitigate this, a "Compound Only" control (wells with the compound in media but no cells) is essential to measure the compound's intrinsic absorbance and its ability to directly reduce MTT.[11] The absorbance from these wells should be subtracted from the experimental wells.

  • Indirect Measurement: The assay measures metabolic activity, not cell number directly. This can be misleading if the compound alters the metabolic state of the cells.[10]

The CellTiter-Glo® Assay (Luminescent, Endpoint)

This assay is considered a gold standard due to its high sensitivity and direct measurement of a key viability marker.[20]

Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (Ultra-Glo™ Luciferase) for a reaction that uses the ATP from viable cells to generate a stable, glow-type luminescent signal.[6][21] The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[6]

Experimental Protocol: CellTiter-Glo® Luminescent Assay

  • Cell Seeding & Treatment: Plate and treat cells with the quinazoline compounds in an opaque-walled 96-well plate as described for the MTT assay.[21]

  • Plate Equilibration: After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[21]

  • Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[21]

Considerations for Quinazoline Compounds:

  • Low Risk of Interference: The ATP-based chemistry is far less susceptible to interference from colored or redox-active compounds compared to tetrazolium assays.[22] This makes it an inherently more reliable choice for novel chemical entities.

  • High Sensitivity: This assay can detect as few as 10 cells per well, making it ideal for high-throughput screening (HTS) and for use with low-number primary cells.[20]

  • Direct Viability Marker: ATP is a more direct and transient marker of cell health than general metabolic rate, providing a more accurate snapshot of viability at the time of measurement.[4]

The LDH Assay (Colorimetric, Cytotoxicity)

The LDH assay measures the opposite of viability: cytotoxicity. It is useful for confirming cell death mechanisms that involve membrane rupture.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[22] The assay measures the enzymatic activity of LDH in the supernatant through a coupled reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[7][12] The amount of color is proportional to the amount of LDH released and thus to the number of dead or damaged cells.[2]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding & Treatment: Plate and treat cells as previously described. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a provided lysis buffer).

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH reaction mixture as per the manufacturer's protocol.[2]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction & Measure: Add the Stop Solution provided in the kit and measure the absorbance at 490 nm.[2]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum release control.

Considerations for Quinazoline Compounds:

  • Orthogonal Confirmation: This assay is an excellent secondary or confirmatory assay. If a compound shows low viability in an ATP-based assay, a high LDH release can confirm a necrotic or late apoptotic cell death mechanism.

  • Timing is Critical: LDH is released upon membrane rupture. Early apoptotic events or cytostatic effects that do not cause membrane lysis will not be detected.

  • Serum Interference: Components in serum can contain LDH, potentially leading to high background. Using serum-free medium during the final incubation step can mitigate this issue.

The RealTime-Glo™ MT Assay (Luminescent, Kinetic)

This assay provides the significant advantage of monitoring cell viability continuously, offering deeper insight into the time- and dose-dependent effects of a compound.

Principle: This non-lytic assay uses a pro-substrate that diffuses into cells.[9] Metabolically active cells reduce the pro-substrate into an active substrate for NanoLuc® luciferase, which is present in the culture medium.[8] The active substrate exits the cell and is used by the luciferase to produce a luminescent signal proportional to the number of viable cells.[8] Since the cells are not lysed, this process can be measured repeatedly over time.[10]

dot

G cluster_medium Culture Medium cluster_cell Viable Cell NanoLuc NanoLuc® Luciferase Light Luminescent Signal NanoLuc->Light catalyzes ProSubstrate MT Viability Pro-Substrate Reduction Cellular Reduction (Metabolic Activity) ProSubstrate->Reduction ActiveSubstrate Active Substrate ActiveSubstrate->NanoLuc Reduction->ActiveSubstrate produces caption RealTime-Glo™ Assay Principle.

Caption: RealTime-Glo™ Assay Principle.

Considerations for Quinazoline Compounds:

  • Kinetic Insights: The primary advantage is the ability to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects by observing the viability curves over time. A cytotoxic compound will show a decrease in signal from the initial baseline, while a cytostatic compound will show a plateau relative to the growing vehicle control.

  • Reduced Interference: Like CellTiter-Glo®, its luminescent readout is not prone to colorimetric or redox interference.

  • Multiplexing Potential: Because the assay is non-lytic, the same cells can be used for subsequent endpoint assays (e.g., measuring markers of apoptosis like caspase activity), providing more data from a single well and reducing variability.[10]

Data Summary and Decision-Making Framework

To facilitate an informed decision, the key characteristics of each assay are summarized below.

FeatureMTT AssayCellTiter-Glo® (ATP)LDH Assay (Cytotoxicity)RealTime-Glo™ (Kinetic)
Principle Metabolic ReductionATP QuantificationEnzyme ReleaseMetabolic Reduction
Detection Colorimetric (Absorbance)LuminescenceColorimetric (Absorbance)Luminescence
Format Endpoint, LyticEndpoint, LyticEndpoint (Supernatant)Kinetic, Non-Lytic
Sensitivity Low ( ~1000 cells/well)Very High (<15 cells/well)[14]ModerateHigh
Throughput Medium (multi-step)High (add-mix-measure)[6]Medium (transfer step)High (add-read)
Risk of Quinazoline Interference High (Redox & Color)Very Low Low (Compound may inhibit LDH)Very Low
Best For... Legacy comparisons (with caution)HTS, accurate IC50, precious cellsConfirming necrosis/membrane lysisMoA studies, differentiating cytotoxicity vs. cytostasis

dot

Assay_Selection_Workflow start Start: Novel Quinazoline Compound Screening q1 Primary Goal: High-Throughput Screening (HTS) for IC50? start->q1 q2 Need to understand Mechanism of Action? (Cytotoxic vs. Cytostatic) q1->q2 No assay_atp RECOMMEND: CellTiter-Glo® (ATP Assay) - High sensitivity - Low interference q1->assay_atp Yes assay_rtg RECOMMEND: RealTime-Glo™ - Kinetic data - Differentiates MoA q2->assay_rtg Yes assay_mtt USE WITH CAUTION: MTT Assay - High risk of interference - Requires extensive controls q2->assay_mtt No q3 Need to confirm membrane rupture (necrosis)? assay_ldh USE AS SECONDARY ASSAY: LDH Release Assay - Confirms necrosis q3->assay_ldh Yes end End: Robust & Reliable Data q3->end No assay_atp->q3 assay_rtg->q3 assay_ldh->end assay_mtt->end

Caption: Decision workflow for selecting a cell viability assay.

Conclusion and Best Practices

For researchers working with novel quinazoline compounds, the potential for assay interference is not a trivial concern. Selecting an inappropriate assay can lead to the costly pursuit of false-positive hits or the premature abandonment of promising candidates.

Based on the evidence, this guide makes the following recommendations:

  • For primary screening and accurate IC50 determination: The CellTiter-Glo® (ATP) assay is the superior choice . Its high sensitivity, simple "add-mix-measure" protocol, and, most importantly, its resistance to chemical interference make it the most robust method for evaluating novel chemical scaffolds like quinazolines.[22]

  • For detailed mechanistic studies: The RealTime-Glo™ MT assay is highly recommended . The ability to generate kinetic data is invaluable for understanding how a compound affects cell viability over time, clearly distinguishing between cytostatic and cytotoxic effects.[10]

  • Use tetrazolium assays with extreme caution: If the MTT assay must be used (e.g., for consistency with historical data), it is imperative to run parallel cell-free controls to test for direct MTT reduction by the quinazoline compound at every concentration. Any observed interference should be reported and may invalidate the results.[11]

By investing time in choosing the right assay and understanding its underlying principles and limitations, scientists can ensure the generation of high-quality, reliable data that will accelerate the path of novel quinazoline compounds from the bench to potential clinical applications.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021).
  • van Tonder, A., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT)
  • L'Abbate, C., et al. (2020). ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2. Toxicology in Vitro, 69, 104980.
  • Ul-Haq, Z., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. International Journal of Environmental Research and Public Health, 19(17), 10833.
  • Kleijn, A., et al. (2016). A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells.
  • Niles, A. L., et al. (2009). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. ASSAY and Drug Development Technologies, 7(5), 493-504.
  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Kroll, A., et al. (2007). Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines. Journal of Biomolecular Screening, 12(7), 954-966.
  • Wang, P., et al. (2010). Limitations of the use of MTT assay for screening in drug discovery. Journal of Chinese Pharmaceutical Sciences, 19(3), 195-200.
  • Leśniak, W., et al. (2022).
  • Promega UK. (2022). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Promega Corporation. (n.d.). RealTime-Glo™ MT Cell Viability Assay. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 23(12), 3324.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023). How to solve the problem from cell viability test?. Retrieved from [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899.
  • Eppendorf and Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from [Link]

  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593.
  • Asadi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20088.
  • Royal Society of Chemistry. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(20), 11051-11099.
  • Park, J. G., et al. (2016). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 7(29), 45396–45407.
  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • bioRxiv. (2017). Evaluation of anticancer and anti-mitotic properties of quinazoline and quinazolino-benzothiadiazine derivatives. Retrieved from [Link]

  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

Sources

A Comparative Guide to Quinazoline Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of conventional and microwave-assisted synthetic methodologies for the preparation of quinazolines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] We will move beyond a simple recitation of protocols to explore the underlying principles that dictate the efficiency, yield, and environmental impact of each approach, providing researchers with the insights needed to make informed experimental choices.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core is a cornerstone of numerous pharmacologically active molecules, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3] The efficacy of these compounds is highly dependent on the substituents on the quinazoline ring. Consequently, the development of efficient, rapid, and high-yielding synthetic routes is a critical objective in pharmaceutical research. This guide focuses on the pivotal step of ring formation, comparing the two primary energy input methods: traditional conductive heating and modern microwave irradiation.

Fundamental Principles of Heating in Chemical Synthesis

The choice of heating method is not merely a matter of convenience; it fundamentally alters the energy dynamics of a reaction.

  • Conventional Heating (Conduction & Convection): In a traditional reflux setup using an oil bath or heating mantle, energy is transferred to the reaction vessel via conduction. This energy then moves through the solvent and reactants via convection and conduction. This process is inherently inefficient, creating a significant temperature gradient where the vessel walls are hotter than the bulk of the reaction mixture. This can lead to longer reaction times and the formation of impurities or side products due to localized overheating at the vessel surface.

  • Microwave-Assisted Heating (Dielectric Heating): Microwave-assisted organic synthesis (MAOS) utilizes the ability of a polar solvent or reactant to transform electromagnetic energy into heat.[4] This occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5] The rapid, in-situ, and uniform heating of the entire reaction volume simultaneously (volumetric heating) eliminates temperature gradients, allowing for precise temperature control and dramatically accelerated reaction rates.[5] This "superman heat vision" effect often leads to cleaner reactions with higher yields.[5]

Quantitative Performance Comparison

Experimental data consistently demonstrates the superiority of microwave irradiation for quinazoline synthesis in terms of reaction time and product yield.[6][7] The following table summarizes representative data from comparative studies.

ParameterConventional Synthesis (Reflux)Microwave-Assisted SynthesisReference
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one[6]
Reaction Time 10 hours5 minutes[6]
Yield (%) 79%87%[6]
Product Various 2,3-disubstituted quinazolin-4(3H)-onesVarious 2,3-disubstituted quinazolin-4(3H)-ones[7]
Reaction Time 3 - 6 hours10 - 20 minutes[7]
Yield (%) 48 - 89%66 - 97%[7]
Product 2-Phenylquinazolin-4(3H)-one2-Phenylquinazolin-4(3H)-one[8]
Reaction Time 16 hours2 hours[8]
Yield (%) 55%90%[8]

As evidenced, microwave-assisted methods can reduce reaction times from many hours to mere minutes while simultaneously increasing the isolated yield of the desired product. This acceleration is attributed to the rapid and efficient energy transfer characteristic of microwave heating.[4]

Visualizing the Synthetic Workflows

The following diagram illustrates the significant procedural differences and time savings offered by the microwave-assisted approach compared to the conventional reflux method.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow C1 1. Combine anthranilic acid, an amine, and solvent in a round-bottom flask. C2 2. Heat mixture to reflux using an oil bath. (Time: 3-16 hours) C1->C2 C3 3. Cool reaction mixture to room temperature. C2->C3 C4 4. Precipitate product by adding to crushed ice/water. C3->C4 C5 5. Collect crude product by vacuum filtration. C4->C5 C6 6. Purify by recrystallization. C5->C6 M1 1. Combine reagents in a sealed microwave vessel. M2 2. Irradiate in microwave reactor at set temperature. (Time: 5-30 minutes) M1->M2 M3 3. Cool vessel rapidly with compressed air. M2->M3 M4 4. Precipitate product by adding to crushed ice/water. M3->M4 M5 5. Collect crude product by vacuum filtration. M4->M5 M6 6. Purify by recrystallization. M5->M6

Caption: A comparative workflow of conventional vs. microwave synthesis.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a 4(3H)-quinazolinone derivative, illustrating a practical application of both heating techniques.

This method involves the reaction of anthranilic acid and formamide, a classic route to the quinazolin-4-one core.[9][10]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol).

  • Reaction Setup: To the flask, add formamide (16 mL, 0.4 mol).

  • Heating: Place the flask in a preheated glycerin or oil bath at 130-135°C.

  • Reaction Execution: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9][10]

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration, wash with cold water, and dry to yield the quinazolin-4-one product.

This protocol demonstrates a rapid, one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[7]

  • Reagent Preparation: In a 10 mL sealed microwave process vial equipped with a magnetic stir bar, combine isatoic anhydride (1 mmol), an appropriate aldehyde (1 mmol), and a primary amine (1 mmol).

  • Solvent: Add water (2 mL) as the solvent.

  • Reaction Setup: Securely cap the vial and place it in the cavity of a monomode microwave reactor.[5][11]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120°C for 30 minutes.

  • Work-up: After the irradiation is complete, cool the vial to room temperature using a compressed air stream. Pour the reaction mixture over crushed ice.

  • Isolation: Collect the solid precipitate that forms via vacuum filtration.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the final 2,3-disubstituted quinazolin-4(3H)-one.

Mechanistic Considerations

The synthesis of the quinazolinone ring typically proceeds through a cyclocondensation mechanism. The diagram below illustrates a plausible pathway for the reaction of anthranilic acid, an amine, and an orthoester under heating.

G reagents Anthranilic Acid + Amine (R'-NH2) + Triethyl Orthoformate intermediate1 N-Acyl Anthranilamide Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Dihydroquinazolinone intermediate1->intermediate2 Intramolecular Cyclization product Quinazolin-4(3H)-one Product intermediate2->product Dehydration/ Aromatization

Caption: Plausible mechanism for 4(3H)-quinazolinone synthesis.[6]

Microwave irradiation accelerates each step of this pathway. The efficient and uniform energy input rapidly overcomes the activation energy barriers for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps, leading to a significant rate enhancement.[12]

Conclusion: An Endorsement for Greener, Faster Chemistry

For the synthesis of quinazolines and their derivatives, microwave-assisted heating presents a compelling and validated alternative to conventional methods.[12][13] The advantages are clear and significant:

  • Dramatic Reduction in Reaction Time: Hours or days are reduced to minutes.[6][7]

  • Improved Reaction Yields: Higher conversion rates and minimized side product formation lead to better yields.[7]

  • Enhanced Purity: Cleaner reaction profiles often simplify purification.[4]

  • Alignment with Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[14]

For researchers and professionals in drug development, embracing microwave-assisted synthesis is not just an optimization—it is a strategic move towards more efficient, economical, and environmentally responsible chemical production.

References

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Whittaker, J., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH National Library of Medicine. [Link]

  • Saeed, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Comparison of conventional and microwave heating methods in terms of reaction time and yield for the synthesis of compounds 2a–2m. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. ijpsrr.com. [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [Link]

  • S.L. Pokharkar, et al. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Mali D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. organic-chemistry.org. [Link]

  • Xiang-Lei, T., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Ingenta Connect. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • ResearchGate. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. [Link]

  • Chaiyaveij, D., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH. [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. [Link]

  • NIH National Library of Medicine. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH. [Link]

  • E3S Web of Conferences. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-isopropoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 4-Chloro-6-isopropoxyquinazoline are routine. However, the lifecycle of these potent molecules extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Safety and Hazard Considerations

Before initiating any disposal procedures, it is paramount to be familiar with the potential hazards. The presence of the chloro- functional group and the quinazoline core suggests that this compound should be handled with care.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound and its waste is the consistent use of appropriate PPE.

PPE CategoryItem SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]To prevent skin contact, which may cause irritation or allergic reactions.[5]
Eye Protection Safety goggles or a face shield.[4]To protect against accidental splashes of solutions containing the compound.
Body Protection A lab coat, long pants, and closed-toe shoes.To minimize exposed skin and prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4]To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal. Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[7]

  • Solid Waste: This stream includes any unused or expired this compound, contaminated weighing papers, pipette tips, and any absorbent materials used for spill cleanup.[1]

  • Liquid Waste: This includes any solutions containing this compound. Halogenated organic waste should be collected separately from non-halogenated waste to facilitate proper disposal and minimize costs.[7][8]

Step 2: Containerization

The choice of waste container is critical to prevent leaks and reactions.

  • Use only compatible, leak-proof containers with secure, tight-fitting lids.[9] High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[4]

  • Do not use metal containers, as some halogenated solvents can degrade and form acidic byproducts that may corrode the container.[10]

  • Fill containers to no more than 90% of their capacity to allow for expansion of the contents.[11]

  • The original product container, if in good condition, is an ideal choice for the disposal of unused or expired chemicals.[9]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[12]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[13]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[14]

  • List all constituents of the waste, including solvents and their approximate percentages.[7]

  • Indicate the associated hazards (e.g., "Toxic," "Irritant") using appropriate pictograms or text.[13]

  • Ensure the date of waste accumulation is clearly marked on the label.

Step 4: Storage

Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[9]

  • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[15]

  • Store containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[10]

  • Secondary containment, such as a chemically resistant tray or tub, should be used to contain any potential leaks or spills.[16]

Step 5: Professional Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and approved hazardous waste disposal company.[17]

  • Contact your institution's EHS department to schedule a waste pickup.

  • Provide them with an accurate and complete description of the waste.

  • Never dispose of this compound down the drain or in the regular trash.[17] This is a violation of environmental regulations and can have serious consequences.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of this compound Waste B Segregate Waste Streams A->B C Solid Waste (Unused chemical, contaminated labware) B->C D Liquid Waste (Solutions containing the compound) B->D E Select Compatible Container (HDPE or Glass) C->E D->E F Label Container: 'Hazardous Waste' & Full Chemical Name E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Company G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Response

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For liquid spills, use an inert absorbent material such as vermiculite or sand.[4] Do not use combustible materials like paper towels to absorb flammable solvents.

  • Collect Waste: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area according to your laboratory's standard operating procedures.

  • Report: Report the incident to your supervisor and your institution's EHS office.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that the final chapter of your research with this compound is as meticulously managed as its synthesis and application.

References

  • Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals - Benchchem.
  • Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5") - Benchchem.
  • Managing Hazardous Chemical Waste in the Lab.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources.
  • Organic Solvents | Environment, Health and Safety - Cornell EHS.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Halogenated Solvents.
  • What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.
  • Laboratory Waste Management: The New Regulations.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management.
  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • material safety data sheet - Capot Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-isopropoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 4-Chloro-6-isopropoxyquinazoline. As the toxicological properties of this specific compound have not been fully investigated, this directive is grounded in a thorough risk assessment based on data from structurally analogous chloro-quinazoline and halogenated heterocyclic compounds. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment and Risk Profile

The decision to mandate a high level of personal protective equipment (PPE) is based on the causality between the chemical's structure—a halogenated quinazoline—and the observed toxicity in similar molecules. The presence of the chloro- group and the heterocyclic quinazoline core suggests the potential for acute toxicity, irritation, and possible long-term health effects.

Inferred Hazard Profile:

Hazard Classification Description Rationale & Representative Sources
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or if inhaled. Data from 4-chloroaniline and 4-chloroquinazoline indicates significant acute toxicity.[1][4][5]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe effects. A common characteristic of chlorinated aromatic compounds.[2][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe damage. Direct contact with powders or solutions can be corrosive to eye tissue.[1][6][7]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation. A frequent hazard for powdered chemical reagents.[2][6][8][9]
Long-Term Hazards Potential for carcinogenicity or mutagenicity. Some related chloro-aromatic compounds are suspected of causing cancer or genetic defects, warranting a cautious approach.[4][5]

| Hazardous Decomposition | Thermal decomposition can release toxic and irritating gases. | Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[5][10][11] |

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a robust barrier against potential exposure. Each component is selected to address the specific hazards identified above.

Primary Engineering Control: The Chemical Fume Hood

The primary and most critical control is the mandatory use of a certified chemical fume hood for all manipulations of this compound. [5] This includes weighing, transferring, preparing solutions, and running reactions. The fume hood's constant airflow protects the user from inhaling hazardous dust or vapors. PPE should be viewed as the final barrier, not the primary method of protection.[3]

Eye and Face Protection
  • Requirement: Chemical splash goggles that provide a complete seal around the eyes and conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][12][13]

  • Causality: Standard safety glasses with side shields do not protect against splashes from all angles or fine dust dispersion.[12] Given the severe eye irritation potential, fully sealed goggles are non-negotiable.

  • Augmented Protection: When handling larger volumes (>100 mL) or performing operations with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[8][12]

Skin and Body Protection
  • Laboratory Coat: A clean, flame-resistant laboratory coat must be worn and fully buttoned.[8][13] Cuffs should be snug around the wrist.

  • Gloves: Double-gloving with powder-free nitrile gloves is required.[3]

    • Inner Glove: Tucked under the sleeve of the lab coat.

    • Outer Glove: Pulled over the sleeve of the lab coat.

  • Causality: Double-gloving provides redundant protection. If the outer glove is contaminated or torn, the inner glove maintains a barrier during the removal and replacement process. Nitrile offers good resistance to a broad range of chemicals. PVC gloves are not permitted as they offer poor protection.[3]

  • Glove Change Frequency: Gloves must be changed immediately if contamination is suspected or every 30-60 minutes during continuous handling to prevent breakthrough.[3]

  • Clothing: Full-length pants and closed-toe shoes are mandatory.[13]

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.[6]

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., an N95 or P100 combination cartridge) is necessary.[5][14] All personnel requiring respirator use must be part of a formal respiratory protection program with proper fit-testing and training.[3] Surgical masks provide no protection against chemical dust or vapors.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system, where checks are integrated at each step to ensure safety.

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE: lab coat, inner gloves, safety goggles, outer gloves.

    • Line the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents) within the hood.

  • Weighing and Transfer (Solid):

    • Conduct all weighing of the solid compound inside the fume hood.[8]

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust. Do not pour the dry powder.

    • Close the container immediately after dispensing.

  • Dissolution:

    • Slowly add the solid to the solvent to prevent splashing.[8]

    • If the dissolution is exothermic, add the solid in small portions and ensure the vessel is appropriately cooled.

  • Post-Handling:

    • Clean all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench paper as hazardous waste.

Emergency and Disposal Plans

Emergency Procedures for Exposure

Immediate and decisive action is critical.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or seek immediate medical attention.[5][6]

Spill Response
  • Inside Fume Hood:

    • Ensure the fume hood sash is lowered.

    • Absorb the spill with a chemical absorbent pad or sand.

    • Carefully collect the absorbed material and contaminated debris into a designated, sealed hazardous waste container.

  • Outside Fume Hood:

    • Evacuate the immediate area and alert others.

    • If the spill is large or generates significant dust, evacuate the laboratory and contact the institutional Environmental Health & Safety (EHS) office.

    • For small, manageable spills, trained personnel wearing appropriate respiratory protection may proceed with cleanup, avoiding any actions that generate dust.[9]

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, bench paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[4][14] The sealed waste container must be disposed of through a licensed professional waste disposal service, following all local, regional, and national regulations.[1][5]

PPE Workflow and Decontamination Diagram

The following diagram illustrates the critical workflow for selecting, using, and removing PPE to prevent contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_decon Decontamination Phase cluster_disposal Disposal A Assess Task: Identify Hazards (Splash, Dust, Volume) B Select Core PPE: - Double Nitrile Gloves - Lab Coat - Sealed Goggles A->B C Augment PPE if High Risk: Add Face Shield B->C Splash Hazard? D Don PPE in Correct Order: 1. Lab Coat 2. Goggles 3. Inner Gloves 4. Outer Gloves C->D E Perform Work in Chemical Fume Hood D->E F Inspect & Change Outer Gloves if Contaminated E->F F->E Resume Work G Remove Outer Gloves (Contaminated) F->G H Remove Face Shield & Goggles G->H Disp Hazardous Waste G->Disp Dispose I Remove Lab Coat H->I J Remove Inner Gloves I->J I->Disp Dispose if Contaminated K Wash Hands Thoroughly J->K J->Disp Dispose

Caption: PPE Selection, Use, and Decontamination Workflow.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloroquinazoline-6,7-diol.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2022). Safety Data Sheet: 4-Chloroquinazoline.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Chloro-6,7-dimethoxyquinazolin-4-amine.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling Quinazolin-2-ylboronic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chlororesorcinol.
  • Echemi. (n.d.). 4-CHLORO-6-METHOXYQUINOLINE SDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2023). Safety Data Sheet: 4-(Methylamino)-2-(trifluoromethyl)quinazoline.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Chloroaniline.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-6-iodoquinazoline.
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • William & Mary Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
  • TCI Chemicals. (2025). Safety Data Sheet: 7-Chloro-6-nitro-4-hydroxyquinazoline.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.